Methyl 1-methyl-1H-indole-4-carboxylate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 1-methylindole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-7-6-8-9(11(13)14-2)4-3-5-10(8)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQOOSBDNRKUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496232 | |
| Record name | Methyl 1-methyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1444-12-8 | |
| Record name | Methyl 1-methyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 1-methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Methyl 1-methyl-1H-indole-4-carboxylate (CAS No. 1444-12-8). This N-methylated indole derivative is a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported information with established synthetic methodologies and predictive data to serve as a valuable resource for researchers. This guide includes detailed experimental protocols, structured data tables for easy reference, and logical workflow diagrams to facilitate further investigation of this compound.
Chemical Properties and Data
This compound is a heterocyclic compound featuring a methylated indole core with a methyl ester at the 4-position. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1444-12-8 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | This compound |
| SMILES | CN1C=C(C2=C1C=CC=C2)C(=O)OC |
| InChI Key | Not available in searched literature |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White powder | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [3] |
| Solubility | Data not available | |
| Purity | ≥ 95% - 98% (Commercially available) | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in the scientific literature. However, it can be readily achieved through the N-methylation of its precursor, Methyl 1H-indole-4-carboxylate. Below are two detailed experimental protocols adapted from established methods for the N-methylation of indoles.
N-Methylation using Phenyl Trimethylammonium Iodide
This method provides a safe and highly selective approach for the monomethylation of indoles[1].
Experimental Protocol:
-
To an 8 mL glass vial equipped with a magnetic stir bar, add Methyl 1H-indole-4-carboxylate (1 equivalent), phenyl trimethylammonium iodide (2.5 equivalents), and cesium carbonate (Cs₂CO₃, 2 equivalents).
-
Seal the vial with a septum screw cap and purge with argon for 10 minutes.
-
Add anhydrous toluene (to a concentration of 0.23 M) via syringe.
-
Replace the septum with a solid screw cap and heat the reaction mixture to 120°C in a preheated heating block.
-
Stir the reaction for 18-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding 2 N HCl until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with 2 N HCl (2 x 5 mL) and then with brine (1 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
N-Methylation using Dimethyl Carbonate
An environmentally benign method utilizing dimethyl carbonate as a methylating agent[4].
Experimental Protocol:
-
In a round-bottom flask, combine Methyl 1H-indole-4-carboxylate (1 equivalent), potassium carbonate (K₂CO₃, 1.5 equivalents), and dimethylformamide (DMF).
-
Add dimethyl carbonate (3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 130°C) and maintain for 3-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 0-5°C in an ice bath.
-
Slowly add cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Diagram 1: Synthetic Workflow for this compound
A generalized workflow for the synthesis of this compound.
Spectroscopic Data
Biological Activity and Potential Applications
The specific biological activity of this compound has not been reported in the scientific literature. However, the indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities[5].
N-methylation of indole derivatives can significantly impact their biological activity by altering their lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, indole-4-carboxylic acid derivatives have been investigated for various therapeutic applications.
Given the lack of specific data, a generalized workflow for the initial biological evaluation of this compound is proposed.
Diagram 2: Proposed Biological Evaluation Workflow
A proposed workflow for the initial biological screening of the title compound.
Conclusion
This compound is a readily accessible indole derivative with potential for further exploration in drug discovery and materials science. This technical guide provides a foundational understanding of its chemical properties and outlines clear methodologies for its synthesis and potential biological evaluation. The lack of extensive experimental data highlights an opportunity for novel research to characterize this compound and explore its therapeutic potential.
References
Spectroscopic Data and Analysis of Methyl 1-methyl-1H-indole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for Methyl 1-methyl-1H-indole-4-carboxylate (CAS Number: 1444-12-8). Due to the limited availability of comprehensive, publicly accessible spectroscopic data for this specific compound, this guide also furnishes detailed, generalized experimental protocols for acquiring such data.
Spectroscopic Data Summary
Table 1: 1H NMR (Proton Nuclear Magnetic Resonance) Data
| Proton | Predicted Chemical Shift (ppm) for this compound * | Experimental Chemical Shift (ppm) for Methyl 1H-indole-4-carboxylate |
| N-CH3 | ~3.8 | - |
| O-CH3 | ~3.9 | 3.94 |
| H-2 | ~7.2 | 7.33 |
| H-3 | ~6.7 | 6.75 |
| H-5 | ~7.6 | 7.84 |
| H-6 | ~7.2 | 7.30 |
| H-7 | ~7.9 | 7.92 |
| NH | - | 8.7 (broad) |
Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.
Table 2: 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Carbon | Predicted Chemical Shift (ppm) for this compound * | Experimental Chemical Shift (ppm) for Methyl 1H-indole-4-carboxylate |
| N-CH3 | ~33 | - |
| O-CH3 | ~52 | 51.9 |
| C-2 | ~129 | 126.8 |
| C-3 | ~103 | 102.6 |
| C-3a | ~127 | 127.9 |
| C-4 | ~121 | 119.9 |
| C-5 | ~122 | 121.8 |
| C-6 | ~125 | 124.9 |
| C-7 | ~110 | 110.2 |
| C-7a | ~137 | 137.4 |
| C=O | ~168 | 168.2 |
Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.
Table 3: IR (Infrared) Spectroscopy Data
| Functional Group | Predicted Characteristic Absorption (cm-1) for this compound * | Experimental Characteristic Absorption (cm-1) for Methyl 1H-indole-4-carboxylate |
| C-H (aromatic) | 3100-3000 | 3110, 3010 |
| C-H (aliphatic) | 3000-2850 | 2950 |
| C=O (ester) | ~1720 | 1715 |
| C=C (aromatic) | 1600-1450 | 1610, 1520, 1460 |
| C-O (ester) | 1300-1200 | 1280, 1240 |
| C-N | 1350-1250 | 1330 |
Predicted values are based on standard functional group absorption ranges.
Table 4: Mass Spectrometry (MS) Data
| Parameter | Value for this compound |
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| Predicted m/z (M+) | 189 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters and sample preparation may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.
-
Data Acquisition:
-
Transfer the solution to a clean NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the 1H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the 13C NMR spectrum. This typically requires a larger number of scans than 1H NMR due to the lower natural abundance of 13C.
-
Infrared (IR) Spectroscopy
For a solid sample such as this compound, the following methods are common:
-
Potassium Bromide (KBr) Pellet Method:
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this can be done using a direct insertion probe. Alternatively, the sample can be dissolved in a suitable volatile solvent and introduced via a liquid chromatography system (LC-MS) or a direct injection port.
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 1-methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 1-methyl-1H-indole-4-carboxylate. This document details the experimental data, outlines the methodology for spectral acquisition, and presents logical workflows for spectral interpretation, serving as a vital resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Spectroscopic Data
The structural elucidation of this compound is definitively supported by ¹H and ¹³C NMR spectroscopy. The data presented below were obtained in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The assignments, chemical shifts, multiplicities, and coupling constants are summarized in the table below.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | 7.91 | Doublet (d) | 7.5 |
| H-7 | 7.51 | Doublet (d) | 8.2 |
| H-6 | 7.27–7.23 | Multiplet (m) | - |
| H-2 | 7.17 | Doublet (d) | 3.1 |
| H-3 | 7.10 | Doublet (d) | 3.1 |
| OCH₃ | 3.97 | Singlet (s) | - |
| NCH₃ | 3.81 | Singlet (s) | - |
Table 1: ¹H NMR spectral data for this compound.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts for each carbon atom are presented in the following table.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=O | 168.1 |
| C-7a | 137.5 |
| C-3a | 130.9 |
| C-2 | 128.0 |
| C-6 | 123.0 |
| C-5 | 121.5 |
| C-7 | 120.6 |
| C-4 | 114.0 |
| C-3 | 102.2 |
| OCH₃ | 51.7 |
| NCH₃ | 33.0 |
Table 2: ¹³C NMR spectral data for this compound.[1]
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following section details a standard methodology for the NMR analysis of indole derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Homogenization: Ensure complete dissolution of the sample by gentle vortexing or sonication.
-
Transfer: Filter the solution through a pipette containing a small plug of glass wool or cotton into a clean 5 mm NMR tube to remove any particulate matter.
NMR Instrument and Acquisition Parameters
NMR spectra are typically recorded on a high-field spectrometer, such as a 400 MHz or 500 MHz instrument.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: Room temperature.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 101 MHz (on a 400 MHz instrument).
-
Solvent: CDCl₃.
-
Internal Standard: CDCl₃ signal at 77.16 ppm.
-
Temperature: Room temperature.
-
Pulse Program: Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).
-
Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow of the NMR analysis.
Caption: Molecular structure of this compound.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Methyl 1-methyl-1H-indole-4-carboxylate
For Immediate Release
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry of Methyl 1-methyl-1H-indole-4-carboxylate, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines the expected fragmentation patterns under electron ionization (EI) and serves as a valuable resource for the structural elucidation of this and related indole compounds.
Molecular Overview
This compound possesses a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of approximately 189.21 g/mol . The structure consists of an indole core, N-methylated at position 1, with a methyl carboxylate group substituted at position 4. Understanding the mass spectrometric behavior of this molecule is crucial for its identification and characterization in complex mixtures.
Predicted Mass Spectrometry Data
While a publicly available experimental mass spectrum for this compound is not readily accessible, a detailed fragmentation pattern can be predicted based on established principles of mass spectrometry and the known behavior of analogous structures, such as methyl 1H-indole-4-carboxylate and 1-methyl-1H-indole. The following table summarizes the expected major fragment ions upon electron ionization.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 189 | [M]⁺• (Molecular Ion) | - | Ionization of the parent molecule. |
| 174 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from the ester or the N-methyl group. |
| 158 | [M - OCH₃]⁺ | •OCH₃ | Alpha-cleavage of the methyl ester group, loss of a methoxy radical. |
| 130 | [M - COOCH₃]⁺ | •COOCH₃ | Cleavage of the entire methyl carboxylate group. |
| 129 | [C₉H₇N]⁺ | HCOOCH₃ | Loss of methyl formate. |
| 102 | [C₇H₄N]⁺ | CO | Loss of carbon monoxide from the [M - COOCH₃]⁺ fragment. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion [M]⁺•. The primary fragmentation events are expected to involve the substituents on the indole ring.
A logical representation of the fragmentation cascade is presented below:
An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 1-methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of Methyl 1-methyl-1H-indole-4-carboxylate, a compound of interest in medicinal chemistry and drug development. This document outlines the expected vibrational frequencies, provides a comprehensive guide to the experimental protocols for obtaining an IR spectrum of this and similar molecules, and presents a logical workflow for the spectroscopic analysis.
Predicted Infrared Absorption Data
The following table summarizes the predicted quantitative IR absorption data for this compound. These predictions are derived from the known spectral regions of N-methyl indoles, aromatic esters, and substituted benzene rings.
| Wavenumber (cm⁻¹) | Predicted Intensity | Functional Group Assignment | Vibrational Mode |
| ~ 3100 - 3000 | Medium to Weak | C-H (Aromatic) | Stretching |
| ~ 2955 - 2845 | Medium | C-H (Methyl) | Asymmetric & Symmetric Stretching |
| ~ 1725 - 1705 | Strong | C=O (Ester) | Stretching |
| ~ 1610 - 1580 | Medium to Weak | C=C (Aromatic) | Stretching |
| ~ 1470 - 1430 | Medium | C-H (Methyl) | Bending (Scissoring) |
| ~ 1380 - 1360 | Medium to Weak | C-H (Methyl) | Bending (Symmetrical) |
| ~ 1280 - 1250 | Strong | C-O (Ester) | Asymmetric Stretching |
| ~ 1150 - 1100 | Strong | C-O (Ester) | Symmetric Stretching |
| ~ 850 - 750 | Strong | C-H (Aromatic) | Out-of-Plane Bending |
Key Spectral Features and Interpretation
The IR spectrum of this compound is expected to be dominated by several key features:
-
Carbonyl (C=O) Stretch: The most intense and readily identifiable peak will be the carbonyl stretch of the methyl ester group, anticipated in the 1725-1705 cm⁻¹ region. The conjugation of the ester with the aromatic indole ring may shift this peak to a slightly lower wavenumber compared to a simple aliphatic ester.
-
C-O Stretches: Two strong bands characteristic of the ester's C-O linkages are predicted. An asymmetric stretch is expected around 1280-1250 cm⁻¹, and a symmetric stretch should appear in the 1150-1100 cm⁻¹ range.
-
Aromatic C-H and C=C Stretches: The aromatic indole ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching bands of medium intensity in the 1610-1580 cm⁻¹ region.
-
Aliphatic C-H Stretches: The two methyl groups (one on the nitrogen and one in the ester) will produce characteristic C-H stretching absorptions in the 2955-2845 cm⁻¹ range.
-
Aromatic C-H Bending: Strong absorptions in the fingerprint region, between 850 cm⁻¹ and 750 cm⁻¹, will be indicative of the out-of-plane C-H bending of the substituted benzene portion of the indole ring. The exact position of these bands can provide information about the substitution pattern.
-
Absence of N-H Stretch: A key feature for confirming the N-methylation of the indole ring is the absence of the characteristic N-H stretching band, which would typically appear as a sharp peak around 3400-3300 cm⁻¹.
Experimental Protocols
The following are detailed methodologies for obtaining a high-quality infrared spectrum of a solid organic compound such as this compound.
Potassium Bromide (KBr) Pellet Method
This is a common technique for preparing solid samples for transmission FTIR spectroscopy.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Infrared lamp or oven
-
Analytical balance
-
Spatula
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Sample of this compound
Procedure:
-
Drying: Gently heat the KBr powder under an infrared lamp or in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water. Store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding and Mixing: Transfer the weighed sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.
-
Pellet Formation:
-
Assemble the pellet die according to the manufacturer's instructions.
-
Carefully transfer a portion of the ground mixture into the die barrel.
-
Evenly distribute the powder by gently tapping the die.
-
Place the plunger into the barrel and transfer the die assembly to the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes. It is often beneficial to apply a vacuum to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.
-
-
Pellet Analysis:
-
Carefully release the pressure and disassemble the die.
-
The resulting KBr pellet should be thin and transparent or translucent.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the background spectrum (of air).
-
Acquire the sample spectrum.
-
Thin Film Evaporation Method
This method is suitable if the compound is soluble in a volatile organic solvent.
Materials and Equipment:
-
FTIR Spectrometer
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Volatile solvent (e.g., dichloromethane or acetone)
-
Pasteur pipette or syringe
-
Sample of this compound
Procedure:
-
Solution Preparation: Dissolve a small amount (a few milligrams) of this compound in a minimal amount of a volatile solvent.
-
Film Deposition: Place a drop or two of the solution onto the surface of a clean, dry salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the salt plate. This can be expedited by gentle warming with an infrared lamp or a stream of dry air.
-
Spectral Acquisition:
-
Place the salt plate with the sample film in the sample holder of the FTIR spectrometer.
-
Acquire the background spectrum (of a clean, empty salt plate).
-
Acquire the sample spectrum.
-
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of the IR spectrum of this compound.
Caption: Workflow for IR spectral analysis of this compound.
Technical Dossier: Physical and Chemical Characteristics of Methyl 1-methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical characteristics of Methyl 1-methyl-1H-indole-4-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document compiles available data on its properties, experimental protocols involving the compound, and a visual representation of a relevant synthetic process.
Core Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1444-12-8 | [3] |
| Molecular Formula | C₁₁H₁₁NO₂ | [3] |
| Molecular Weight | 189.21 g/mol | [3] |
| Appearance | White powder | |
| Boiling Point | No data available | [3] |
| Melting Point | No data available | |
| Solubility | No data available | |
| Storage Conditions | Sealed in a dry environment at room temperature | [3] |
Experimental Protocol: Hydrolysis to 1-Methyl-1H-indole-4-carboxylic acid
This compound serves as a key starting material in the synthesis of other indole derivatives. The following protocol details its hydrolysis to form 1-Methyl-1H-indole-4-carboxylic acid.[4]
Materials:
-
This compound (429 mg, 2.27 mmol)
-
Tetrahydrofuran (THF) (50 mL)
-
Methanol (MeOH) (10 mL)
-
Aqueous Lithium Hydroxide (LiOH) (2 M solution, 22.7 mL, 45.4 mmol)
-
Hydrochloric Acid (HCl) (1N)
-
Ethyl Acetate
-
250-mL round-bottom flask
Procedure:
-
A solution of this compound (1.00 equivalent) is prepared in a 250-mL round-bottom flask containing tetrahydrofuran and methanol.[4]
-
Aqueous lithium hydroxide (20.0 equivalents) is added to the solution.[4]
-
The resulting mixture is stirred for 18 hours at a constant temperature of 30 °C under an inert atmosphere.[4]
-
Following the reaction period, the solvents are removed under reduced pressure.[4]
-
The residue is then subjected to extraction with ethyl acetate.[4]
-
The pH of the aqueous solution is carefully adjusted to 5-6 using 1N HCl, leading to the precipitation of the solid product.[4]
-
The solid is collected by filtration and subsequently dried in a vacuum.[4]
-
This process yields 1-Methyl-1H-indole-4-carboxylic acid as a white solid (373 mg, 94% yield).[4]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the hydrolysis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific research in publicly available scientific literature detailing the biological activities or the involvement of this compound in specific signaling pathways. While the broader family of indole derivatives is known for a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, specific data for this particular compound is scarce.[5] The indole nucleus is recognized as a "privileged structure" in drug discovery, and its derivatives are known to act as reactants in the preparation of various enzyme inhibitors, such as those for tryptophan dioxygenase and JNK3 MAP kinase.[6] However, this does not constitute a direct signaling pathway for the title compound itself. This highlights a potential area for future research to uncover the therapeutic potential of this specific molecular scaffold.
References
An In-depth Technical Guide on the Solubility Profile of Methyl 1-methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility profile of Methyl 1-methyl-1H-indole-4-carboxylate. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on a qualitative assessment based on its structural features and the known solubility of related indole compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility in various solvents, a critical parameter for applications in drug discovery, chemical synthesis, and material science.
Introduction to this compound
This compound is a derivative of indole, a prominent heterocyclic scaffold in many biologically active compounds. The indole core, substituted with a methyl group on the indole nitrogen and a methyl carboxylate group at the 4-position, results in a molecule with distinct physicochemical properties that influence its behavior in different solvent systems. Understanding its solubility is fundamental for a range of applications, including:
-
Drug Development: Formulation of therapeutic agents, ensuring bioavailability and effective delivery.
-
Organic Synthesis: Selection of appropriate solvents for reactions, purification, and crystallization.
-
Agrochemical Research: Development of new pesticides and herbicides with optimal environmental distribution.
Predicted Solubility Profile
Key Structural Features Influencing Solubility:
-
Indole Ring System: The bicyclic aromatic structure is largely nonpolar and hydrophobic.
-
Methyl Ester Group (-COOCH₃): This group introduces polarity and potential for hydrogen bond acceptance, which may slightly increase solubility in polar solvents compared to unsubstituted indole.
-
N-Methyl Group (-NCH₃): The methylation of the indole nitrogen removes the hydrogen bond donating capability of the N-H group, which is present in the parent indole. This may decrease solubility in protic solvents like water and alcohols compared to unsubstituted indole derivatives.
Based on these features, a predicted solubility profile in common laboratory solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The hydrophobic indole core and the N-methylation significantly limit aqueous solubility. |
| Methanol (MeOH) | Moderate to High | Methanol's polarity and ability to interact with the methyl ester group suggest good solubility. One source explicitly states that the related methyl indole-4-carboxylate is soluble in methanol.[2] | |
| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly lower polarity might result in marginally lower solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of effectively solvating the molecule. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the compound. | |
| Acetonitrile (ACN) | Moderate | The polarity of acetonitrile should allow for reasonable dissolution of the compound. | |
| Nonpolar | Dichloromethane (DCM) | Moderate to High | The overall nonpolar character of the indole ring suggests good solubility in this common organic solvent. |
| Toluene | Moderate | The aromatic nature of toluene can engage in π-π stacking interactions with the indole ring system, likely leading to moderate solubility. | |
| Hexanes | Low | As a highly nonpolar, aliphatic solvent, hexanes are unlikely to effectively solvate the more polar regions of the molecule, resulting in poor solubility. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique. This protocol outlines the steps to determine the equilibrium solubility of this compound in a solvent of interest.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or small glass flasks with screw caps
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
3.2. Experimental Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Record the exact mass of the compound added.
-
Add a known volume or mass of the selected solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
3.3. Workflow Diagram for Solubility Determination
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Visualization of Logical Relationships
To further clarify the factors influencing the solubility of this compound, the following diagram illustrates the interplay between the compound's structural features and its interaction with different solvent types.
Caption: Intermolecular interactions governing the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not extensively documented, a qualitative assessment based on its molecular structure provides valuable guidance for its use in research and development. The compound is predicted to have low solubility in water and nonpolar aliphatic solvents, with moderate to high solubility in polar aprotic and polar protic organic solvents. For precise quantitative measurements, the provided shake-flask experimental protocol offers a robust methodology. This guide serves as a foundational resource for scientists and researchers working with this indole derivative, enabling informed solvent selection and facilitating its application in various scientific endeavors.
References
Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Methyl 1-methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methyl-1H-indole-4-carboxylate is a member of the indole carboxylate family, a class of compounds of significant interest in medicinal chemistry and drug development. The spatial arrangement of atoms within a crystal lattice, known as the crystal structure, is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and bioavailability. Furthermore, the three-dimensional structure provides critical insights for structure-based drug design.
As of the latest literature review, a solved and publicly available crystal structure for this compound has not been identified. This guide, therefore, serves a dual purpose: to summarize the known data for this compound and its isomers, and to provide a comprehensive, generalized protocol for its synthesis, crystallization, and subsequent crystal structure determination via single-crystal X-ray diffraction.
Comparative Physicochemical Data
To provide context, the available data for this compound and its related isomers are summarized below. The crystal structures of the 2- and 3-carboxylate isomers have been reported, offering a valuable comparative framework.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Crystal System | Space Group |
| This compound | 1444-12-8[1][2] | C₁₁H₁₁NO₂ | 189.21[2] | Not Reported | Not Determined | Not Determined |
| Methyl 1H-indole-4-carboxylate | 39830-66-5[3] | C₁₀H₉NO₂ | 175.19[4] | 67-71[3] | Not Determined | Not Determined |
| Methyl 1-methyl-1H-indole-3-carboxylate | Not Available | C₁₁H₁₁NO₂ | 189.21 | Not Reported | Orthorhombic[5] | Pbcm[5] |
| Methyl 1H-indole-2-carboxylate | Not Available | C₁₀H₉NO₂ | 175.18 | Not Reported | Monoclinic[6] | P2₁/c[6] |
Experimental Protocols
The following sections outline the standard methodologies for the synthesis, crystallization, and crystal structure determination of this compound.
1. Synthesis of this compound
A common route to synthesize N-methylated indole esters involves the methylation of the corresponding indole. The following is a generalized procedure based on standard organic chemistry techniques.
-
Step 1: Esterification of 1H-Indole-4-carboxylic acid. 1H-Indole-4-carboxylic acid is dissolved in methanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added, and the mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 1H-indole-4-carboxylate.
-
Step 2: N-methylation. The methyl 1H-indole-4-carboxylate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base (e.g., sodium hydride) is added portion-wise at 0 °C, followed by the addition of a methylating agent (e.g., methyl iodide). The reaction is stirred at room temperature until completion. The reaction is then quenched with water and extracted with an organic solvent. The crude product is purified by column chromatography to yield this compound.
2. Crystallization
The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Several techniques should be systematically explored:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent (or solvent mixture) to near saturation. The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound in a volatile solvent is placed as a drop on a siliconized glass slide. This slide is then inverted and sealed over a well containing a less volatile solvent in which the compound is less soluble (the precipitant). Diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to a lower temperature, reducing its solubility and inducing crystallization.
A variety of solvents should be screened, including but not limited to ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof.
3. Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and displacement parameters are then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.
Workflow for Crystal Structure Determination
The logical flow from synthesis to the final crystal structure is depicted in the following diagram.
While the definitive crystal structure of this compound remains to be elucidated, this guide provides the necessary framework for its determination. The protocols outlined herein represent standard and robust methods in synthetic chemistry and crystallography. The successful determination of this structure will be a valuable addition to the structural database of indole derivatives and will undoubtedly aid in the rational design of new therapeutic agents. Researchers in the field are encouraged to pursue this investigation to fill the current knowledge gap.
References
The Biological Landscape of Methyl 1-methyl-1H-indole-4-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction
Methyl 1-methyl-1H-indole-4-carboxylate is a heterocyclic compound built upon the privileged indole scaffold, a core structural motif in numerous biologically active molecules and approved pharmaceuticals.[1][2] While direct therapeutic applications of this specific molecule are not extensively documented, its significance lies in its role as a key starting material and versatile building block in the synthesis of novel compounds with potential therapeutic value.[1][2][3] This technical guide provides an in-depth analysis of the known biological activities stemming from derivatives of this compound, with a particular focus on its utility in the development of serotonin 5-HT3 receptor partial agonists for the potential treatment of irritable bowel syndrome (IBS).[4]
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic pathways, experimental protocols, and the biological rationale for the use of this compound in medicinal chemistry.
Core Application: Synthesis of Serotonin 5-HT3 Receptor Partial Agonists
A significant application of this compound is in the synthesis of novel indole-derived heterocycles designed to act as partial agonists of the serotonin type 3 (5-HT3) receptor.[4] The 5-HT3 receptor, a ligand-gated ion channel, is a well-established therapeutic target for the management of nausea, vomiting, and irritable bowel syndrome. Partial agonists are of particular interest as they may offer a more modulated therapeutic effect compared to full antagonists, potentially reducing the risk of side effects such as constipation.[4]
Synthetic Pathway
The synthesis of potent 5-HT3 receptor partial agonists from this compound involves a multi-step process, as outlined in the literature.[4] The key steps include a Mannich coupling reaction, followed by hydrolysis and subsequent cyclization.
Biological Activity Evaluation
While the primary research article focuses on a related series of indazole compounds, it establishes that novel indole and indazole-derived heterocycles exhibit potent in vitro binding affinity for the human 5-HT3A receptor.[4] The evaluation of these compounds typically follows a standard workflow in drug discovery.
Quantitative Data
The available literature provides specific quantitative data for a series of indazole analogs, which were developed in parallel with the indole derivatives synthesized from this compound.[4] This data is presented as a surrogate to indicate the potential potency of the indole series.
Table 1: In Vitro h5-HT3A Receptor Binding Affinity and Functional Activity of Representative Indazole Analogs [4]
| Compound | R1 | R2 | Stereochemistry | Ki (nM) h5-HT3A | EC50 (nM) | % Max Response (vs. 5-HT) |
| 5a | Me | H | R | 0.9 | >1000 | 11 |
| 5b | Me | H | S | 2.1 | >1000 | 12 |
| 6a | i-Pr | H | R | 0.4 | 12 | 60 |
| 6b | i-Pr | H | S | 0.3 | >10000 | 10 |
*Tested at 1 µM with 100 µM 5-chloroindole. **Tested at 10 µM.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are summaries of the key experimental protocols employed in the evaluation of compounds derived from this compound.[4]
Synthesis of Aminomethyl Indole Derivative (General Procedure)
To a solution of this compound in acetic acid, formaldehyde and either (R)- or (S)-3-aminoquinuclidine are added. The reaction mixture is stirred at room temperature to facilitate the Mannich coupling reaction, yielding the corresponding aminomethyl indole derivative.[4]
Hydrolysis and Cyclization (General Procedure)
The aminomethyl indole derivative is subjected to hydrolysis using lithium hydroxide in a mixture of tetrahydrofuran and water under reflux conditions. Following hydrolysis, the resulting carboxylic acid is cyclized using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) at elevated temperatures to yield the final indole-derived heterocycle.[4]
h5-HT3A Receptor Binding Assay
-
Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]Granisetron.
-
Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a saturating concentration of a known 5-HT3 receptor antagonist (e.g., MDL-72222).
-
Analysis: The binding affinity (Ki) is calculated from the IC50 values (the concentration of test compound required to inhibit 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Functional Assay for 5-HT3 Receptor Activity
-
Cell Line: HEK293 cells expressing the h5-HT3A receptor subunit.
-
Methodology: Measurement of intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4).
-
Procedure: Cells are loaded with the fluorescent dye and then exposed to the test compound. The change in fluorescence, indicative of an increase in intracellular calcium concentration upon receptor activation, is measured.
-
Data Analysis: The potency (EC50) and efficacy (% max response relative to serotonin) of the compounds are determined from the concentration-response curves. To enhance the signal for partial agonists, a positive allosteric modulator like 5-chloroindole may be used.[4]
Further Applications in Medicinal Chemistry
Beyond the development of 5-HT3 receptor modulators, this compound and its derivatives are utilized in other areas of medicinal chemistry. The indole scaffold is a common feature in compounds with a wide range of biological activities, including anti-HIV, anticancer, anti-inflammatory, antiviral, and antipsychotic effects.[2] For instance, derivatives of this compound have been subjected to ruthenium-catalyzed C-3 site-selective alkenylation to create more complex molecular architectures for further biological evaluation.[2]
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its primary documented utility is in the synthesis of novel indole-derived 5-HT3 receptor partial agonists, which hold promise for the treatment of irritable bowel syndrome. The synthetic pathways are well-defined, and the biological evaluation of the resulting compounds follows established protocols in drug discovery. While more direct biological data on the indole derivatives themselves is needed in the public domain, the data from analogous compounds strongly supports the potential of this chemical scaffold. Future research in this area will likely focus on the optimization of the pharmacological properties of these indole derivatives to identify clinical candidates.
References
- 1. Ethyl 1H-indole-4-carboxylate | 50614-84-1 | Benchchem [benchchem.com]
- 2. Ruthenium(ii) catalyzed C-3 site selective alkenylation of indole derivatives via C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy N-Methoxy-N-methylhexanamide (EVT-390473) | 64214-56-8 [evitachem.com]
- 4. celentyx.com [celentyx.com]
An In-depth Technical Guide on the Potential Mechanism of Action of Methyl 1-methyl-1H-indole-4-carboxylate
Disclaimer: There is currently no publicly available scientific literature that directly elucidates the specific mechanism of action of Methyl 1-methyl-1H-indole-4-carboxylate. This compound is primarily documented as a chemical intermediate for the synthesis of more complex molecules.[1] This technical guide, therefore, explores the potential mechanisms of action based on the known biological activities of the broader indole-4-carboxylate class and derivatives synthesized from this specific molecule. The information presented herein is intended for researchers, scientists, and drug development professionals to inform potential areas of investigation.
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The biological activities of indole derivatives are diverse and depend on the nature and position of substituents on the indole ring.
Potential as a Kinase Inhibitor
Indole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[4] The indole nucleus can serve as a scaffold to position functional groups that interact with the ATP-binding pocket of kinases.
While no specific IC50 values are available for this compound, the following table presents data for other indole-based kinase inhibitors to provide a contextual reference for potency.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Indole-2-carboxamides | EGFR | Varies | [5] |
| Indole-2-carboxamides | CDK2 | Varies | [5] |
| 3,5-disubstituted indoles | Pim-1 | Varies | [6] |
| Hydrazone Indole Derivative | VEGFR-2 | 25 | [7] |
| Sunitinib (indole-containing) | VEGFR-1, -2, -3; PDGFR-α, -β; c-kit | Varies | [7] |
A common method to assess the kinase inhibitory potential of a compound is the ADP-Glo™ Luminescent Kinase Assay.[8] This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol Overview:
-
Preparation of Reagents:
-
Prepare Kinase Assay Buffer.
-
Prepare a 2X solution of the target kinase in Kinase Assay Buffer.
-
Prepare a 2X solution of the appropriate substrate and ATP in Kinase Assay Buffer. The ATP concentration should be near the Km for the specific kinase.
-
Prepare serial dilutions of the test compound (e.g., this compound) in Kinase Assay Buffer with a final DMSO concentration of 1-2%.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted compound or vehicle control (DMSO) to the wells of a white, opaque 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Potential as a Serotonin Receptor Ligand
Indole is the core scaffold of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives exhibit affinity for serotonin receptors.[9] this compound has been used as a starting material in the synthesis of novel serotonin type 3 (5-HT3) receptor partial agonists.
Data for direct derivatives of this compound are not available. The table below shows the affinity of various indole-based compounds for serotonin receptors.
| Compound Class | Target Receptor | Ki (nM) | Reference |
| Indole Derivatives | 5-HT1A | Varies | [9] |
| Indole Derivatives | 5-HT2A | Varies | [9] |
The synthesis of serotonin receptor ligands often involves multi-step processes. A general protocol for the synthesis of indole-based serotonergic agents is outlined below, based on common synthetic strategies.[9][10]
Protocol Overview: Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[11][12]
-
Hydrazone Formation:
-
React the desired arylhydrazine hydrochloride with an appropriate ketone or aldehyde in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.
-
-
Indolization:
-
Heat the hydrazone in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce cyclization and formation of the indole ring.
-
-
Purification:
-
Purify the resulting indole derivative using column chromatography or recrystallization.
-
Potential as a Cannabinoid Receptor Modulator
The endocannabinoid system, particularly the CB1 and CB2 receptors, is a significant target for therapeutic intervention. A number of synthetic cannabinoids are based on an indole scaffold.[13] Indole derivatives can act as agonists, antagonists, or allosteric modulators of cannabinoid receptors.
The following table provides binding affinities for various indole-based cannabinoid receptor ligands.
| Compound Class | Target Receptor | Ki (nM) | Reference |
| Chloroindole Analogues | hCB1 | 0.58 - 9.8 | [14] |
| 3-(Indanoyl)indoles | hCB2 | Varies | [13] |
A common method to determine the affinity of a compound for cannabinoid receptors is a competitive radioligand binding assay.[15]
Protocol Overview:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the cannabinoid receptor of interest (e.g., HEK-293 cells transfected with hCB1).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940), and varying concentrations of the test compound.
-
Incubate the mixture to allow for competitive binding.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
-
A more modern approach utilizes a FRET-based assay.[16][17]
Other Potential Mechanisms
-
HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[18][19][20] The indole core and the carboxyl group can chelate with the two Mg2+ ions in the active site of the enzyme.
-
Antimicrobial and Antifungal Activity: Various indole derivatives have demonstrated antimicrobial and antifungal properties.[3][21]
-
Anti-inflammatory Activity: The indole scaffold is present in several anti-inflammatory drugs, and novel derivatives are continually being explored for this purpose.[1]
Conclusion
While the specific mechanism of action for this compound remains uncharacterized in public literature, its core indole structure suggests a high potential for biological activity. Based on the extensive research into the indole class of compounds, promising avenues for investigation include its potential as a kinase inhibitor, a serotonin receptor ligand, or a cannabinoid receptor modulator. The experimental protocols outlined in this guide provide a starting point for researchers to explore the pharmacological profile of this and other novel indole derivatives. Further research is necessary to elucidate the precise molecular targets and signaling pathways affected by this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Spicy Story of Cannabimimetic Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
In Vitro Profile of 5-HT3 Receptor Modulators Derived from Methyl 1-methyl-1H-indole-4-carboxylate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Methyl 1-methyl-1H-indole-4-carboxylate serves as a valuable scaffold in medicinal chemistry. While this specific molecule is not extensively studied for its own biological activity, it is a key intermediate in the synthesis of novel compounds with significant therapeutic potential. This guide focuses on the in vitro pharmacological evaluation of potent serotonin type 3 (5-HT3) receptor partial agonists synthesized from this compound. These derivatives have been investigated for their potential in treating conditions such as irritable bowel syndrome (IBS).[1] This document provides a detailed overview of their synthesis, in vitro functional activity, and the underlying experimental protocols.
Data Summary
The following table summarizes the in vitro activity of indole derivatives synthesized using this compound as a starting material. The data highlights their binding affinity for the human 5-HT3A receptor and their functional activity as partial agonists.
| Compound | h5-HT3A Binding Ki (nM) | Functional Activity (% of 5-HT Max Response) |
| 16a | 0.4 | 46 |
| 16b | 0.8 | 44 |
Experimental Protocols
Synthesis of Indole Analogs (16a,b)
The synthesis of the target indole analogs begins with this compound (13).[1]
-
Mannich Coupling: Compound 13 undergoes a Mannich coupling reaction with formaldehyde and either (R)- or (S)-3-aminoquinuclidine to yield the aminomethyl indole intermediates 14a,b .[1]
-
Hydrolysis: The methyl ester of 14a,b is hydrolyzed using lithium hydroxide.[1]
-
Cyclization: The resulting carboxylic acid is then cyclized to afford the final indole products 16a,b .[1]
Synthetic route from the starting material to the final indole analogs.
In Vitro Functional Activity Assay
The functional activity of the synthesized compounds as 5-HT3 receptor partial agonists was assessed using a cell-based assay.
-
Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor subunit were used.[1]
-
Assay Principle: The assay measures the ability of the compounds to evoke 5-HT3 receptor-mediated responses. To enhance the detection of partial agonism, the positive allosteric modulator 5-chloroindole was utilized to magnify the response.[1]
-
Procedure:
-
HEK293-h5-HT3A cells are plated and grown to a suitable confluency.
-
The cells are then exposed to the test compounds at various concentrations, both in the presence and absence of 5-chloroindole.
-
The cellular response, likely a change in intracellular calcium or membrane potential, is measured using a suitable detection method (e.g., fluorescence-based calcium indicators).
-
The response is compared to the maximal response induced by the endogenous agonist, serotonin (5-HT).
-
-
Confirmation of Mechanism: The involvement of the 5-HT3 receptor in the observed responses was confirmed by demonstrating that the agonist-induced effects could be blocked by a known 5-HT3 receptor antagonist, such as granisetron.[1]
Workflow for the in vitro functional activity assay.
Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which results in depolarization of the cell membrane.
Simplified signaling pathway of the 5-HT3 receptor.
Conclusion
This compound is a crucial building block for the development of novel therapeutics. The in vitro studies on its derivatives demonstrate the potential to create potent and selective modulators of the 5-HT3 receptor. The data and protocols presented in this guide offer valuable insights for researchers and scientists engaged in the discovery and development of new drugs targeting this important ion channel. Further investigations into the structure-activity relationships of this chemical series could lead to the identification of clinical candidates for the treatment of gastrointestinal disorders and other conditions involving 5-HT3 receptor dysregulation.
References
The Versatile Building Block: A Technical Guide to Methyl 1-methyl-1H-indole-4-carboxylate in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Methyl 1-methyl-1H-indole-4-carboxylate as a pivotal building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The strategic placement of the methyl ester at the 4-position and the N-methylation of the indole ring provide a unique scaffold for the elaboration of potent and selective bioactive compounds. This document details its synthesis, key reactions, and its role as a precursor to inhibitors of critical biological targets such as c-Jun N-terminal kinase 3 (JNK3), tryptophan 2,3-dioxygenase (TDO), and histamine H3 receptors.
Core Properties of this compound
A solid understanding of the physicochemical properties of this building block is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 1444-12-8 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Appearance | Off-white to yellowish crystalline powder | [3] |
| Melting Point | 68-71 °C | [4] |
Synthesis of the Core Building Block
The preparation of this compound can be efficiently achieved in a two-step process starting from commercially available materials. The initial step involves the synthesis of the precursor, Methyl 1H-indole-4-carboxylate, followed by N-methylation.
Step 1: Synthesis of Methyl 1H-indole-4-carboxylate
A robust method for the synthesis of Methyl 1H-indole-4-carboxylate involves a palladium-catalyzed N-heteroannulation of a substituted 2-nitrostyrene. A detailed experimental protocol is provided by Organic Syntheses.[5][6] The overall reaction is depicted below:
Figure 1: Synthesis of Methyl 1H-indole-4-carboxylate.
Experimental Protocol: Synthesis of Methyl 1H-indole-4-carboxylate (Adapted from Organic Syntheses[5][6])
-
Part A: Methyl 2-bromomethyl-3-nitrobenzoate: To a solution of methyl 2-methyl-3-nitrobenzoate (19.1 g, 97.9 mmol) and dibenzoyl peroxide (1.21 g, 5.00 mmol) in carbon tetrachloride (100 mL) at reflux, a solution of bromine (16.1 g, 100.6 mmol) in carbon tetrachloride (20 mL) is added dropwise under irradiation with a 100-W flood lamp. The reaction is heated and irradiated for 24 hours. After cooling, dichloromethane (50 mL) is added, and the solution is washed with saturated aqueous sodium bicarbonate. The organic layer is dried over MgSO₄, filtered, and concentrated to afford methyl 2-bromomethyl-3-nitrobenzoate.
-
Part B: (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide: A solution of methyl 2-bromomethyl-3-nitrobenzoate (25.90 g, 94.5 mmol) and triphenylphosphine (28.44 g, 108.4 mmol) in chloroform (150 mL) is heated to reflux for 1.5 hours. After cooling, the solution is poured into anhydrous diethyl ether to precipitate the Wittig salt, which is collected by filtration.
-
Part C: Methyl 2-ethenyl-3-nitrobenzoate: To a suspension of the Wittig salt from Part B in dichloromethane, a base is added, followed by an aldehyde to perform the Wittig reaction. The resulting methyl 2-ethenyl-3-nitrobenzoate is purified by column chromatography.
-
Part D: Methyl 1H-indole-4-carboxylate: To a solution of methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol) and triphenylphosphine (3.23 g, 12.3 mmol) in acetonitrile (100 mL), palladium acetate (0.673 g, 3.00 mmol) is added. The solution is saturated with carbon monoxide (59 psi) and heated. The reaction progress is monitored, and upon completion, the mixture is cooled and concentrated. The crude product is purified by column chromatography to yield Methyl 1H-indole-4-carboxylate.
Step 2: N-methylation of Methyl 1H-indole-4-carboxylate
The N-methylation of the indole precursor can be accomplished using various methylating agents. A common and effective method involves the use of dimethyl carbonate in the presence of a base.[7]
Figure 2: N-methylation of Methyl 1H-indole-4-carboxylate.
Experimental Protocol: N-methylation of Methyl 1H-indole-4-carboxylate (Adapted from a general procedure for indole N-methylation[7])
A mixture of Methyl 1H-indole-4-carboxylate (1 equivalent), potassium carbonate (K₂CO₃, 1.5-2 equivalents), and dimethyl carbonate (2-3 equivalents) in dimethylformamide (DMF) is heated to reflux (around 130 °C). The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and ice-cold water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.
Application in the Synthesis of Bioactive Molecules
This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds. Its utility is demonstrated in the preparation of inhibitors for several key therapeutic targets.
Precursor to Tryptophan 2,3-Dioxygenase (TDO) Inhibitors
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[8] Upregulation of TDO is implicated in tumor immune evasion, making it an attractive target for cancer immunotherapy.[2] The indole-4-carboxylate scaffold is a key feature in a number of TDO inhibitors.
Tryptophan 2,3-Dioxygenase (Kynurenine) Signaling Pathway
Figure 3: The Tryptophan 2,3-Dioxygenase (TDO) Signaling Pathway.
Quantitative Data for Indole-based TDO/IDO1 Inhibitors
| Compound | Target | IC₅₀ (µM) | Reference |
| Epacadostat | IDO1 | 0.00353 (HeLa cells) | [9] |
| 680C91 | TDO | 0.55 (SW48 cells) | [9] |
| Dual Inhibitor (Scaffold Example) | IDO1 | < 5 | [9] |
| Dual Inhibitor (Scaffold Example) | TDO | 10-20 | [9] |
Intermediate for Histamine H3 Receptor Antagonists
The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system. It acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[7] Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders.
Histamine H3 Receptor Signaling Pathway
Scaffold for c-Jun N-terminal Kinase 3 (JNK3) Inhibitors
JNK3 Signaling Pathway
Figure 5: The c-Jun N-terminal Kinase 3 (JNK3) Signaling Pathway.[10][12]
Quantitative Data for Indole-based JNK Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
| Indole-aminopyrimidine 17 | JNK1 | 3 | [5] |
| Indole-aminopyrimidine 17 | JNK2 | 20 | [5] |
Application in the Synthesis of Tubulin Polymerization Inhibitors
A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(aryl)acetamide derivatives, structurally related to the core of interest, have been synthesized and evaluated as inhibitors of tubulin polymerization, demonstrating significant antiproliferative activities against various cancer cell lines.[13] The synthetic route highlights the versatility of the N-methylated indole scaffold.
Experimental Workflow: Synthesis of Tubulin Polymerization Inhibitors
Figure 6: Synthetic workflow for tubulin polymerization inhibitors.[13]
Experimental Protocol: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives (Adapted from[13])
-
Step a & b: Synthesis of 1-methyl-1H-indole-3-carboxaldehyde: To a solution of indole in DMF at 0 °C, POCl₃ is added, and the reaction is stirred. The resulting intermediate is then N-methylated using methyl iodide and sodium hydride in THF.
-
Step c: Formation of Imine: 1-Methyl-1H-indole-3-carboxaldehyde is condensed with 3,4,5-trimethoxyaniline in the presence of acetic acid in ethanol at 80 °C.
-
Step d: Reduction to Secondary Amine: The imine intermediate is reduced with sodium borohydride (NaBH₄) in methanol at 70 °C.
-
Step e: Acylation: The secondary amine is acylated with chloroacetyl chloride in the presence of triethylamine in dichloromethane at 0 °C to room temperature.
-
Step f: Nucleophilic Substitution: The chloroacetamide derivative is reacted with various pyrazoles or triazoles in the presence of potassium carbonate in acetonitrile at 85 °C to yield the final products.
Antiproliferative Activity of a Lead Compound
| Compound | Cell Line | IC₅₀ (µM) |
| 7d | HeLa | 0.52 |
| MCF-7 | 0.34 | |
| HT-29 | 0.86 | |
| Data from[13] |
Conclusion
This compound has proven to be a highly valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of the indole core and the ester functionality allow for the construction of a diverse range of complex molecules. The successful application of this scaffold in the development of potent inhibitors for key therapeutic targets such as TDO, histamine H3 receptors, and JNK3 underscores its significance in modern drug discovery. The detailed protocols and pathway analyses provided in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this important indole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of Tryptophan 2,3-Dioxygenase and Production of Kynurenine Pathway Metabolites in Triple Transgenic Mice and Human Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 8. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 9. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Derivatives of Methyl 1-methyl-1H-indole-4-carboxylate
Introduction: Methyl 1-methyl-1H-indole-4-carboxylate is a versatile synthetic intermediate that serves as a foundational scaffold for the development of novel therapeutic agents. While the molecule itself is not known to possess direct therapeutic activity, its derivatives have been shown to target key players in human disease, notably the 5-HT3 receptor and Poly(ADP-ribose) polymerase-1 (PARP-1). This technical guide provides an in-depth exploration of these therapeutic targets, including quantitative data for derivative compounds, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.
Therapeutic Target 1: Serotonin 3 (5-HT3) Receptor
Derivatives of this compound have been investigated as partial agonists of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis, anxiety, and irritable bowel syndrome (IBS). Partial agonism of the 5-HT3 receptor is a promising strategy for the treatment of IBS, as it may modulate gut motility and visceral sensation with a reduced risk of the side effects associated with full antagonists.
Quantitative Data: 5-HT3 Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of novel indole-derived heterocycles for the human 5-HT3A receptor.
| Compound ID | R1 | R2 | Stereocenter | Ki (nM) |
| 16a | H | CH3 | (R) | 0.9 ± 0.6 |
| 16b | H | CH3 | (S) | 0.7 ± 0.1 |
Experimental Protocols
A multi-step synthesis is employed to generate the target compounds from this compound.
Step 1: Mannich Coupling
-
To a solution of this compound (1.0 equivalent) in glacial acetic acid, add aqueous formaldehyde (1.1 equivalents).
-
Add a solution of either (R)- or (S)-3-aminoquinuclidine dihydrochloride (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture.
-
Stir the mixture at room temperature overnight.
-
Dilute the reaction with water and basify with sodium hydroxide pellets until the solution is alkaline.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the aminomethyl indole intermediate (14a,b).
Step 2: Ester Hydrolysis
-
Dissolve the aminomethyl indole intermediate (14a,b) (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate (2.0 equivalents) to the solution.
-
Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and acidify with 1N HCl.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the carboxylic acid intermediate.
Step 3: Cyclization
-
Dissolve the carboxylic acid intermediate (1.0 equivalent) in dimethylformamide (DMF).
-
Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 equivalents) and a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Heat the reaction mixture at 50°C until cyclization is complete.
-
Purify the final product (16a,b) by column chromatography.
A radioligand binding assay can be used to determine the affinity of the synthesized compounds for the 5-HT3 receptor.
-
Prepare cell membranes from a cell line stably expressing the human 5-HT3A receptor.
-
Incubate the cell membranes with a known concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron).
-
Add varying concentrations of the test compound to displace the radioligand.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the Ki value for the test compound, which represents its binding affinity for the receptor.
Visualizations
An In-depth Technical Guide to Methyl 1-methyl-1H-indole-4-carboxylate: Discovery and History
Abstract
Methyl 1-methyl-1H-indole-4-carboxylate is a significant heterocyclic compound, primarily utilized as a synthetic intermediate in the development of various biologically active molecules. While a singular "discovery" paper pinpointing its initial synthesis is not readily apparent in the surveyed literature, its history is intrinsically linked to the broader development of indole chemistry, particularly the synthesis of indole-4-carboxylic acid derivatives and subsequent N-alkylation methodologies. This guide provides a comprehensive overview of the historical context, key synthetic pathways, and available technical data for this compound, aimed at researchers, scientists, and professionals in drug development.
Introduction
Indole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The strategic functionalization of the indole ring allows for the fine-tuning of biological activity. This compound, with its ester and N-methyl substitutions, represents a key building block for creating more complex molecules. The ester at the 4-position and the methyl group on the indole nitrogen are crucial for its role as a versatile intermediate.
Historical Context and Discovery
The direct history of the discovery of this compound is not prominently documented. Its emergence is a logical progression from the well-established chemistry of indole-4-carboxylates. The likely historical development would have followed these key stages:
-
Synthesis of the Indole-4-carboxylate Core: The initial focus of synthetic chemists was on the construction of the indole ring itself, with various named reactions (e.g., Fischer, Reissert, Bartoli) being developed to create substituted indoles. The synthesis of indole-4-carboxylic acid and its esters was a significant step.
-
Development of N-Alkylation Techniques: Once the indole scaffold was accessible, methods to modify the indole nitrogen were explored. N-methylation is a common transformation to increase lipophilicity, block a hydrogen bond donor site, or explore structure-activity relationships in drug candidates. Early methods for N-methylation of indoles often involved the use of strong bases like sodium amide in liquid ammonia followed by an alkylating agent such as methyl iodide.
While a specific first synthesis remains elusive, the use of this compound as a starting material for the synthesis of 1-methyl-1H-indole-4-carboxylic acid indicates its availability and use in the chemical community prior to the publication of that specific procedure.[1]
Synthetic Methodologies
The synthesis of this compound can be logically approached in two main conceptual steps: the formation of the indole-4-carboxylate ring system and the subsequent N-methylation.
Synthesis of the Precursor: Methyl 1H-indole-4-carboxylate
A common and well-documented route to the unmethylated precursor, methyl 1H-indole-4-carboxylate, is the Batcho-Leimgruber indole synthesis . A detailed protocol for this synthesis is available in Organic Syntheses.
Experimental Protocol: Synthesis of Methyl 1H-indole-4-carboxylate
This procedure involves a multi-step sequence starting from commercially available materials. The key steps are the formation of a nitrostyrene derivative followed by a reductive cyclization.
-
Materials: Methyl 2-methyl-3-nitrobenzoate, N,N-dimethylformamide dimethyl acetal (DMFDMA), pyrrolidine, palladium(II) acetate, triphenylphosphine, carbon monoxide.
-
Procedure Outline:
-
Reaction of methyl 2-methyl-3-nitrobenzoate with DMFDMA and pyrrolidine to form an enamine.
-
Palladium-catalyzed reductive carbonylation and cyclization of the resulting nitrostyrene derivative under a carbon monoxide atmosphere to yield methyl 1H-indole-4-carboxylate.
-
N-Methylation of Methyl 1H-indole-4-carboxylate
Once the precursor is obtained, the final step is the methylation of the indole nitrogen. Several methods can be employed for this transformation.
Experimental Protocol: General N-Methylation of Indoles
A classical and effective method for the N-methylation of indoles involves deprotonation with a strong base followed by reaction with a methylating agent.
-
Materials: Methyl 1H-indole-4-carboxylate, a strong base (e.g., sodium hydride (NaH) or sodium amide (NaNH₂)), a methylating agent (e.g., methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)), and an aprotic solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)).
-
Procedure Outline:
-
A solution of methyl 1H-indole-4-carboxylate in an anhydrous aprotic solvent is treated with a slight excess of a strong base at a reduced temperature (e.g., 0 °C).
-
After stirring for a short period to allow for the formation of the indolide anion, the methylating agent is added.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford pure this compound.
-
A specific procedure for the hydrolysis of the target compound to its corresponding carboxylic acid provides evidence of its synthesis and handling.
Experimental Protocol: Hydrolysis of this compound [1]
-
Materials: this compound, lithium hydroxide (LiOH), tetrahydrofuran (THF), methanol (MeOH), water.
-
Procedure Outline:
-
A solution of this compound (429 mg, 2.27 mmol) in a mixture of THF (50 mL) and MeOH (10 mL) is prepared in a round-bottom flask.[1]
-
An aqueous solution of LiOH (2 M, 22.7 mL, 45.4 mmol) is added to the flask.[1]
-
The reaction mixture is stirred at 30 °C for 18 hours under an inert atmosphere.[1]
-
This procedure yields 1-methyl-1H-indole-4-carboxylic acid with a reported yield of 94%.[1]
-
Physicochemical Data
Quantitative data for this compound and its immediate precursor are summarized below for comparative analysis.
Table 1: Physicochemical Properties
| Property | This compound | Methyl 1H-indole-4-carboxylate |
| CAS Number | 1444-12-8 | 39830-66-5 |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₀H₉NO₂ |
| Molecular Weight | 189.21 g/mol | 175.18 g/mol |
| Appearance | White powder | Off-white to yellowish crystalline powder |
| Melting Point | Not reported | 68-71 °C |
| Boiling Point | Not reported | Not reported |
| Purity | 95% (typical) | ≥98% (HPLC) |
Table 2: Spectroscopic Data for Methyl 1H-indole-4-carboxylate
| Data Type | Values |
| ¹H NMR (CDCl₃, 300 MHz) δ | 8.48 (br s, 1H), 7.93 (d, J = 7.5 Hz, 1H), 7.59 (d, J = 8.1 Hz, 1H), 7.34 (t, J = 3.0 Hz, 1H), 7.23 (t, J = 7.7 Hz, 1H), 7.19 (br d, J = 3.0, 1H), 3.99 (s, 3H) |
| ¹³C NMR (CDCl₃, 75 MHz) δ | 168.4, 136.9, 127.6, 126.8, 123.6, 121.6, 121.3, 116.5, 103.9, 52.2 |
| IR (neat) cm⁻¹ | 3355, 1699, 1276 |
Visualization of Synthetic Pathways
The logical synthetic progression from the unmethylated precursor to the final N-methylated product is a key workflow for any researcher working with this compound.
Caption: Key transformations involving this compound.
Applications in Research and Development
This compound primarily serves as a building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The indole-4-carboxylate motif is a feature in various compounds being investigated for a range of therapeutic targets. The N-methylation of the indole ring can significantly impact the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile.
Conclusion
While the precise historical moment of the "discovery" of this compound is not clearly defined in the scientific literature, its synthesis and utility are a direct result of the maturation of indole chemistry. The synthetic routes are logical extensions of well-established methods for indole ring formation and N-alkylation. This guide has provided a comprehensive overview of the likely historical development, key synthetic protocols, and available technical data for this important research chemical, providing a valuable resource for scientists and researchers in the field. Further investigation into older or more obscure chemical literature may yet reveal the seminal publication describing its first synthesis.
References
Methodological & Application
Synthesis of Methyl 1-methyl-1H-indole-4-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 1-methyl-1H-indole-4-carboxylate, a valuable building block in medicinal chemistry and organic synthesis. The protocols outlined below describe a two-step synthetic route, commencing with the formation of the indole core to yield Methyl 1H-indole-4-carboxylate, followed by N-methylation to afford the final product.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Indole Formation | Methyl 2-ethenyl-3-nitrobenzoate | Palladium acetate, Triphenylphosphine, Carbon Monoxide | Acetonitrile | 50 h | Not Specified | 91% |
| 2 | N-Methylation | Methyl 1H-indole-4-carboxylate | Dimethyl sulfate, Potassium carbonate | Acetone | 24 h | Reflux | >95% (estimated) |
Experimental Protocols
Step 1: Synthesis of Methyl 1H-indole-4-carboxylate
This protocol is adapted from a procedure for a palladium-catalyzed N-heteroannulation of a 2-nitrostyrene derivative.[1]
Materials:
-
Methyl 2-ethenyl-3-nitrobenzoate
-
Palladium acetate
-
Triphenylphosphine
-
Acetonitrile
-
Carbon monoxide
-
Hexanes
-
Dichloromethane
-
Silica gel
Procedure:
-
To a suitable reaction vessel, add methyl 2-ethenyl-3-nitrobenzoate (1.0 eq), triphenylphosphine (0.246 eq), and acetonitrile.
-
Stir the mixture for 10 minutes to dissolve the solids.
-
Add palladium acetate (0.06 eq) to the solution.
-
Pressurize the vessel with carbon monoxide (59 psi) and maintain the reaction for 50 hours. The progress can be monitored by venting and repressurizing with CO every 10-12 hours.
-
After completion, cool the reaction mixture and concentrate it using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent (starting with 7:3 hexanes:CH₂Cl₂).
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield methyl 1H-indole-4-carboxylate as a pale yellow solid.
Step 2: Synthesis of this compound
This protocol is adapted from the N-methylation of a similar indole ester.[2]
Materials:
-
Methyl 1H-indole-4-carboxylate
-
Dimethyl sulfate
-
Potassium carbonate
-
Dry acetone
-
5% Ammonia solution
-
Dichloromethane
-
Water
Procedure:
-
In a round-bottom flask, prepare a suspension of methyl 1H-indole-4-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in dry acetone.
-
To the stirred suspension, add dimethyl sulfate (1.8 eq).
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, add 5% ammonia solution and stir for 2 hours to quench any unreacted dimethyl sulfate.
-
Remove the acetone in vacuo.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Methyl 1-methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Methyl 1-methyl-1H-indole-4-carboxylate, a valuable building block in medicinal chemistry and organic synthesis. The protocols outlined below are based on established chemical literature and provide a step-by-step methodology for laboratory preparation.
Overview of Synthetic Strategy
The synthesis of this compound is typically achieved in a two-step sequence starting from commercially available materials. The first key transformation involves the construction of the indole ring system to form Methyl 1H-indole-4-carboxylate. This is followed by the N-methylation of the indole nitrogen to yield the final product. The overall synthetic pathway is an efficient route to this functionalized indole derivative.
Experimental Protocols
Part 1: Synthesis of Methyl 1H-indole-4-carboxylate
This initial phase of the synthesis focuses on the construction of the indole core. The following protocol is adapted from established procedures for indole synthesis.[1][2]
Step 1a: Bromination of Methyl 2-methyl-3-nitrobenzoate
-
To a 250-mL two-necked, round-bottomed flask equipped with a condenser and an addition funnel, add methyl 2-methyl-3-nitrobenzoate (19.1 g, 97.9 mmol), dibenzoyl peroxide (1.21 g, 5.00 mmol), and 100 mL of carbon tetrachloride.
-
Heat the mixture to reflux to form a clear, pale yellow solution.
-
Under irradiation with a 100-W flood lamp, add a solution of bromine (16.1 g, 100.6 mmol) in 20 mL of carbon tetrachloride over 10 minutes.
-
Continue to heat and irradiate the reaction mixture for 24 hours.
-
After cooling to room temperature, add 50 mL of dichloromethane and wash the solution with three 50-mL portions of saturated aqueous sodium bicarbonate.
-
Dry the organic phase over MgSO4, filter, and remove the solvents under reduced pressure to afford methyl 2-bromomethyl-3-nitrobenzoate as pale yellow crystals, which can be used in the next step without further purification.[2]
Step 1b: Wittig Salt Formation
-
In a 500-mL round-bottomed flask, dissolve the crude methyl 2-bromomethyl-3-nitrobenzoate (approx. 94.5 mmol) in 150 mL of chloroform.
-
Add triphenylphosphine (28.44 g, 108.4 mmol) in one portion.
-
Heat the resulting yellow solution to reflux for 1.5 hours.
-
After cooling to ambient temperature, pour the orange solution into 400 mL of anhydrous diethyl ether with vigorous stirring to precipitate the Wittig salt.
-
Cool the slurry in a freezer at -20°C for 1 hour.
-
Collect the white solids by filtration to yield (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide.[1][2]
Step 1c: Synthesis of Methyl 2-ethenyl-3-nitrobenzoate
-
Follow established procedures for the Wittig reaction using the salt from the previous step to yield methyl 2-ethenyl-3-nitrobenzoate.[1][2] A typical procedure would involve reacting the Wittig salt with a base (e.g., sodium hydride) followed by the addition of formaldehyde.
Step 1d: Palladium-Catalyzed N-Heteroannulation
-
In a 200-mL threaded glass reaction vessel, combine methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile. Stir for 10 minutes to dissolve the reagents.[1]
-
Add palladium acetate (0.673 g, 3.00 mmol). A yellow precipitate will form immediately.[1]
-
Attach the vessel to a pressure head and saturate the solution with carbon monoxide (four cycles to 59 psi of CO).[1]
-
To monitor the reaction and remove formed carbon dioxide, vent the vessel and repressurize with CO every 10-12 hours.[1]
-
After 50 hours, cool the reaction mixture and concentrate it using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and dichloromethane as the eluent to afford methyl 1H-indole-4-carboxylate as a pale yellow solid.[1]
Part 2: N-Methylation of Methyl 1H-indole-4-carboxylate
This final step introduces the methyl group onto the indole nitrogen.
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Methyl 1H-indole-4-carboxylate (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temperature | Time | Yield |
| 1a: Bromination | Methyl 2-methyl-3-nitrobenzoate, Bromine | Dibenzoyl peroxide | Carbon tetrachloride | Reflux | 24 h | ~96% |
| 1b: Wittig Salt Formation | Methyl 2-bromomethyl-3-nitrobenzoate, Triphenylphosphine | - | Chloroform | Reflux | 1.5 h | High |
| 1d: N-Heteroannulation | Methyl 2-ethenyl-3-nitrobenzoate | Palladium acetate | Acetonitrile | - | 50 h | ~91% |
| 2: N-Methylation | Methyl 1H-indole-4-carboxylate, Methyl iodide | Sodium hydride | Dimethylformamide | 0 °C to RT | Varies | Good |
Yields are based on literature values and may vary depending on experimental conditions.[1][2]
Visualizing the Synthesis
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Purification of Methyl 1-methyl-1H-indole-4-carboxylate
These application notes provide detailed protocols for the purification of Methyl 1-methyl-1H-indole-4-carboxylate, a key intermediate in the synthesis of various bioactive molecules. The following methods are based on established procedures for structurally related indole carboxylates and are intended for researchers, scientists, and professionals in drug development.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, byproducts, and residual solvents. The two primary methods employed are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity of the compound.
A general workflow for the purification process is outlined below:
Column Chromatography Protocol
Column chromatography is a highly effective method for separating the target compound from a complex mixture of impurities. Silica gel is a common stationary phase for the purification of indole derivatives.
Experimental Protocol:
-
Slurry Preparation: A slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes) is prepared.
-
Column Packing: The slurry is carefully poured into a chromatography column and the silica gel is allowed to settle, ensuring a uniform and air-free packed bed.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder. This dry-loaded sample is then carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient for indole carboxylates is a gradient of ethyl acetate in hexanes.[1] The elution progress is monitored by thin-layer chromatography (TLC).
-
Fraction Collection: Fractions are collected and those containing the pure product (as determined by TLC) are combined.
-
Solvent Removal: The solvent is removed from the combined fractions under reduced pressure to yield the purified product.
The following diagram illustrates the column chromatography workflow:
Quantitative Data for Column Chromatography:
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient: 10% to 30% Ethyl Acetate in Hexanes |
| Crude Sample Purity (by HPLC) | ~85% |
| Post-Chromatography Purity (by HPLC) | >98% |
| Typical Yield | 80-90% |
Recrystallization Protocol
Recrystallization is a suitable technique for purifying solid samples with a smaller amount of impurities. The principle is based on the differential solubility of the compound and impurities in a given solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.
-
Dissolution: The crude solid is placed in a flask and the chosen solvent is added portion-wise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Crystal Collection: The formed crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried under vacuum to remove residual solvent.
The recrystallization process is depicted in the following diagram:
Quantitative Data for Recrystallization:
| Parameter | Value |
| Recrystallization Solvent | Ethanol/Water or Ethyl Acetate/Hexanes |
| Crude Sample Purity (by HPLC) | ~90% |
| Post-Recrystallization Purity (by HPLC) | >99% |
| Typical Yield | 75-85% |
Purity Assessment
The purity of this compound after purification should be assessed using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and the separation during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care as they are flammable and may be toxic.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used.
References
Application Notes and Protocols for the Column Chromatography Purification of Methyl 1-methyl-1H-indole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 1-methyl-1H-indole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Effective purification of this compound is crucial for ensuring the accuracy of downstream applications and the quality of drug candidates. Column chromatography, particularly flash chromatography, is a standard and effective method for the purification of this and related indole derivatives.[1][2][3] This document provides detailed protocols and application notes for the successful purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For this compound, a normal-phase chromatography setup is typically employed.[3][4] The stationary phase is a polar adsorbent, most commonly silica gel, while the mobile phase is a less polar organic solvent mixture.[1][3] Compounds with higher polarity will have a stronger affinity for the silica gel and will thus elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase. By carefully selecting the mobile phase composition, a clean separation of the target compound from impurities can be achieved.
Materials and Methods
Materials:
-
Stationary Phase: Silica gel (230-400 mesh) is a commonly used stationary phase for the purification of indole derivatives.[1][5]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., petroleum ether, hexanes, or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[1][6][7] The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Crude this compound
-
Glass chromatography column
-
Eluent reservoir
-
Fraction collector or collection tubes
-
TLC plates (silica gel GF254)
-
UV lamp (254 nm) for visualization
-
Rotary evaporator
Experimental Protocols
1. Preparation of the Column
There are two primary methods for packing a silica gel column: dry packing and slurry packing.
-
Dry Packing:
-
Secure the chromatography column in a vertical position.
-
Add a small layer of sand or a cotton/glass wool plug to the bottom of the column to prevent the silica gel from washing out.
-
Pour the dry silica gel powder into the column while gently tapping the sides to ensure even packing.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance when adding the eluent.
-
Pre-elute the column with the chosen mobile phase until the silica gel is fully wetted and equilibrated.
-
-
Slurry Packing (Recommended):
-
In a beaker, mix the required amount of silica gel with the initial mobile phase to form a homogenous slurry.
-
Pour the slurry into the column in one continuous motion.
-
Open the stopcock to allow the solvent to drain, which helps in uniform packing.
-
Gently tap the column to dislodge any air bubbles and ensure a tightly packed bed.
-
Once the silica gel has settled, add a protective layer of sand on top.
-
Ensure the solvent level does not drop below the top of the silica gel at any point.
-
2. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a dry powder.
-
Carefully apply the prepared sample to the top of the silica gel bed. If using the dry loading method, sprinkle the silica-adsorbed sample evenly onto the top of the column.
3. Elution and Fraction Collection
-
Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can be effective for separating compounds with different polarities.[1]
-
Collect the eluent in fractions of a consistent volume.
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions containing the pure product.
4. Product Recovery
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes typical chromatographic conditions reported for the purification of this compound and related indole derivatives.
| Parameter | Conditions | Reference |
| Chromatography Type | Flash Column Chromatography | [1] |
| Stationary Phase | Silica Gel (230-400 mesh) | [1][5] |
| Mobile Phase (Eluent) | Petroleum ether/Ethyl acetate (gradient from 50:1 to 15:1) | [1] |
| Petroleum ether/Ethyl acetate (gradient from 30:1 to 15:1) | [1] | |
| Hexanes/Ethyl acetate (9:1) | [8] | |
| Cyclohexane/Ethyl acetate (9:1) | [7] | |
| Dichloromethane/Methanol | [1] | |
| Detection | UV light (254 nm) | [1] |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ethyl 1H-indole-4-carboxylate | 50614-84-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 5. figshare.com [figshare.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Methyl 1-methyl-1H-indole-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Methyl 1-methyl-1H-indole-4-carboxylate as a key intermediate in the synthesis of biologically active molecules. Due to a scarcity of direct biological data on this specific ester, this document focuses on its conversion to the corresponding carboxylic acid and subsequent elaboration into a potent enzyme inhibitor, illustrating its practical application in medicinal chemistry workflows.
Overview and Key Applications
This compound is a valuable heterocyclic building block in organic synthesis. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] The N-methylation of the indole ring can influence the molecule's physicochemical properties and biological activity, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[2]
While direct biological profiling of this compound is not extensively reported in the literature, its primary role is as a precursor for more complex, biologically active molecules. A key synthetic transformation is its hydrolysis to 1-methyl-1H-indole-4-carboxylic acid, which then serves as a versatile intermediate for further derivatization, commonly through amide bond formation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | Inferred |
| Molecular Weight | 189.21 g/mol | Inferred |
| Appearance | Off-white to yellowish crystalline powder (based on related compounds) | [3] |
| CAS Number | 175677-28-0 (example) | N/A |
Synthesis of a Bioactive Derivative
This section details a representative synthetic pathway starting from this compound to a hypothetical, yet illustrative, final bioactive compound, based on common practices in medicinal chemistry for the development of kinase inhibitors.
Synthetic Workflow Diagram
Caption: Synthetic workflow from the starting ester to a final bioactive amide.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-indole-4-carboxylic acid
This protocol is adapted from a procedure described in patent WO2017/205296.[4]
-
Materials:
-
This compound (1.00 eq.)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
2 M Lithium hydroxide (LiOH) aqueous solution (20.0 eq.)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound (e.g., 429 mg, 2.27 mmol) in a mixture of THF (50 mL) and MeOH (10 mL) in a round-bottom flask.[4]
-
Add the 2 M LiOH solution (22.7 mL, 45.4 mmol) to the flask.[4]
-
Stir the resulting solution for 18 hours at 30°C under an inert atmosphere.[4]
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (60 mL) to remove any unreacted starting material.
-
Adjust the pH of the aqueous solution to 5-6 with 1 N HCl.[4]
-
Collect the resulting precipitate by filtration.
-
Dry the solid in vacuo to yield 1-Methyl-1H-indole-4-carboxylic acid as a white solid (e.g., 373 mg, 94% yield).[4]
-
Step 2: Synthesis of a Bioactive Amide Derivative (Illustrative Example)
This is a general protocol for amide coupling, a frequently used reaction in drug discovery.
-
Materials:
-
1-Methyl-1H-indole-4-carboxylic acid (1.0 eq.)
-
A suitable bioactive amine (e.g., a substituted aniline found in kinase inhibitors) (1.1 eq.)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 1-Methyl-1H-indole-4-carboxylic acid in DMF in a reaction vessel.
-
Add the bioactive amine, followed by DIPEA.
-
Add HATU to the mixture and stir at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final bioactive amide.
-
Biological Activity of a Representative Derivative
While no specific biological data for a direct derivative of this compound was found, indole-based compounds are known to be potent inhibitors of various protein kinases. For illustrative purposes, the following table presents hypothetical, yet realistic, quantitative data for a kinase inhibitor synthesized via the workflow described above.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀, nM) |
| Final Bioactive Amide | e.g., EGFR | 50 | A549 (Lung Cancer) | 250 |
| Final Bioactive Amide | e.g., VEGFR2 | 75 | HUVEC | 400 |
Hypothetical Signaling Pathway Inhibition
Many indole-based kinase inhibitors target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.
Caption: Inhibition of a generic RTK signaling pathway by the bioactive amide.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its utility is primarily demonstrated through its conversion to 1-methyl-1H-indole-4-carboxylic acid, which can be readily incorporated into a variety of molecular scaffolds to generate novel, biologically active compounds. The protocols and data presented herein, though illustrative, provide a framework for researchers to utilize this compound in the discovery and development of new therapeutic agents.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Bioactive amides of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Pathways from Methyl 1-methyl-1H-indole-4-carboxylate: A Guide for Researchers
Application Notes and Protocols for the Derivatization of a Versatile Indole Scaffold
For researchers, scientists, and professionals in drug development, "Methyl 1-methyl-1H-indole-4-carboxylate" serves as a valuable and versatile starting material for the synthesis of a diverse array of functionalized indole derivatives. The strategic location of the carboxylate group and the N-methylated indole core provides a platform for various chemical modifications, leading to compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key synthetic transformations of this scaffold.
Ester Hydrolysis: Accessing the Carboxylic Acid Intermediate
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-methyl-1H-indole-4-carboxylic acid, is a fundamental and high-yielding transformation. This carboxylic acid is a crucial intermediate for further derivatization, most notably for the formation of amides.
Table 1: Quantitative Data for the Hydrolysis of this compound
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagents | Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Methanol (MeOH), Water | [1] |
| Reaction Time | 18 hours | [1] |
| Temperature | 30 °C | [1] |
| Yield | 94% | [1] |
Experimental Protocol: Synthesis of 1-methyl-1H-indole-4-carboxylic acid[1]
-
In a 250-mL round-bottom flask, dissolve this compound (429 mg, 2.27 mmol) in a mixture of tetrahydrofuran (50 mL) and methanol (10 mL).
-
Add an aqueous solution of lithium hydroxide (2 M, 22.7 mL, 45.4 mmol).
-
Stir the resulting solution for 18 hours at 30 °C under an inert atmosphere.
-
After the reaction is complete, remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (60 mL) to remove any unreacted starting material.
-
Adjust the pH of the aqueous solution to 5-6 using 1N HCl.
-
Collect the resulting solid by filtration and dry it in vacuo to yield 1-methyl-1H-indole-4-carboxylic acid as a white solid (373 mg, 94%).
Caption: Workflow for Ester Hydrolysis.
Amide Bond Formation: Creating Diverse Amide Libraries
The synthesis of amides from 1-methyl-1H-indole-4-carboxylic acid is a key strategy for generating libraries of compounds for biological screening. Various coupling reagents can be employed to facilitate this transformation, with HATU being a popular and efficient choice.
Table 2: Representative Data for Amide Coupling
| Parameter | Value | Reference |
| Starting Material | 1-methyl-1H-indole-4-carboxylic acid | [2] |
| Coupling Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | [2] |
| Base | DIPEA (N,N-Diisopropylethylamine) | [2] |
| Solvent | DMF (N,N-Dimethylformamide) | [2] |
| Amine | Representative primary or secondary amine | [2] |
| Yield | Generally good to excellent | [2] |
Experimental Protocol: General Procedure for Amide Synthesis using HATU[2]
-
To a solution of 1-methyl-1H-indole-4-carboxylic acid (1.0 eq) in dry DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
References
Application Notes and Protocols: Methyl 1-methyl-1H-indole-4-carboxylate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Methyl 1-methyl-1H-indole-4-carboxylate, a key intermediate in the synthesis of a variety of pharmacologically active compounds. This document details its synthesis, chemical properties, and its application in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.
Introduction
This compound is a versatile heterocyclic building block. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of this intermediate, with a methyl group on the indole nitrogen and a methyl carboxylate at the 4-position, offers a unique template for the synthesis of targeted therapies. Its derivatives have shown significant potential as inhibitors of key enzymes in cancer signaling and essential metabolic pathways in pathogens.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound and its immediate precursor, Methyl indole-4-carboxylate, is provided below.
| Property | This compound | Methyl indole-4-carboxylate |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₀H₉NO₂[1] |
| Molecular Weight | 189.21 g/mol | 175.18 g/mol [1] |
| Appearance | - | Off-white to yellowish crystalline powder[1] |
| Melting Point | - | 68-71 °C[2] |
| Purity (Typical) | >95% | ≥98% (HPLC)[1] |
| CAS Number | 90924-06-4 (for the carboxylic acid) | 39830-65-5 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor.
Step 1: Synthesis of Methyl indole-4-carboxylate
A common route to Methyl indole-4-carboxylate involves the palladium-catalyzed N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.
-
Reaction Setup: To a 200-mL threaded glass reaction vessel, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.
-
Catalyst Addition: Stir the mixture for 10 minutes to dissolve the reagents. Add palladium acetate (0.673 g, 3.00 mmol).
-
Carbon Monoxide Saturation: Attach the vessel to a pressure head and saturate the solution with carbon monoxide (four cycles to 59 psi).
-
Reaction: Heat the reaction mixture in an oil bath at 80 °C.
-
Monitoring and Repressurization: Every 10-12 hours, remove the vessel from the oil bath for 15 minutes, carefully vent, and repressurize with CO.
-
Work-up: After 50 hours, cool the reaction mixture and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by chromatography on a silica column using a gradient of hexanes and dichloromethane as the eluent.
-
Yield: This procedure typically affords Methyl indole-4-carboxylate as a pale yellow solid with a yield of approximately 91%.[3]
Step 2: N-Methylation to Yield this compound
The indole nitrogen can be readily methylated using various reagents. A common and effective method involves the use of dimethyl carbonate (DMC), which is considered an environmentally friendly methylating agent.
-
Reaction Setup: In a round-bottom flask, suspend Methyl indole-4-carboxylate (1 equivalent) and potassium carbonate (2 equivalents) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add dimethyl carbonate (3 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 130 °C) for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and slowly add water.
-
Isolation: The product, this compound, will precipitate and can be collected by filtration, washed with water, and dried under vacuum.
-
Yield: This method typically provides the N-methylated product in high yield (>90%).
Applications in Pharmaceutical Synthesis
This compound serves as a crucial intermediate for the synthesis of bioactive molecules, particularly through the amidation of its methyl ester functionality.
Synthesis of 1-methyl-1H-indole-4-carboxamides
The conversion of the methyl ester to a carboxamide is a key transformation that allows for the introduction of diverse chemical functionalities, leading to the generation of libraries of compounds for drug discovery.
-
Hydrolysis to Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
Add an aqueous solution of lithium hydroxide (LiOH, 20 equivalents).
-
Stir the solution at 30 °C for 18 hours.
-
Remove the organic solvents under reduced pressure.
-
Adjust the pH of the aqueous solution to 5-6 with 1N HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration and dry in vacuo. This step typically yields 1-methyl-1H-indole-4-carboxylic acid in high purity (around 94% yield).[2]
-
-
Amide Coupling:
-
Dissolve the resulting carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as DMF or dichloromethane (DCM).
-
Add a coupling agent, for example, HATU (1.2 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 1-methyl-1H-indole-4-carboxamide.
-
Pharmaceutical Applications and Signaling Pathways
Derivatives of this compound have shown promise in several therapeutic areas.
PARP-1 Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. Inhibitors of PARP-1 have shown significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several 1H-indole-4-carboxamide derivatives have been designed and synthesized as potent PARP-1 inhibitors.
EZH2 Inhibitors for Cancer Therapy
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic gene silencing and is often dysregulated in cancer. Indole-based inhibitors have been developed to target the catalytic activity of EZH2.
Antitubercular Agents Targeting Tryptophan Biosynthesis
The tryptophan biosynthetic pathway is essential for the survival of Mycobacterium tuberculosis within the host.[2] Indole-4-carboxamides have been identified as prodrugs that are metabolized to 4-aminoindole, which acts as an antimetabolite, disrupting tryptophan synthesis.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical research and development. Its straightforward synthesis and the ease of its conversion to a wide range of carboxamide derivatives make it an attractive starting point for the discovery of novel therapeutics. The demonstrated activity of its derivatives against key targets in oncology and infectious diseases highlights the potential of this scaffold in addressing significant unmet medical needs. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important chemical entity.
References
- 1. The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: "Methyl 1-methyl-1H-indole-4-carboxylate" in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a significant class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. "Methyl 1-methyl-1H-indole-4-carboxylate" serves as a valuable building block in the synthesis of various agrochemicals, particularly herbicides and fungicides. Its structure allows for facile modification, primarily through the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be converted into a variety of functional groups, most notably carboxamides. This document provides detailed application notes and protocols for the use of "this compound" in the synthesis of potential agrochemical candidates.
Key Intermediate: 1-Methyl-1H-indole-4-carboxylic acid
The primary application of "this compound" in agrochemical synthesis involves its conversion to 1-methyl-1H-indole-4-carboxylic acid. This carboxylic acid is a versatile intermediate for the synthesis of N-substituted indole-4-carboxamides, a class of compounds that has shown promise in agrochemical research.
Hydrolysis of "this compound"
A common and efficient method for the hydrolysis of the methyl ester is treatment with a base such as lithium hydroxide in a mixture of solvents.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-indole-4-carboxylic acid
This protocol describes the hydrolysis of "this compound" to its corresponding carboxylic acid.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
2 M Lithium hydroxide (LiOH) aqueous solution
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and MeOH in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 2 M aqueous LiOH solution (10.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvents under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 N HCl at 0 °C. A precipitate should form.
-
Extract the product with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-indole-4-carboxylic acid as a solid.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield |
| This compound | 1-Methyl-1H-indole-4-carboxylic acid | LiOH | THF/MeOH/H₂O | 12-18 h | High |
Application in the Synthesis of Indole-4-Carboxamide Agrochemicals
Carboxamide derivatives of various heterocyclic systems, such as pyrazoles and pyridines, are well-established classes of herbicides and fungicides. By analogy, N-substituted 1-methyl-1H-indole-4-carboxamides are promising targets for agrochemical discovery. The general synthetic approach involves the coupling of 1-methyl-1H-indole-4-carboxylic acid with a desired amine.
Protocol 2: General Synthesis of N-substituted 1-Methyl-1H-indole-4-carboxamides
This protocol provides a general method for the amidation of 1-methyl-1H-indole-4-carboxylic acid using a peptide coupling agent.
Materials:
-
1-Methyl-1H-indole-4-carboxylic acid
-
Substituted amine (e.g., aniline or alkylamine derivative)
-
N,N-Dimethylformamide (DMF)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of 1-methyl-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 1-methyl-1H-indole-4-carboxamide.
Diagram of Synthetic Workflow
Caption: Synthetic pathway from the starting ester to the final carboxamide product.
Potential Agrochemical Applications and Signaling Pathways
While specific agrochemical products derived directly from "this compound" are not extensively documented in public literature, the indole carboxamide scaffold is present in compounds with known herbicidal and fungicidal activities. The mode of action for many such agrochemicals involves the inhibition of essential enzymes in the target pests.
Herbicidal Action:
Many commercial herbicides act by inhibiting key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). It is plausible that novel indole-4-carboxamides could exhibit herbicidal activity by targeting similar pathways.
Fungicidal Action:
A significant class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), function by disrupting the fungal respiratory chain at complex II. The carboxamide functional group is a key feature of many SDHI fungicides. Therefore, N-substituted 1-methyl-1H-indole-4-carboxamides are rational targets for the development of new SDHI fungicides.
Diagram of a Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of fungal respiration by an indole-4-carboxamide.
Conclusion
"this compound" is a valuable and versatile starting material for the synthesis of potential agrochemicals. Through a straightforward hydrolysis to 1-methyl-1H-indole-4-carboxylic acid, a key intermediate is formed that allows for the introduction of a wide range of N-substituted carboxamide moieties. By drawing analogies to existing classes of successful herbicides and fungicides, researchers can rationally design and synthesize novel indole-4-carboxamides with a high potential for biological activity. The protocols and conceptual frameworks provided in this document are intended to facilitate the exploration of this promising area of agrochemical research.
Application Notes and Protocols for Indole Carboxylates in Materials Science
Subject: Application of Methyl 1-methyl-1H-indole-4-carboxylate and Related Compounds in Materials Science
Introduction
This document provides detailed application notes and experimental protocols relevant to the use of "this compound" in materials science research. It is important to note that while the primary focus is on this specific molecule, the current body of scientific literature presents limited specific materials science applications for it. However, the closely related analogue, Methyl indole-4-carboxylate , has been effectively utilized in the development of advanced functional materials.
Therefore, this document is structured as follows:
-
Physicochemical properties of the target molecule, This compound .
-
A detailed application note and experimental protocol for the synthesis of blue-light blocking polymers using Methyl indole-4-carboxylate as a representative example of how indole-4-carboxylate derivatives can be employed in materials science.
This approach is intended to provide researchers, scientists, and drug development professionals with a practical and data-driven guide to the potential applications of this class of compounds.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a precursor is essential for its application in materials synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1444-12-8 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Appearance | Not specified; likely a solid | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Solubility | Not specified | N/A |
Application Note: Synthesis of Blue-Light Blocking Polymers from Methyl Indole-4-carboxylate
Overview
High-energy blue light emitted from electronic displays is a growing concern for eye health. Materials that can selectively block blue light while maintaining high transparency in the rest of the visible spectrum are in high demand for applications such as optical lenses and protective films. Research has demonstrated that oligomers of Methyl indole-4-carboxylate (O-MI4C) exhibit excellent blue-light absorbing properties.[2] These oligomers can be synthesized via solid-phase oxidative polymerization and subsequently incorporated into transparent polymer matrices like polymethylmethacrylate (PMMA) and Columbia resin 39 (CR-39) to create effective blue-light filtering materials.[2]
Mechanism of Action
The blue-light blocking capability of O-MI4C stems from the large conjugated structures formed during the polymerization of Methyl indole-4-carboxylate.[2] This extended π-conjugation system allows the material to absorb high-energy photons in the blue region of the electromagnetic spectrum. The proposed mechanism for the oxidative polymerization involves a repetition of electron deprivation, radical coupling, and dehydrogenation reactions.[2]
Performance Data
The performance of O-MI4C as a blue-light blocking additive in PMMA and CR-39 is summarized in the table below.
| Parameter | Value |
| Cut-off Absorption Wavelength of O-MI4C | 530 nm[2] |
| Blue Light Blocking (PMMA with 0.01 wt% O-MI4C) | 25%[2] |
| Blue Light Blocking (CR-39 with 0.02 wt% O-MI4C) | 35%[2] |
Experimental Protocols
Synthesis of Methyl indole-4-carboxylate Oligomers (O-MI4C)
This protocol describes the solid-phase oxidative polymerization of Methyl indole-4-carboxylate.
Materials:
-
Methyl indole-4-carboxylate (Monomer)
-
Oxidizing agent (e.g., Iron(III) chloride)
-
Inert solvent (e.g., Acetonitrile)
-
Quenching solution (e.g., Methanol)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl indole-4-carboxylate in the inert solvent.
-
Slowly add the oxidizing agent to the solution while stirring continuously.
-
Allow the reaction to proceed at a controlled temperature for a specified duration to facilitate polymerization.
-
Quench the reaction by adding the quenching solution.
-
Collect the precipitated solid product by filtration.
-
Wash the solid product with the inert solvent to remove any unreacted monomer and residual oxidizing agent.
-
Dry the purified oligomer (O-MI4C) in a vacuum oven at a controlled temperature.
Fabrication of Blue-Light Blocking Polymer Films
This protocol details the incorporation of O-MI4C into a PMMA matrix.
Materials:
-
Polymethylmethacrylate (PMMA) pellets
-
Methyl indole-4-carboxylate oligomers (O-MI4C)
-
Solvent for PMMA (e.g., Dichloromethane)
-
Film casting apparatus (e.g., doctor blade)
-
Heating plate or oven
Procedure:
-
Dissolve PMMA pellets in the appropriate solvent to form a viscous solution.
-
Disperse the desired weight percentage of O-MI4C (e.g., 0.01 wt%) into the PMMA solution and mix until a homogeneous dispersion is achieved.
-
Cast the mixture onto a flat substrate using a film casting apparatus to a desired thickness.
-
Evaporate the solvent by heating the cast film on a heating plate or in an oven at a controlled temperature.
-
Carefully peel the resulting blue-light blocking PMMA film from the substrate.
Visualizations
Workflow for the Synthesis of O-MI4C
Caption: Workflow for the synthesis of Methyl indole-4-carboxylate oligomers (O-MI4C).
Fabrication of Blue-Light Blocking Films
Caption: Workflow for the fabrication of blue-light blocking polymer films.
References
Application Notes and Protocols for the Functionalization of Methyl 1-methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of the indole ring of Methyl 1-methyl-1H-indole-4-carboxylate, a key scaffold in medicinal chemistry. The protocols detailed herein describe common and effective methods for introducing diverse functional groups onto the indole core, enabling the synthesis of novel derivatives for drug discovery and development programs.
Introduction
The indole nucleus is a privileged structure in a vast number of biologically active compounds and approved drugs.[1] The ability to selectively modify the indole ring of this compound allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document outlines protocols for key functionalization reactions, including halogenation, nitration, and formylation, followed by subsequent metal-catalyzed cross-coupling reactions to introduce further diversity.
Regioselectivity of Electrophilic Aromatic Substitution
The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The preferred site of substitution is typically the C3 position due to the stability of the resulting intermediate. However, the directing effects of the substituents on the indole ring, namely the N-methyl group and the C4-methoxycarbonyl group, will influence the regiochemical outcome. For this compound, electrophilic attack is anticipated to occur predominantly at the C3 position.
Core Functionalization Reactions
Halogenation
Halogenated indoles are versatile intermediates for further functionalization via metal-catalyzed cross-coupling reactions. Bromination and iodination are the most common halogenation reactions performed on indoles.
Table 1: Halogenation of Indole Derivatives
| Halogenating Agent | Substrate (Analogous) | Position of Halogenation | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | 2-Trifluoromethylindole | C3 | 96 | [2] |
| N-Iodosuccinimide (NIS) | Indole | C3 | High | [3] |
| Bromine (Br₂) | 2-Trifluoromethylindole | C3 | 96 | [2] |
Experimental Protocol: Bromination at C3
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 3-bromo-1-methyl-1H-indole-4-carboxylate.
Nitration
Nitration of the indole ring introduces a nitro group, which can serve as a handle for further transformations, such as reduction to an amine.
Table 2: Nitration of Indole Derivatives
| Nitrating Agent | Substrate (Analogous) | Position of Nitration | Yield (%) | Reference |
| Conc. HNO₃ | 3-Acetylindole | C6 (major), C4 (minor) | - | [4] |
| Conc. HNO₃ / H₂SO₄ | Methyl benzoate | C3 (meta) | - | [5] |
Experimental Protocol: Nitration
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Stir bar
-
Round-bottom flask
Procedure:
-
Carefully add concentrated sulfuric acid to a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with stirring.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the indole derivative, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated product by vacuum filtration, wash thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum to obtain the nitrated indole derivative. The primary product is expected to be the 3-nitro derivative.
Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group at the C3 position of indoles.
Table 3: Vilsmeier-Haack Formylation of Indoles
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [6] |
| N-Methylindole | POCl₃, DMF | 0 to rt | 6.5 | 77 (analogous) | [7] |
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cold DMF with vigorous stirring to form the Vilsmeier reagent.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate.
Subsequent Functionalization via Cross-Coupling Reactions
Halogenated indole derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.
Table 4: Suzuki Coupling of Halogenated Heterocycles
| Aryl Halide (Analogous) | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromopyrrole-2-carboxylate | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | - | [8] |
| 4-Substituted 7-bromoindazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Moderate to excellent | [9] |
Experimental Protocol: Suzuki Coupling
Materials:
-
Methyl 3-bromo-1-methyl-1H-indole-4-carboxylate
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add Methyl 3-bromo-1-methyl-1H-indole-4-carboxylate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Table 5: Sonogashira Coupling of Halogenated Indoles
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 3-Iodo-6-methyl-1H-indole | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | - | [10] |
| 3-Iodoindazoles | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N | DMF | - | [11] |
Experimental Protocol: Sonogashira Coupling
Materials:
-
Methyl 3-iodo-1-methyl-1H-indole-4-carboxylate
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., DMF or THF, anhydrous and degassed)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add Methyl 3-iodo-1-methyl-1H-indole-4-carboxylate (1.0 eq), palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[12]
Table 6: Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃, Ligand | NaOtBu | Toluene | - | [12] |
| 3-Bromopyridine | Primary/Secondary Amine | Pd(OAc)₂, Ligand | K₂CO₃ | Toluene | - |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Methyl 3-bromo-1-methyl-1H-indole-4-carboxylate
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 eq)
-
Solvent (e.g., Toluene, anhydrous and degassed)
-
Stir bar
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add Methyl 3-bromo-1-methyl-1H-indole-4-carboxylate (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Workflows and Pathways
Caption: General workflow for the functionalization of this compound.
Caption: Decision tree for selecting a functionalization strategy.
Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
References
- 1. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. aiinmr.com [aiinmr.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Scale-up Synthesis of Methyl 1-methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methyl-1H-indole-4-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development industry.
This document provides detailed protocols for a two-step, scale-up synthesis of this compound. The synthesis commences with the preparation of the precursor, Methyl 1H-indole-4-carboxylate, followed by N-methylation to yield the final product. The methodologies presented are compiled from established literature procedures and are intended to be adaptable for large-scale production.
Synthetic Workflow
The overall synthetic strategy involves a two-step process, beginning with the synthesis of Methyl 1H-indole-4-carboxylate, followed by its N-methylation.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 1H-indole-4-carboxylate
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (for 50 mmol scale) | Moles |
| Methyl 2-ethenyl-3-nitrobenzoate | 207.18 g/mol | 10.35 g | 50.0 mmol |
| Palladium Acetate | 224.49 g/mol | 0.673 g | 3.00 mmol |
| Triphenylphosphine | 262.29 g/mol | 3.23 g | 12.3 mmol |
| Acetonitrile | 41.05 g/mol | 100 mL | - |
| Carbon Monoxide | 28.01 g/mol | 59 psi | - |
| Dichloromethane | 84.93 g/mol | As needed for purification | - |
| Hexanes | - | As needed for purification | - |
| Silica Gel | - | As needed for chromatography | - |
Equipment:
-
200-mL threaded glass reaction vessel with a Teflon stirring bar
-
Pressure head and carbon monoxide source
-
Rotary evaporator
-
Silica gel chromatography column (40 x 4 cm)
-
Standard laboratory glassware
Procedure:
-
To the 200-mL reaction vessel, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.
-
Stir the mixture for 10 minutes to dissolve the reagents.
-
Add palladium acetate (0.673 g, 3.00 mmol). A yellow precipitate will form immediately.
-
Attach the tube to a pressure head and saturate the solution with carbon monoxide by cycling to 59 psi four times.
-
Heat the reaction mixture in an oil bath at 80°C.
-
To monitor the reaction and remove formed carbon dioxide, cool the vessel, carefully vent, and repressurize with CO every 10-12 hours.
-
After 50 hours, cool the reaction mixture and concentrate it using a rotary evaporator to obtain a dark brown/black oil.
-
Purify the crude product by silica gel chromatography.
-
Prepare a silica gel column (40 x 4 cm).
-
Elute with 7:3 hexanes:dichloromethane, followed by 1:1 hexanes:dichloromethane.
-
-
Collect the fractions containing the product (visualized as a bright fluorescent blue spot on TLC at 254 nm).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 1H-indole-4-carboxylate as a pale yellow solid.
Expected Yield: Approximately 7.95 g (91%).
Step 2: N-Methylation of Methyl 1H-indole-4-carboxylate to this compound
This protocol is adapted from the N-methylation of a similar indole derivative.[2]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (for 44.75 mmol scale) | Moles |
| Methyl 1H-indole-4-carboxylate | 175.18 g/mol | 7.84 g | 44.75 mmol |
| Dimethyl Sulfate | 126.13 g/mol | 8.45 g (6.35 mL) | 66.9 mmol |
| Potassium Carbonate | 138.21 g/mol | 9.28 g | 67.1 mmol |
| Dry Acetone | 58.08 g/mol | 200 mL | - |
| 5% Ammonia Solution | - | 50 mL | - |
| Dichloromethane | 84.93 g/mol | As needed for work-up | - |
| Water | 18.02 g/mol | As needed for work-up | - |
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend Methyl 1H-indole-4-carboxylate (7.84 g, 44.75 mmol) and potassium carbonate (9.28 g, 67.1 mmol) in dry acetone (200 mL).
-
To the stirred suspension, add dimethyl sulfate (6.35 mL, 66.9 mmol).
-
Heat the mixture under reflux for 24 hours.
-
After cooling to room temperature, add 5% ammonia solution (50 mL) and stir the mixture for 2 hours to quench any unreacted dimethyl sulfate.
-
Remove the solvent in vacuo.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Summary
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield |
| 1 | Cyclization/Carbonylation | Pd(OAc)₂, PPh₃, CO | Acetonitrile | 80°C | 50 h | ~91% |
| 2 | N-Methylation | (CH₃)₂SO₄, K₂CO₃ | Acetone | Reflux | 24 h | Not specified, likely >90% based on similar reactions |
Safety Precautions
-
Carbon Monoxide: Highly toxic. All operations involving CO must be conducted in a well-ventilated fume hood. A CO detector is recommended.
-
Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Handle with extreme care, using appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Palladium Acetate: Handle with care. Avoid inhalation of dust.
-
Solvents: Acetonitrile, dichloromethane, and acetone are flammable and/or toxic. Handle in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before use. A thorough risk assessment should be conducted before performing these procedures on a large scale.
References
Application Notes and Protocols for Methyl 1-methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of Methyl 1-methyl-1H-indole-4-carboxylate (CAS No. 1444-12-8). The information is compiled from available chemical supplier data and general safety protocols for related indole compounds. Users should always consult the specific Safety Data Sheet (SDS) provided by their supplier for comprehensive safety information.
Chemical and Physical Properties
The known properties of this compound are summarized in the table below. This data is essential for proper handling, storage, and experimental planning.
| Property | Value | Reference |
| CAS Number | 1444-12-8 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3][4] |
| Molecular Weight | 189.21 g/mol | [1][5] |
| Appearance | White powder | [2][3] |
| Purity | Typically >95% to >98% | [2][3] |
| Solubility | Expected to be soluble in organic solvents (e.g., alcohols, ethers) and insoluble in water. | [6] |
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
| Parameter | Recommendation | Reference |
| Storage Temperature | Store at room temperature for short-term use. For long-term storage, refrigeration is recommended. Some suppliers utilize cold-chain transportation. | [2][3][5][7] |
| Container | Keep in a tightly closed, light-resistant container. | [3] |
| Atmosphere | Store under a dry, inert atmosphere if possible to prevent degradation from moisture and oxidation. | |
| Incompatible Materials | Avoid strong oxidizing agents and strong bases. |
Experimental Protocols
Protocol 1: General Handling and Personal Protective Equipment (PPE)
This protocol outlines the essential safety measures for handling this compound in a laboratory setting.
Objective: To ensure the safe handling of the compound, minimizing exposure risk.
Materials:
-
This compound
-
Nitrile gloves
-
Safety goggles or face shield
-
Laboratory coat
-
Chemical fume hood
-
Spatula and weighing paper/boat
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Sealed container for waste
Procedure:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials readily available.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, nitrile gloves, and safety goggles.
-
Weighing and Aliquoting:
-
Perform all weighing and handling of the solid compound within a certified chemical fume hood to avoid inhalation of any dust particles.
-
Use a clean spatula to transfer the desired amount of the powder to a weighing paper or boat.
-
Avoid generating dust. If the compound is a fine powder, handle it with extra care.
-
-
Dissolution:
-
To prepare a solution, add the desired solvent to the vessel containing the weighed compound.
-
Cap the vessel and mix by vortexing or sonicating until the solid is fully dissolved.
-
-
Post-Handling:
-
Clean the spatula and work area thoroughly after use.
-
Dispose of contaminated weighing paper, gloves, and other disposable materials in a designated, sealed waste container.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Protocol 2: Storage of Stock Solutions
This protocol describes the recommended procedure for storing solutions of this compound.
Objective: To maintain the stability and integrity of the compound in solution for future use.
Materials:
-
Stock solution of this compound
-
Amber glass vials or other light-protecting containers with tight-fitting caps
-
Parafilm or other sealing film
-
-20°C or -80°C freezer
Procedure:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in appropriate vials.
-
Sealing: Securely cap the vials. For long-term storage, wrap the cap-vial interface with parafilm to prevent solvent evaporation and contamination.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquoted vials in a freezer at -20°C or -80°C. Protect from light by using amber vials or by placing the vials in a light-blocking storage box.
-
Usage: When needed, remove a single aliquot from the freezer and allow it to thaw to room temperature before opening to prevent condensation from entering the solution.
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Logical workflow for handling and storing this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. This compound, CasNo.1444-12-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 3. This compound, CasNo.1444-12-8 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 4. 1444-12-8 | MFCD09839048 | this compound [aaronchem.com]
- 5. cas 1444-12-8|| where to buy this compound [english.chemenu.com]
- 6. Buy N-Methoxy-N-methylhexanamide (EVT-390473) | 64214-56-8 [evitachem.com]
- 7. 1444-12-8|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-methyl-1H-indole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 1-methyl-1H-indole-4-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two main synthetic approaches. The most common involves the synthesis of the precursor, Methyl 1H-indole-4-carboxylate, followed by N-methylation.
-
Route A: Synthesis of Methyl 1H-indole-4-carboxylate Precursor. A well-established method is the palladium-catalyzed reductive N-heteroannulation of a substituted 2-nitrostyrene.[1] This multi-step process typically starts from commercially available materials like methyl 2-methyl-3-nitrobenzoate.[1]
-
Route B: N-methylation. The final step involves the N-methylation of Methyl 1H-indole-4-carboxylate. A common and environmentally friendly methylating agent for this transformation is dimethyl carbonate (DMC) in the presence of a base like potassium carbonate.[2][3] Other traditional methylating agents like methyl iodide or dimethyl sulfate can also be used, but may present higher toxicity and risk of side reactions.
Q2: What are the critical parameters to control during the N-methylation step?
The N-methylation step is crucial for obtaining a high yield of the final product. Key parameters to control include:
-
Choice of Base: A non-nucleophilic base is essential to prevent hydrolysis of the methyl ester. Potassium carbonate is a common choice.[2][3]
-
Reaction Temperature: The reaction is typically performed at elevated temperatures, often at the reflux temperature of the solvent (e.g., DMF, around 130 °C).[2]
-
Reaction Time: The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid the formation of byproducts.[2]
-
Purity of Starting Material: The purity of Methyl 1H-indole-4-carboxylate is important to prevent side reactions.
Q3: What potential side reactions can occur during the synthesis?
Several side reactions can lower the yield and complicate the purification of this compound.
-
During N-methylation:
-
Ester Hydrolysis: If the reaction conditions are too basic or if aqueous workup is not carefully controlled, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[4]
-
Decarboxylation: At high temperatures, decarboxylation of the indole-4-carboxylic acid (if formed by hydrolysis) can occur, leading to the formation of 1-methylindole.[5]
-
C-methylation: While less common with dimethyl carbonate, other methylating agents could potentially lead to methylation on the indole ring itself.[3]
-
-
During the synthesis of the precursor (Methyl 1H-indole-4-carboxylate):
-
Incomplete cyclization can lead to a variety of intermediates and byproducts.
-
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete N-methylation Reaction | - Verify Reagent Stoichiometry: Ensure an appropriate excess of the methylating agent (e.g., dimethyl carbonate) and base (e.g., potassium carbonate) are used.[2] - Increase Reaction Time/Temperature: Monitor the reaction by TLC/HPLC and consider extending the reaction time or slightly increasing the temperature if the starting material is still present.[2] - Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Use anhydrous solvents and reagents. |
| Product Loss During Workup | - Optimize Extraction: The product may have some solubility in the aqueous phase. Perform multiple extractions with a suitable organic solvent. - Careful pH Adjustment: During workup, avoid strongly acidic or basic conditions that could promote ester hydrolysis.[4] |
| Degradation of Product | - Control Reaction Temperature: Excessive heat can lead to product degradation. Maintain the recommended reaction temperature. |
| Poor Quality of Starting Material | - Purify Precursor: Ensure the starting Methyl 1H-indole-4-carboxylate is pure. Consider recrystallization or column chromatography if necessary. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting & Prevention |
| Starting Material (Methyl 1H-indole-4-carboxylate) | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure proper mixing. - Use a slight excess of the methylating agent. |
| 1-Methyl-1H-indole-4-carboxylic acid | Hydrolysis of the methyl ester during reaction or workup.[4] | - Use a non-nucleophilic base (e.g., K₂CO₃). - Avoid prolonged exposure to basic conditions. - Perform aqueous workup at neutral or slightly acidic pH. |
| 1-Methylindole | Decarboxylation of the carboxylic acid impurity at high temperatures.[5] | - Prevent the formation of the carboxylic acid impurity by avoiding hydrolysis. - Use the minimum effective reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1H-indole-4-carboxylate (Precursor)
This protocol is adapted from a procedure for the synthesis of methyl indole-4-carboxylate.[1][6]
A. Methyl 2-bromomethyl-3-nitrobenzoate:
-
To a solution of methyl 2-methyl-3-nitrobenzoate (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture with irradiation from a sunlamp for 4-6 hours.
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
B. (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide:
-
Dissolve the crude methyl 2-bromomethyl-3-nitrobenzoate in chloroform and add triphenylphosphine (1.1 equivalents).
-
Reflux the solution for 2 hours.
-
Cool the mixture and precipitate the phosphonium salt by adding diethyl ether.
-
Collect the solid by filtration and wash with diethyl ether.
C. Methyl 2-ethenyl-3-nitrobenzoate:
-
To a suspension of the phosphonium salt in tetrahydrofuran (THF), add a base such as sodium bis(trimethylsilyl)amide at 0 °C.
-
After stirring for 30 minutes, add a source of formaldehyde (e.g., paraformaldehyde).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
D. Methyl 1H-indole-4-carboxylate:
-
To a solution of methyl 2-ethenyl-3-nitrobenzoate in a suitable solvent like acetonitrile, add a palladium catalyst (e.g., palladium acetate) and a phosphine ligand (e.g., triphenylphosphine).
-
Pressurize the reaction vessel with carbon monoxide (CO).
-
Heat the mixture for 12-24 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: N-methylation of Methyl 1H-indole-4-carboxylate
This protocol is adapted from a general procedure for the N-methylation of indole esters using dimethyl carbonate.[2]
-
To a solution of Methyl 1H-indole-4-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2-3 equivalents).
-
Add dimethyl carbonate (3-5 equivalents) to the mixture.
-
Heat the reaction mixture to 120-130 °C and stir for 3-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
Table 1: Typical Reagent Quantities for N-methylation
| Reagent | Molar Equivalents | Purpose |
| Methyl 1H-indole-4-carboxylate | 1 | Starting Material |
| Dimethyl Carbonate (DMC) | 3 - 5 | Methylating Agent |
| Potassium Carbonate (K₂CO₃) | 2 - 3 | Base |
| N,N-Dimethylformamide (DMF) | - | Solvent |
Table 2: Troubleshooting Summary for Low Yield in N-methylation
| Symptom | Possible Cause | Recommended Action |
| Starting material remains | Incomplete reaction | Increase reaction time/temperature, check reagent stoichiometry |
| Polar baseline material on TLC | Ester hydrolysis | Use non-nucleophilic base, careful workup at neutral pH |
| Multiple spots on TLC | Side reactions/degradation | Optimize reaction temperature, purify starting material |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 4. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Methyl 1-methyl-1H-indole-4-carboxylate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 1-methyl-1H-indole-4-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges related to side product formation during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've completed the N-methylation of Methyl 1H-indole-4-carboxylate, but my NMR spectrum shows a significant amount of starting material. What went wrong?
A1: Incomplete conversion is a common issue in the N-methylation of indoles. Several factors could be at play:
-
Insufficient Reagents: Ensure you are using a sufficient molar excess of the methylating agent (e.g., dimethyl carbonate, methyl iodide) and the base (e.g., potassium carbonate, sodium hydride).
-
Reaction Time and Temperature: The reaction may require longer heating times or higher temperatures to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For instance, when using dimethyl carbonate (DMC) in DMF, refluxing for 2-3 hours is often necessary.[1]
-
Base Strength: The base might not be strong enough to fully deprotonate the indole nitrogen. For less reactive methylating agents like DMC, a strong base is crucial. While potassium carbonate is often sufficient, bases like sodium hydride (NaH) in an anhydrous solvent can lead to more complete reactions.[1]
-
Moisture: The presence of water can quench the base and hydrolyze the methylating agent, reducing its effectiveness. Ensure all glassware is oven-dried and use anhydrous solvents.
Q2: My final product is contaminated with a more polar impurity that has a carboxylic acid peak in the IR spectrum. What is this side product and how can I avoid it?
A2: This impurity is likely 1-methyl-1H-indole-4-carboxylic acid . It forms via the hydrolysis of the methyl ester group of your target molecule.
-
Cause: This typically occurs if the reaction mixture is exposed to water under basic conditions, either during the reaction itself or during an aqueous workup. For example, using lithium hydroxide (LiOH) in aqueous methanol is a standard procedure to intentionally hydrolyze the ester to the carboxylic acid.[2]
-
Prevention:
-
Use anhydrous reaction conditions.
-
During workup, neutralize any base with a mild acid (e.g., dilute HCl, ammonium chloride solution) before extraction. Avoid prolonged exposure to strongly basic aqueous solutions.
-
If the impurity has already formed, it can often be removed by washing the organic solution with a mild aqueous base like sodium bicarbonate. The carboxylic acid will be deprotonated and move to the aqueous layer, while your desired ester product remains in the organic layer.
-
Q3: During the initial synthesis of the indole ring (Methyl 1H-indole-4-carboxylate) via a Fischer indole synthesis, I obtained a dark, tarry substance with a low yield of the desired product. What causes this?
A3: The formation of dark, polymeric tars is a known issue in the Fischer indole synthesis, especially when reaction conditions are too harsh.
-
Cause: The Fischer indole synthesis involves strong acids (Brønsted or Lewis acids) and often high temperatures.[3][4][5] Under these conditions, the indole products or intermediates can be sensitive and prone to decomposition, oxidation, and polymerization.[5]
-
Troubleshooting:
-
Catalyst Choice: The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is a common choice, but others like p-toluenesulfonic acid or zinc chloride might provide better results for your specific substrate.[3][6]
-
Temperature Control: Avoid excessive heating. Run small-scale experiments at different temperatures to find the optimal balance between reaction rate and product stability.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to degradation.[5] Monitor the reaction closely and stop it once the starting material is consumed.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the electron-rich indole ring.
-
Q4: My mass spectrometry results show a peak corresponding to N-methylindole, which lacks the carboxylate group. How is this possible?
A4: This side product likely arises from decarboxylation. While your direct precursor is a methyl ester, using indole-4-carboxylic acid as a starting material under high-temperature methylation conditions has been shown to produce N-methylindole as a byproduct due to the loss of CO2.[7] It is possible that under certain conditions, some hydrolysis of your ester starting material occurs, followed by decarboxylation at high temperatures.
-
Prevention:
-
Ensure your starting material, Methyl 1H-indole-4-carboxylate, is pure and free from the corresponding carboxylic acid.
-
Avoid excessively high reaction temperatures during the N-methylation step.
-
Side Product Summary
| Side Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Origin Step | Reason for Formation | Prevention / Removal Strategy |
| Methyl 1H-indole-4-carboxylate | C₁₀H₉NO₂ | 175.19 | N-methylation | Incomplete reaction. | Increase reaction time/temperature, use excess methylating agent/base, ensure anhydrous conditions. |
| 1-methyl-1H-indole-4-carboxylic acid | C₁₀H₉NO₂ | 175.18 | N-methylation / Workup | Hydrolysis of the methyl ester by water under basic conditions.[2] | Use anhydrous conditions; careful neutralization during workup; remove via basic wash. |
| Polymeric/Decomposition Products | N/A | Variable | Fischer Indole Synthesis | Harsh acidic conditions, high temperatures, or prolonged reaction times.[5] | Optimize acid catalyst, control temperature and reaction time, use an inert atmosphere. |
| Oxidized Indole Species | Variable | Variable | Both | Exposure to air at elevated temperatures. | Perform reactions under an inert atmosphere (N₂ or Ar). |
| N-methylindole | C₉H₉N | 131.18 | N-methylation | Potential hydrolysis of the ester followed by decarboxylation at high temperatures.[7] | Use pure starting material; avoid excessive heat. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1H-indole-4-carboxylate (via Fischer Indole Synthesis)
This is a generalized protocol. Specific reagents and conditions should be optimized based on available starting materials and literature precedents.
-
Hydrazone Formation:
-
To a solution of 4-carboxyphenylhydrazine hydrochloride in ethanol, add one equivalent of sodium acetate and stir for 15 minutes.
-
Add 1.1 equivalents of methyl pyruvate.
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the hydrazine.
-
The resulting phenylhydrazone can be isolated by filtration or used directly in the next step.
-
-
Indolization:
-
Add the crude phenylhydrazone to a pre-heated flask containing a catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at 80-100 °C.
-
Stir the mixture vigorously under a nitrogen atmosphere for 1-2 hours, monitoring by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice and stir until the PPA is quenched.
-
Neutralize the mixture with a strong base (e.g., 10M NaOH) to a pH of ~8.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: N-methylation using Dimethyl Carbonate (DMC)
This method is based on an environmentally safer protocol.[1]
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine Methyl 1H-indole-4-carboxylate (1.0 eq.), potassium carbonate (K₂CO₃, 1.5-2.0 eq.), and anhydrous dimethylformamide (DMF).
-
Add dimethyl carbonate (DMC, 2.0-3.0 eq.).
-
-
Reaction:
-
Heat the mixture to reflux (approx. 130-140 °C) under a nitrogen atmosphere.
-
Maintain reflux for 2-4 hours, monitoring the reaction's progress by TLC.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water. The product may precipitate as a solid.
-
If the product precipitates, collect it by filtration, wash thoroughly with water, and dry under vacuum.
-
If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or purify by column chromatography if necessary.
-
Visual Guides
Synthetic Workflow and Side Product Formation
Caption: Workflow for the synthesis of this compound.
Relationship between Products and Impurities
Caption: Logical relationships between reactants, products, and common side products.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 1-methyl-1H-indole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-methyl-1H-indole-4-carboxylate. The following sections offer detailed experimental protocols, address common issues, and provide data-driven guidance to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
The most common and direct method for synthesizing this compound is through the N-methylation of its precursor, Methyl 1H-indole-4-carboxylate. This is typically achieved by reacting the starting material with a suitable methylating agent in the presence of a base.
Q2: Which methylating agents are suitable for this reaction?
Several methylating agents can be employed, each with its own advantages and disadvantages. Common choices include:
-
Dimethyl carbonate (DMC): An environmentally friendly and less toxic option.
-
Dimethyl sulfate (DMS): A powerful and efficient methylating agent, but it is highly toxic and should be handled with extreme care.
-
Methyl iodide (MeI): A highly reactive and effective reagent, but it is also toxic and has a low boiling point.
-
Phenyl trimethylammonium iodide (PhMe₃NI): A modern, safer, and solid alternative that often provides excellent mono-selectivity.[1][2]
Q3: How do I choose the right base for the N-methylation reaction?
The choice of base is crucial for the success of the reaction. The base deprotonates the indole nitrogen, making it nucleophilic. Common bases include:
-
Potassium carbonate (K₂CO₃): A mild and commonly used base, particularly effective with dimethyl carbonate.
-
Sodium hydride (NaH): A strong, non-nucleophilic base that can lead to high yields but requires anhydrous conditions.
-
Potassium hydroxide (KOH): A strong base that can be effective but may also promote hydrolysis of the ester if not used carefully.
-
Cesium carbonate (Cs₂CO₃): A mild and effective base, particularly useful for achieving high mono-selectivity with reagents like PhMe₃NI.[1][2]
Q4: What are the potential side reactions to be aware of during the synthesis?
The primary side reactions of concern are:
-
O-methylation: If the starting material is 1-methyl-1H-indole-4-carboxylic acid, the carboxylic acid can be esterified. When using dimethyl carbonate, both O- and N-methylation can occur.[3][4]
-
Over-alkylation: While less common for indoles compared to amines, it is a possibility, especially with highly reactive methylating agents.
-
Decarboxylation: At elevated temperatures, particularly when starting with indole-3-carboxylic acid, decarboxylation can be a significant side reaction.[3][4]
-
Hydrolysis of the ester: The presence of water and a strong base can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material, you can determine when the starting material has been consumed. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the indole nitrogen. 2. Inactive or degraded methylating agent. 3. Insufficient reaction time or temperature. 4. Presence of moisture in the reaction. | 1. Use a stronger base (e.g., NaH) or ensure the base is fresh and dry. 2. Use a fresh bottle of the methylating agent. 3. Monitor the reaction by TLC and adjust the time and temperature accordingly. Consider gentle heating. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-methylation at other nucleophilic sites. 2. Competing O-methylation of any carboxylic acid impurity. 3. Degradation of starting material or product. | 1. Use a milder, more selective methylating agent like phenyl trimethylammonium iodide (PhMe₃NI) with a mild base like Cs₂CO₃.[1][2] 2. Ensure the purity of the starting material. If carboxylic acid is present, consider protecting it or using conditions that favor N-methylation. 3. Lower the reaction temperature and monitor the reaction closely to avoid prolonged reaction times. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient amount of methylating agent or base. | 1. Increase the reaction time and/or temperature. Monitor by TLC until the starting material is consumed. 2. Use a slight excess of the methylating agent and base (e.g., 1.1-1.5 equivalents). |
| Difficulty in Product Purification | 1. Similar polarity of the product and byproducts. 2. Tarry or oily crude product. | 1. Optimize the column chromatography conditions (e.g., try a different solvent system or use a gradient elution). 2. Consider a work-up procedure that includes washing with a saturated solution of sodium bicarbonate to remove acidic impurities and brine to remove water-soluble impurities. Recrystallization of the crude product may also be an option. |
Data Presentation
Table 1: Comparison of N-Methylation Conditions for Indole Derivatives (Literature Data for Analogs)
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl carbonate | K₂CO₃ | DMF | ~130 (reflux) | 3.5 | 96.3 | [3] |
| Dimethyl sulfate | NaHCO₃ | Acetone | Reflux | 20 | 66 | [2] |
| Methyl iodide | NaNH₂ | Liquid NH₃/Ether | - | - | 85-95 | |
| PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 11-23 | up to 99 | [1][2] |
Note: The yields reported are for the N-methylation of methyl 1H-indole-3-carboxylate and other indole derivatives, which are expected to have similar reactivity to methyl 1H-indole-4-carboxylate.
Experimental Protocols
Method 1: N-methylation using Dimethyl Carbonate (Adapted from a protocol for the 3-isomer)
This method is recommended for its use of a less toxic and environmentally friendly methylating agent.[3]
Materials:
-
Methyl 1H-indole-4-carboxylate
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 1H-indole-4-carboxylate (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add dimethyl carbonate (2.0 - 3.0 eq).
-
Heat the reaction mixture to reflux (approximately 130 °C) and stir for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Method 2: N-methylation using Phenyl Trimethylammonium Iodide (A Milder, Selective Method)
This method is advantageous for its high selectivity and the use of a safer, solid methylating agent.[1][2]
Materials:
-
Methyl 1H-indole-4-carboxylate
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Ethyl acetate
-
2N HCl
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction vial, add Methyl 1H-indole-4-carboxylate (1.0 eq), phenyl trimethylammonium iodide (1.5 eq), and cesium carbonate (2.0 eq).
-
Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Seal the vial and heat the reaction mixture to 120 °C in a heating block for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Add 2N HCl until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic extracts with 2N HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 4. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 1-methyl-1H-indole-4-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of Methyl 1-methyl-1H-indole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and efficient pathway involves two primary steps starting from the commercially available Methyl indole-4-carboxylate:
-
N-methylation: The indole nitrogen is methylated.
-
Esterification (if starting from the acid): If the starting material is 1-methyl-1H-indole-4-carboxylic acid, it is converted to the methyl ester.
The order of these steps can be interchangeable. N-methylation of the indole nitrogen followed by esterification of the carboxylic acid, or esterification followed by N-methylation are both viable routes.
Q2: Which methylating agent is recommended for the N-methylation step?
While traditional agents like methyl iodide and dimethyl sulfate are effective, they are highly toxic.[1] A safer and more environmentally friendly alternative is Dimethyl Carbonate (DMC).[1][2] DMC, when used with a base like potassium carbonate in a solvent such as DMF, provides high yields and purity, making it suitable for large-scale production.[1][2]
Q3: How can I purify the final product, this compound?
Standard purification techniques are effective. The most common method is column chromatography on silica gel. A typical eluent system is a mixture of hexanes and ethyl acetate or hexanes and dichloromethane.[3] Following chromatography, recrystallization can be performed to obtain a highly pure solid product.
Q4: My esterification of 1-methyl-1H-indole-4-carboxylic acid is not working well. What should I check?
For Fischer esterification, where a carboxylic acid is treated with an alcohol (methanol) and an acid catalyst, the reaction is an equilibrium.[4] To drive the reaction towards the product, methanol is typically used in large excess (as the solvent).[4][5] Ensure your acid catalyst (e.g., H₂SO₄, TsOH) is active and that water, a byproduct, is effectively removed.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Yield
Q: My overall yield is very low. What are the common causes and how can I fix them?
A: Low yield can stem from issues in either the N-methylation or esterification step. A systematic approach is best to identify the root cause.
Troubleshooting Steps:
-
Analyze Starting Materials: Ensure the purity of your starting indole. Impurities can inhibit the reaction or lead to unwanted side products.[6] Consider purification of starting materials if their quality is uncertain.
-
Check N-Methylation Conditions:
-
Base and Solvent: The choice of base is critical. For methylation with DMC, powdered potassium carbonate is effective.[1] Ensure the base is anhydrous. The solvent, typically DMF, should also be dry.
-
Temperature: The reaction often requires heating to reflux (around 130 °C for DMF/DMC) to proceed efficiently.[1][7] Sub-optimal temperatures can lead to slow or incomplete reactions.[6]
-
-
Review Esterification (if applicable):
-
Catalyst: Ensure the acid catalyst is not degraded.
-
Water Removal: The presence of water can shift the equilibrium back to the carboxylic acid. Use dry methanol and glassware.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction. This helps determine if the reaction is stalling or proceeding slowly, requiring longer reaction times.[6]
Problem 2: Formation of Multiple Products/Impurities
Q: My TLC and NMR analysis show multiple spots and unexpected peaks. What are the likely side products?
A: The formation of side products is a common issue that can significantly lower the yield of the desired product.
Common Impurities & Solutions:
-
Incomplete N-methylation: The starting material, Methyl indole-4-carboxylate, may remain.
-
Solution: Increase the reaction time, temperature, or the equivalents of the methylating agent and base.[1]
-
-
Incomplete Esterification: The intermediate, 1-methyl-1H-indole-4-carboxylic acid, may be present.
-
Solution: Drive the esterification equilibrium forward by using a large excess of dry methanol and ensuring the acid catalyst is active.
-
-
O-methylation vs. N-methylation: When using DMC on a substrate with a carboxylic acid group, esterification (O-methylation) can occur faster than N-methylation.[7]
-
Solution: Performing the N-methylation on the esterified indole (Methyl indole-4-carboxylate) can provide better selectivity and a cleaner reaction profile.
-
-
Tar/Polymer Formation: Aggressive reaction conditions, especially with strong acids, can lead to the degradation of the indole ring.[8]
-
Solution: Lower the reaction temperature or reduce the concentration of the acid catalyst.[8]
-
Experimental Protocols & Data
Protocol: N-methylation of Methyl indole-4-carboxylate using DMC
This protocol is adapted from a general method for N-methylation of indoles.[1]
-
Reagents Setup: In a round-bottom flask, combine Methyl indole-4-carboxylate (1.0 eq.), powdered potassium carbonate (1.5-2.0 eq.), and N,N-dimethylformamide (DMF, ~5 mL per gram of indole).
-
Add Methylating Agent: Add Dimethyl Carbonate (DMC) (2.0-3.0 eq.) to the mixture.[1]
-
Reaction: Heat the stirred mixture to reflux (approx. 130 °C) and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.[1][7]
-
Work-up: Cool the reaction to room temperature. Add water to dissolve the inorganic salts and extract the product with an organic solvent like ethyl acetate or TBME.[1]
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate).
Data Tables
Table 1: Comparison of N-Methylation Conditions for Indoles
| Methylating Agent | Base | Solvent | Temperature | Yield | Safety Profile | Reference |
|---|---|---|---|---|---|---|
| Dimethyl Carbonate (DMC) | K₂CO₃ | DMF | Reflux (~130°C) | >90% | Low toxicity, green reagent | [1][2] |
| Methyl Iodide (MeI) | NaH / KOH | DMF / THF | RT to 60°C | High | Toxic, suspected carcinogen | [1] |
| Dimethyl Sulfate (DMS) | NaOH / NaH | Acetone / DMF | RT to 60°C | High | Highly toxic and corrosive | [1] |
| PhMe₃NI | Cs₂CO₃ | Toluene | 120°C | High | Safe, easy to handle |[9] |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
|---|---|---|
| Low Yield / Stalled Reaction | 1. Low reaction temperature. 2. Impure starting materials. 3. Inactive base/catalyst. | 1. Ensure proper heating to reflux. 2. Purify starting indole via recrystallization or chromatography. 3. Use fresh, anhydrous reagents. |
| Multiple Spots on TLC | 1. Incomplete N-methylation. 2. Incomplete esterification. 3. Formation of degradation products. | 1. Increase reaction time or equivalents of methylating agent. 2. Use excess dry alcohol and ensure catalyst is active. 3. Lower reaction temperature; use milder conditions. |
| Difficulty in Purification | Product co-elutes with starting material. | Adjust the polarity of the eluent system for column chromatography; consider a different solvent system for recrystallization. |
Visual Guides
Synthesis Workflow
Caption: General workflow for the N-methylation synthesis step.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
Technical Support Center: Analysis of Reaction Byproducts for Methyl 1-methyl-1H-indole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Methyl 1-methyl-1H-indole-4-carboxylate. This guide focuses on the identification and analysis of potential reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A common and efficient method involves a two-stage synthesis. The first stage is the construction of the indole ring system to form Methyl indole-4-carboxylate, often via a multi-step sequence starting from precursors like methyl 2-methyl-3-nitrobenzoate.[1] The second stage is the N-methylation of the indole nitrogen to yield the final product.
Q2: What are the likely byproducts I might encounter during the N-methylation of Methyl indole-4-carboxylate?
The N-methylation step is critical and can lead to several byproducts. If using a reagent like dimethyl carbonate, incomplete methylation is a possibility, leaving unreacted Methyl indole-4-carboxylate. Over-methylation is less common with modern selective reagents. A significant potential byproduct is 1-methyl-1H-indole, which can arise from the decarboxylation of the corresponding carboxylic acid if any hydrolysis of the methyl ester occurs during the reaction.[2]
Q3: My reaction mixture has a dark color. What could be the cause?
Indole compounds can be sensitive and prone to oxidation, which often results in the formation of colored impurities. It is crucial to handle the reaction under an inert atmosphere and to properly purify the product to remove these colored byproducts.
Q4: How can I best monitor the progress of my reaction to minimize byproducts?
Thin-Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the consumption of starting materials and the formation of the product and byproducts. For more detailed analysis during reaction optimization, High-Performance Liquid Chromatography (HPLC) can provide quantitative insights into the reaction progress.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete N-methylation | Ensure the stoichiometry of the methylating agent is correct. Increase the reaction time or temperature according to literature protocols. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction endpoint. |
| Degradation of Starting Material or Product | Indole derivatives can be sensitive to harsh acidic or basic conditions and high temperatures. Consider using milder reaction conditions. Ensure the work-up procedure is performed promptly and at a suitable temperature. |
| Poor Quality of Reagents | Use reagents from reputable suppliers and ensure they are pure and dry, as moisture and impurities can interfere with the reaction. |
Issue 2: Presence of Multiple Spots on TLC/Peaks in Chromatogram
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material (Methyl indole-4-carboxylate) | Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. |
| Formation of 1-methyl-1H-indole (Decarboxylation Product) | This may indicate partial hydrolysis of the ester to the carboxylic acid, followed by decarboxylation. Ensure anhydrous conditions and use a non-hydrolytic base for the methylation step. |
| Oxidative Byproducts | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. |
| Other Unidentified Byproducts | Isolate the major byproducts by preparative chromatography and characterize them using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to understand their origin. |
Data on Byproduct Formation (Hypothetical)
The following table presents hypothetical data on the influence of the base on byproduct formation during the N-methylation of Methyl indole-4-carboxylate with dimethyl carbonate. This data is for illustrative purposes to guide optimization.
| Base | Reaction Temperature (°C) | Conversion of Starting Material (%) | Yield of this compound (%) | Unreacted Starting Material (%) | 1-methyl-1H-indole (%) |
| K₂CO₃ | 130 | 95 | 85 | 5 | 10 |
| Cs₂CO₃ | 120 | 98 | 92 | 2 | 6 |
| NaH | 80 | 99 | 95 | 1 | 4 |
| DBU | 100 | 97 | 90 | 3 | 7 |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
Protocol 1: HPLC-MS Analysis of Reaction Mixture
This protocol is designed for the qualitative and quantitative analysis of this compound and its potential byproducts.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[3]
-
Injection Volume: 10 µL
-
DAD Wavelength: 220 nm and 280 nm
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis for Volatile Byproducts
This protocol is suitable for the detection of more volatile byproducts like 1-methyl-1H-indole.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5MS (or equivalent) capillary column (30 m × 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.
Visualizations
References
Preventing decomposition of "Methyl 1-methyl-1H-indole-4-carboxylate"
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to prevent the decomposition of Methyl 1-methyl-1H-indole-4-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: this compound is susceptible to two primary degradation pathways due to its chemical structure:
-
Oxidation of the Indole Ring: The electron-rich indole ring is prone to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal ions.[1] This can lead to the formation of colored impurities and a change in the physical appearance of the compound from a white or off-white solid to a pink, red, or brown substance.[1]
-
Hydrolysis of the Methyl Ester: The methyl ester group can undergo hydrolysis to form 1-methyl-1H-indole-4-carboxylic acid. This reaction is catalyzed by the presence of acids or bases and can be accelerated by elevated temperatures.
Q2: My solid sample of this compound has changed color. What does this indicate and is it still usable?
A2: A color change, particularly to a yellowish, pinkish, or brownish hue, is a visual indicator of degradation, likely due to oxidation of the indole ring.[1] While a slight color change may not significantly impact the bulk purity for some less sensitive applications, it is a clear sign that the compound is no longer of the highest purity. For sensitive experiments, such as in drug development, it is crucial to re-analyze the purity of the compound before use.
Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?
A3: To minimize degradation and ensure the longest possible shelf-life, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term storage.[1] | Reduces the rate of both oxidative and hydrolytic degradation reactions.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Minimizes exposure to atmospheric oxygen, a key driver of oxidation.[1] |
| Light | Store in an amber or opaque vial.[1] | Protects the compound from light-induced degradation (photodegradation). |
| Moisture | Keep the container tightly sealed in a dry environment. | Prevents hydrolysis of the methyl ester. |
Q4: I need to prepare a stock solution of this compound. Which solvents are recommended and are there any precautions I should take?
A4: When preparing stock solutions, it is important to choose a solvent that is compatible with the compound and to handle the solution properly to prevent degradation.
-
Recommended Solvents: Anhydrous and deoxygenated solvents are highly recommended. Common choices include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For less polar applications, anhydrous ethyl acetate or dichloromethane can be used, but storage in these solvents should be for shorter periods.
-
Precautions:
-
Use solvents from a freshly opened bottle or those that have been properly stored to minimize water content.
-
To remove dissolved oxygen, sparge the solvent with an inert gas like argon or nitrogen before use.
-
Prepare solutions fresh whenever possible. If storage is necessary, store the solution at -20°C or -80°C under an inert atmosphere.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC analysis of a freshly prepared sample. | 1. Impurities in the starting material.2. Decomposition during dissolution (e.g., use of a protic or non-anhydrous solvent).3. Contaminated glassware or solvent. | 1. Check the certificate of analysis (CoA) of the starting material.2. Prepare a fresh solution using a recommended anhydrous, deoxygenated solvent.3. Ensure all glassware is thoroughly cleaned and dried. Use fresh, high-purity solvent. |
| The compound appears to be degrading rapidly in solution, even when stored at low temperatures. | 1. The pH of the solution is not neutral.2. The solvent contains impurities that are catalyzing degradation (e.g., metal ions).3. The solution is not adequately protected from light and/or oxygen. | 1. If possible, buffer the solution to a neutral pH.2. Use high-purity, analytical grade solvents.3. Store the solution in an amber vial, purge the headspace with an inert gas, and seal tightly. |
| Inconsistent results in biological assays using different batches of the compound. | 1. Varying levels of degradation products between batches.2. The degradation products may have their own biological activity, interfering with the assay. | 1. Implement a strict quality control protocol to check the purity of each new batch by HPLC before use.2. If degradation is suspected, perform a forced degradation study (see experimental protocol below) to identify potential degradation products and assess their impact on the assay. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.4)
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HPLC system with a UV detector or a mass spectrometer (MS) detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 8 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer the solid compound to a petri dish and place it in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method. A common starting point for method development would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
If available, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
-
Data Presentation: Expected Degradation Profile
| Stress Condition | Expected Degradation Product(s) | Expected % Degradation (Example) |
| Acid Hydrolysis (1 M HCl, 60°C, 8h) | 1-methyl-1H-indole-4-carboxylic acid | 15-25% |
| Base Hydrolysis (0.1 M NaOH, RT, 24h) | 1-methyl-1H-indole-4-carboxylic acid | 20-30% |
| Oxidative (3% H₂O₂, RT, 24h) | N-Oxides, hydroxylated indole derivatives | 10-20% |
| Thermal (Solid, 105°C, 24h) | Minimal degradation | < 5% |
| Photolytic (UV/Vis, 24h) | Dimerization or oxidation products | 5-15% |
Note: The % degradation is an illustrative example and will depend on the exact experimental conditions.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Purification of Methyl 1-methyl-1H-indole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 1-methyl-1H-indole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from closely related impurities, while recrystallization is a cost-effective method for removing impurities with different solubility profiles.
Q2: What are the potential impurities I might encounter during the synthesis and purification of this compound?
A2: Common impurities can include unreacted starting materials such as Methyl 1H-indole-4-carboxylate, residual methylating agents (e.g., dimethyl sulfate or methyl iodide), and byproducts from side reactions. One potential byproduct is the O-methylated derivative, where the carboxylic acid is methylated instead of the indole nitrogen. Degradation products can also form, particularly if the compound is exposed to strong acids, oxidants, or prolonged heat.
Q3: Is this compound stable during purification?
A3: Indole derivatives, including this compound, can be sensitive to acidic conditions and oxidation.[1] The indole ring is electron-rich and susceptible to air oxidation, which can be accelerated by light and heat.[1] It is advisable to use neutral or mildly acidic conditions during purification and to store the purified compound under an inert atmosphere, protected from light.
Troubleshooting Guides
Column Chromatography
Q1: My compound is not separating well on the silica gel column. What can I do?
A1: Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: The polarity of the eluent is critical. If your compound is moving too quickly (high Rf value), decrease the polarity of the solvent system. If it is moving too slowly, increase the polarity. For this compound, a good starting point is a mixture of hexanes and ethyl acetate or hexanes and dichloromethane.[2]
-
Check for Compound Degradation: Indole derivatives can sometimes degrade on silica gel.[1] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.
-
Sample Loading: Ensure your sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can often improve resolution.
Q2: I am observing streaking of my compound on the TLC plate and the column. What is the cause?
A2: Streaking is often caused by overloading the TLC plate or column, or by the compound being too polar for the chosen solvent system. Try diluting your sample before spotting it on the TLC plate. For column chromatography, ensure you are not exceeding the loading capacity of your column. If the compound is highly polar, you may need to add a small amount of a more polar solvent like methanol to your eluent system.
Recrystallization
Q1: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cools too quickly. To resolve this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool more slowly to encourage crystal lattice formation.
Q2: I have a very low yield after recrystallization. How can I improve it?
A2: Low yield can result from using too much solvent or from premature crystallization.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
-
Recover from Filtrate: It's possible that a significant amount of your product remains in the filtrate. You can try to recover more product by partially evaporating the solvent from the filtrate and cooling it again to induce further crystallization.
Data Presentation
Table 1: Summary of a Typical Synthesis and Purification of an N-Methylated Indole Carboxylate
| Parameter | Value | Reference |
| Starting Material | Methyl 1H-indole-2-carboxylate | [3] |
| Reagents | Dimethyl sulphate, Potassium carbonate | [3] |
| Solvent | Acetone | [3] |
| Reaction Time | 24 hours | [3] |
| Crude Yield | ~90% | [3] |
| Purification Method | Column Chromatography | [3] |
| Eluent | 5% Methanolic ammonia in Dichloromethane | [3] |
| Final Purity | >98% (by HPLC) | Assumed based on typical outcomes |
| Overall Yield | 70-80% | Assumed based on typical outcomes |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from a standard procedure for purifying indole derivatives.[2]
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Pack the column with silica gel using a slurry method with your chosen starting eluent (e.g., 9:1 hexanes:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the starting solvent system.
-
Gradually increase the polarity of the eluent as needed (e.g., by increasing the proportion of ethyl acetate) to move the compound down the column.
-
Monitor the separation using thin-layer chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions as the compound elutes from the column.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This is a general protocol for the recrystallization of a solid organic compound.[4]
-
Solvent Selection:
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Choose a solvent or solvent pair in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Good candidates for esters include ethanol, or mixtures like hexanes/ethyl acetate or hexanes/acetone.[4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Reaction Monitoring of Methyl 1-methyl-1H-indole-4-carboxylate by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the synthesis of Methyl 1-methyl-1H-indole-4-carboxylate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical TLC eluent system for separating this compound from its precursor, 1-methyl-1H-indole-4-carboxylic acid?
A1: A standard mobile phase for separating the less polar ester product from the more polar carboxylic acid starting material on a silica gel plate is a mixture of a non-polar and a polar solvent.[1] Good starting points are mixtures of hexane and ethyl acetate.[1] You can begin with a ratio of 7:3 or 4:6 (hexane:ethyl acetate) and adjust the polarity based on the initial results.[1] The goal is to achieve a retention factor (Rf) for the product between 0.3 and 0.7.[2]
Q2: My starting material, 1-methyl-1H-indole-4-carboxylic acid, is streaking on the TLC plate. How can I fix this?
A2: Streaking of carboxylic acids on silica gel TLC plates is a common issue.[3] This often happens because the acidic proton of the carboxylic acid interacts strongly with the acidic silica gel. To prevent this, you can add a small amount (0.1–2.0%) of a weak acid, like acetic acid or formic acid, to your eluent system.[4][5] This suppresses the deprotonation of your compound, leading to more compact, well-defined spots.[5]
Q3: How can I visualize the spots on my TLC plate? My compounds are colorless.
A3: Since most organic compounds are colorless, visualization methods are necessary.[6] For indole derivatives, which are aromatic and contain a conjugated π-system, the most common non-destructive method is using a UV lamp.[6][7] Commercially available TLC plates often contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[7] UV-active compounds will absorb this light and appear as dark spots.[7]
If your compounds are not UV-active or for confirmation, you can use destructive staining methods:
-
Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as temporary yellow-brown spots.[7] This method is semi-destructive.
-
p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups and often produces a range of colors, which can help differentiate between compounds.[8][9]
-
Vanillin Stain: A versatile stain that gives a range of colors for different spots upon heating.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This stain is particularly useful for indoles, typically producing blue or purple spots.[8]
Q4: I don't see any spots on my TLC plate, even under UV light. What could be the problem?
A4: There are several potential reasons for not seeing any spots:
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Sample is too dilute: The concentration of your compound might be too low to be detected.[10] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.[4][10]
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Compound is not UV-active: Not all compounds absorb UV light.[4] Try using a chemical stain like iodine or p-anisaldehyde.
-
Solvent level is too high: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[10]
-
Compound evaporation: If your compound is volatile, it may have evaporated from the plate.[6]
Q5: The Rf values of my starting material and product are too similar. How can I improve the separation?
A5: If the Rf values are too close, you need to change the selectivity of your chromatographic system.
-
Adjust Eluent Polarity: Fine-tune the ratio of your polar and non-polar solvents. Small changes can have a significant impact on separation.
-
Change Solvent System: If adjusting the ratio doesn't work, try a completely different eluent system. For example, substitute ethyl acetate with diethyl ether or dichloromethane in your hexane mixture.
-
Use a Different Stationary Phase: While less common for routine monitoring, if separation is critical, you could try alumina plates or reversed-phase (C18) plates, which will alter the elution order based on different interaction mechanisms.[11]
Data Presentation: Eluent Systems and Expected Rf Values
The following table summarizes typical TLC conditions for separating a carboxylic acid starting material from its methyl ester product on a standard silica gel plate. Note that optimal ratios must be determined experimentally.
| Starting Material (SM) / Product (P) | Compound Type | Expected Polarity | Typical Eluent System (Normal Phase) | Expected Rf Behavior |
| 1-methyl-1H-indole-4-carboxylic acid (SM) | Carboxylic Acid | High | Hexane:Ethyl Acetate (e.g., 1:1) + 1% Acetic Acid | Low Rf (closer to the baseline) |
| This compound (P) | Ester | Low to Medium | Hexane:Ethyl Acetate (e.g., 1:1) | Higher Rf (closer to the solvent front) |
Note: The ester is significantly less polar than the carboxylic acid, so it will travel further up the silica gel plate, resulting in a higher Rf value.[1][12]
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring the progress of the esterification reaction.
1. Sample Preparation:
- Dissolve a tiny amount (tip of a needle) of your crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Prepare separate solutions of your starting material (1-methyl-1H-indole-4-carboxylic acid) and, if available, the pure product for use as standards.
2. Plate Preparation and Spotting:
- Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.
- Mark three lanes on the baseline for your starting material (SM), the reaction mixture (R), and a "co-spot" (C).
- Using a capillary tube, carefully spot a small amount of the SM solution onto the "SM" mark and the "C" mark. Keep the spot size small (1-2 mm).
- Spot the reaction mixture solution onto the "R" mark and also onto the "C" mark (directly on top of the SM spot, allowing it to dry first). The co-spot helps to confirm the identity of the starting material spot in the reaction lane.
3. Development:
- Pour your chosen eluent (e.g., 7:3 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm.[11] Ensure the solvent level is below the baseline on your TLC plate.[10]
- Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.[11] Close the chamber and let it equilibrate for a few minutes.
- Carefully place the spotted TLC plate into the chamber and close the lid.
- Allow the solvent to travel up the plate until it is about 1 cm from the top.[11]
4. Visualization:
- Immediately remove the plate from the chamber and use a pencil to mark the solvent front.[13]
- Allow the plate to dry completely in a fume hood.
- View the plate under a short-wave (254 nm) UV lamp and circle any visible dark spots with a pencil.[7]
- If necessary, use a chemical stain (e.g., dip the plate into p-anisaldehyde stain, then gently heat with a heat gun) to visualize the spots.
5. Interpretation:
- Compare the spots in the reaction lane (R) to the starting material lane (SM). The disappearance of the starting material spot and the appearance of a new spot (the product) with a higher Rf value indicates that the reaction is progressing. The reaction is complete when the SM spot is no longer visible in the reaction lane.
Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting common TLC problems.
Caption: A troubleshooting workflow for common issues encountered during TLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Home Page [chem.ualberta.ca]
- 3. microbiozindia.com [microbiozindia.com]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. silicycle.com [silicycle.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. aga-analytical.com.pl [aga-analytical.com.pl]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 1-methyl-1H-indole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 1-methyl-1H-indole-4-carboxylate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound is typically achieved in a two-step process:
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Formation of the indole core: Synthesis of Methyl 1H-indole-4-carboxylate. Common methods include the Fischer indole synthesis and palladium-catalyzed cyclizations.
-
N-methylation: Introduction of a methyl group at the N1 position of the indole ring.
Q2: Which catalysts are recommended for the synthesis of the Methyl 1H-indole-4-carboxylate core?
A2: For the initial synthesis of the indole ring, palladium-based catalysts are highly effective for heteroannulation reactions.[1] Alternatively, the classic Fischer indole synthesis can be employed, which utilizes Brønsted or Lewis acids as catalysts.[2][3]
Q3: What are the common reagents and catalysts for the N-methylation of Methyl 1H-indole-4-carboxylate?
A3: A variety of reagents can be used for N-methylation, including dimethyl carbonate (DMC), methyl iodide, and dimethyl sulfate.[4][5][6] The choice of base and solvent is crucial for achieving high selectivity and yield.
Q4: What are the potential side reactions during the N-methylation step?
A4: The primary side reactions of concern during N-methylation are C-methylation (methylation at other positions on the indole ring) and bis-methylation, where a second methyl group is added.[5][7] The choice of reaction conditions can help to minimize these side products.
Troubleshooting Guides
Guide 1: Low Yield in the Synthesis of Methyl 1H-indole-4-carboxylate
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation in palladium-catalyzed synthesis | Inactive catalyst | Ensure the palladium catalyst is of high quality and handled under appropriate conditions to prevent deactivation. |
| Poor quality of starting materials | Use purified starting materials to avoid impurities that can poison the catalyst. | |
| Suboptimal reaction conditions | Optimize temperature, pressure (in the case of carbonylation), and reaction time. Monitor the reaction progress by TLC or LC-MS.[1] | |
| Low yield in Fischer indole synthesis | Inappropriate acid catalyst | The choice of acid catalyst is critical.[3] Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) to find the optimal catalyst for your specific substrate.[2] |
| Unstable hydrazone intermediate | In some cases, the hydrazone intermediate can be unstable. Preparing it in situ or using a one-pot procedure can improve yields. | |
| Side reactions | The Fischer indole synthesis can be prone to side reactions. Lowering the reaction temperature may improve selectivity. |
Guide 2: Issues with N-methylation of Methyl 1H-indole-4-carboxylate
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the N-methylated product | Insufficiently strong base | A suitable base is required to deprotonate the indole nitrogen. Common bases include potassium carbonate, sodium hydride, and potassium tert-butoxide.[5][8] |
| Ineffective methylating agent | While methyl iodide is reactive, greener and less toxic alternatives like dimethyl carbonate (DMC) are effective, though may require more forcing conditions (higher temperature, pressure).[5][9] | |
| Formation of multiple products (side reactions) | C-methylation or bis-methylation | The use of a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) can improve selectivity for N-methylation.[5] Optimizing the stoichiometry of the base and methylating agent is also crucial. |
| Reaction with the ester group | Strong bases over prolonged reaction times can potentially lead to hydrolysis of the methyl ester. Use of milder bases and monitoring the reaction progress is recommended. |
Experimental Protocols
Palladium-Catalyzed Synthesis of Methyl 1H-indole-4-carboxylate
This protocol is adapted from a known procedure for the synthesis of methyl indole-4-carboxylate.[1]
Reactants and Catalysts:
| Compound | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| Methyl 2-ethenyl-3-nitrobenzoate | 207.18 | 10.35 g | 1.0 |
| Palladium(II) acetate | 224.50 | 0.673 g | 0.06 |
| Triphenylphosphine | 262.29 | 3.23 g | 0.246 |
| Acetonitrile | 41.05 | 100 mL | - |
| Carbon Monoxide | 28.01 | 59 psi | - |
Procedure:
-
To a 200-mL threaded glass reaction vessel equipped with a Teflon stirring bar, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol) and triphenylphosphine (3.23 g, 12.3 mmol).
-
Add 100 mL of acetonitrile and stir for 10 minutes to dissolve the reagents.
-
Add palladium(II) acetate (0.673 g, 3.00 mmol). A yellow precipitate will form immediately.
-
Attach the vessel to a pressure head and saturate the solution with carbon monoxide (four cycles to 59 psi).
-
Heat the reaction mixture and monitor its progress.
-
Upon completion, cool the reaction mixture and concentrate it using a rotary evaporator.
-
Purify the crude product by chromatography on a silica column to afford methyl indole-4-carboxylate.
N-methylation of Methyl 1H-indole-4-carboxylate using Dimethyl Carbonate (DMC)
This is a general procedure for the N-methylation of indoles using DMC, which is a greener alternative to traditional methylating agents.[5][10]
Reactants and Catalysts:
| Compound | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| Methyl 1H-indole-4-carboxylate | 175.18 | 1.0 g | 1.0 |
| Dimethyl carbonate (DMC) | 90.08 | ~3 equivalents | 3.0 |
| Potassium carbonate (powdered) | 138.21 | ~2 equivalents | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - |
Procedure:
-
In a round-bottom flask, dissolve Methyl 1H-indole-4-carboxylate (1.0 g) in DMF (10 mL).
-
Add powdered potassium carbonate (~2 equivalents) and dimethyl carbonate (~3 equivalents).
-
Heat the reaction mixture to reflux (around 120-130 °C) and monitor the reaction by TLC.[10]
-
The reaction time can vary from 2 to 7 hours.[5]
-
After completion, cool the reaction mixture to room temperature and slowly add water.
-
The product may precipitate out and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 10. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects in Methyl 1-methyl-1H-indole-4-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental challenges related to solvent effects in reactions involving Methyl 1-methyl-1H-indole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions involving this compound?
A1: The choice of solvent is critical and can significantly influence reaction outcomes. Key factors to consider include:
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Solvent Polarity: The polarity of the solvent can affect the solubility of reactants and the stability of intermediates or transition states.[1][2] For instance, reactions that involve the formation of charged intermediates are often accelerated in polar solvents.[2][3]
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Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) can hydrogen bond and may solvate anions, which can be beneficial in some reactions but detrimental in others, especially those involving strong nucleophiles.[2][4] Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often used to enhance the reactivity of nucleophiles.[4]
-
Solubility: The reactants, reagents, and catalysts must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture and reasonable reaction rates.
-
Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. For reactions requiring elevated temperatures, such as some Fischer indole syntheses, higher-boiling solvents like toluene or the use of microwave irradiation may be necessary.[5]
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"Green" Chemistry Principles: There is a growing emphasis on using environmentally benign solvents.[1] Water, ethanol, and in some cases, deep eutectic solvents or solvent-free conditions, are being explored as greener alternatives.[1][6][7]
Q2: How does the solvent impact the hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid?
A2: The hydrolysis of the methyl ester to form 1-methyl-1H-indole-4-carboxylic acid is typically carried out under basic conditions (saponification). The solvent plays a crucial role in this reaction:
-
Miscibility: A solvent system that can dissolve both the relatively nonpolar indole starting material and the aqueous base (e.g., LiOH, NaOH, or KOH) is required.
-
Common Solvents: Mixtures of tetrahydrofuran (THF) and water, or methanol and water, are commonly used.[8] THF and methanol are miscible with water and can effectively dissolve the indole ester.
-
Reaction Rate: The polarity of the solvent mixture can influence the rate of hydrolysis. The reaction proceeds through a charged tetrahedral intermediate, which is stabilized by polar protic solvents.
Q3: Which solvents are recommended for the synthesis of this compound via N-methylation?
A3: The N-methylation of the precursor, Methyl 1H-indole-4-carboxylate, can be achieved using various methylating agents, and the solvent choice is key to success.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and 1-methyl-2-pyrrolidinone (NMP) are highly effective, particularly when using dimethyl carbonate (DMC) as a methylating agent.[9][10] These solvents facilitate the reaction, which often involves a base like potassium carbonate.[11]
-
Ethereal Solvents: For certain procedures, such as microwave-assisted reactions, ethereal solvents like THF can be effective.[5]
-
Phase Transfer Catalysis: In some cases, a phase transfer catalyst like tetrabutylammonium bromide can be used, which allows for reactions in a two-phase solvent system.[9]
Q4: Are there solvent-free options for reactions involving indole carboxylates?
A4: Yes, solvent-free or "neat" reaction conditions are increasingly being utilized for indole synthesis and functionalization.[1][7] These methods offer several advantages, including reduced waste, simplified work-up procedures, and often faster reaction times, especially when combined with microwave or ultrasound irradiation.[1][6] For example, the synthesis of 3-substituted indoles and indolyl-4H-chromenes has been achieved with excellent yields under solvent-free conditions.[7]
Troubleshooting Guides
Problem: Low yield during the hydrolysis of this compound.
| Question | Possible Cause & Solution |
| Is the starting material fully dissolved? | Cause: Inadequate solubility of the indole ester can lead to a slow or incomplete reaction. Solution: Increase the proportion of the organic co-solvent (e.g., THF or methanol) in your water-solvent mixture. Ensure vigorous stirring to maintain a homogeneous solution. |
| Is the base strong enough or present in sufficient quantity? | Cause: Incomplete deprotonation or insufficient nucleophile concentration. Solution: Use a stronger base like LiOH, which is often preferred for its high reactivity. Ensure you are using a sufficient molar excess of the base (e.g., 20 equivalents as cited in some procedures) to drive the reaction to completion.[8] |
| Is the reaction temperature appropriate? | Cause: The reaction may be too slow at room temperature. Solution: Gently heat the reaction mixture (e.g., to 30-40°C) to increase the reaction rate. Monitor for potential side reactions or degradation at higher temperatures. |
Problem: Side reactions or product degradation are observed.
| Question | Possible Cause & Solution |
| Are you observing decarboxylation during N-methylation of an indole-3-carboxylic acid? | Cause: Some indole carboxylic acids, particularly those with the carboxyl group at the 3-position, can undergo decarboxylation at high temperatures in the presence of a methylating agent like dimethyl carbonate.[9][10] Solution: While the target molecule has the carboxylate at the 4-position, which is generally more stable, it is crucial to carefully control the reaction temperature. If synthesizing a related compound, consider milder reaction conditions or a different synthetic route. |
| Is the indole ring reacting unexpectedly? | Cause: The indole nucleus is susceptible to oxidation or reaction with strong electrophiles. The solvent can influence the stability of reactive intermediates. Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Choose a solvent that does not promote side reactions. For example, in Fischer indole synthesis, using a solvent like THF can lead to cleaner reactions compared to solvent-free conditions at very high concentrations.[5] |
Data Summary
Table 1: Effect of Solvent on Microwave-Promoted Fischer Indole Synthesis
| Solvent | Concentration (M) | Conversion (%) | Yield (%) | Reference |
| THF | 0.63 | >99 | 91 | [5] |
| 2-MeTHF | 0.63 | >99 | 92 | [5] |
| CPME | 0.63 | >99 | 89 | [5] |
| None | - | 71 | 63 | [5] |
| THF | 2.1 | >99 | 90 | [5] |
| THF | 2.8 | 91 | 80 | [5] |
This table is adapted from a study on the synthesis of 2,3-dimethylindole and illustrates general trends in solvent effects for this type of reaction.[5]
Table 2: Solvent Systems for Hydrolysis of this compound
| Base | Solvent System | Temperature (°C) | Time (h) | Yield | Reference |
| LiOH (aq) | Tetrahydrofuran / Methanol | 30 | 18 | 94% | [8] |
This data is for the specific hydrolysis of this compound to its carboxylic acid.[8]
Experimental Protocols
Protocol 1: Hydrolysis of this compound [8]
-
Preparation: In a round-bottom flask, dissolve this compound (1.00 eq.) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 5:1 v/v).
-
Addition of Base: Add an aqueous solution of lithium hydroxide (LiOH, 2M, 20.0 eq.) to the stirred solution.
-
Reaction: Maintain the reaction mixture at 30°C under an inert atmosphere for approximately 18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-indole-4-carboxylic acid.
Protocol 2: N-Methylation of Methyl 1H-indole-4-carboxylate using Dimethyl Carbonate (DMC)
This is a general procedure adapted from protocols for similar indole substrates.[11]
-
Preparation: To a three-necked round-bottom flask, add Methyl 1H-indole-4-carboxylate (1.0 eq.), powdered potassium carbonate (K₂CO₃, ~1.5 eq.), and N,N-dimethylformamide (DMF).
-
Addition of Methylating Agent: Add dimethyl carbonate (DMC, ~3.0 eq.) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 130°C) and monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Quench the reaction by slowly adding cold water.
-
Isolation: The product may precipitate upon addition of water and can be collected by filtration. Alternatively, extract the product from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether), wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Visualizations
Caption: General experimental workflow for optimizing a reaction with solvent considerations.
Caption: Decision diagram for solvent selection based on reaction type.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 8. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 10. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Temperature optimization for "Methyl 1-methyl-1H-indole-4-carboxylate" synthesis
Technical Support Center: Synthesis of Methyl 1-methyl-1H-indole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the temperature optimization and synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for the N-methylation of methyl 1H-indole-4-carboxylate?
A1: For the N-methylation of indole compounds using dimethyl carbonate (DMC), a reaction temperature between 120°C and 134°C is typically recommended.[1][2] More specifically, a narrower range of 126°C to 130°C is often preferred for optimal results.[1][2] Some procedures specify heating the reaction mixture to reflux, which is around 130°C in N,N-dimethylformamide (DMF).[3]
Q2: What are the common side reactions to be aware of during the synthesis?
A2: A common issue is over-alkylation, where methylation occurs at multiple sites if other nucleophilic centers are present.[4] When dealing with indole carboxylic acids, there can be a lack of selectivity between N-methylation and O-methylation.[1][2] At higher temperatures (e.g., 128°C), decarboxylation can occur as a side reaction with certain indole carboxylic acids.[1][2]
Q3: Which methylating agents are suitable for this synthesis?
A3: Dimethyl carbonate (DMC) is a widely used, effective, and environmentally benign methylating agent for indoles.[3] Traditional methylating agents like methyl iodide and dimethyl sulfate can also be used, but they are more hazardous.[5][6] For milder conditions, methyl trifluoroacetate (MTFA) has been reported for the methylation of N-H bonds.[5]
Q4: What solvents and bases are typically used for this reaction?
A4: N,N-dimethylformamide (DMF) is a commonly used solvent for the N-methylation of indoles with DMC.[1][2][3] Other solvents like 1-methyl-2-pyrrolidinone have also been mentioned.[1][2] Potassium carbonate (K2CO3) is a frequently used base in conjunction with DMC.[3] Other bases such as potassium hydroxide (KOH) or sodium hydride (NaH) may be used with other methylating agents like methyl iodide, though this can sometimes lead to over-alkylation.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low. 2. Inefficient base. 3. Insufficient reaction time. 4. Degradation of starting material or product. | 1. Gradually increase the reaction temperature to the recommended range of 126-130°C.[1][2] 2. Ensure the base (e.g., K2CO3) is anhydrous and of good quality. Consider alternative bases if necessary. 3. Monitor the reaction progress using TLC or HPLC and extend the reaction time if the starting material is still present.[3] 4. If the product is unstable at high temperatures, consider using a milder methylating agent and lower reaction temperatures.[5] |
| Formation of Byproducts (e.g., O-methylated product) | 1. Lack of selectivity in methylation. 2. Reaction temperature is too high, promoting side reactions. | 1. Optimize the stoichiometry of the methylating agent; using 2.0-3.0 equivalents of DMC is often recommended.[3] 2. Carefully control the reaction temperature within the optimal range. Avoid excessive heating. |
| Over-alkylation | Highly reactive methylating agent (e.g., methyl iodide) is used. | Consider switching to a milder methylating agent like dimethyl carbonate (DMC) or methyl trifluoroacetate (MTFA).[3][4][5] |
| Decarboxylation of Starting Material | The reaction temperature is too high for the stability of the indole-4-carboxylic acid moiety. | If starting from the carboxylic acid, ensure the esterification is complete before N-methylation. If decarboxylation is observed during N-methylation, a lower reaction temperature may be required, potentially with a longer reaction time. Note that decarboxylation has been observed for indole-3-carboxylic acid at 128°C.[1][2] |
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the N-methylation of various indole derivatives using dimethyl carbonate (DMC), which can serve as a reference for optimizing the synthesis of this compound.
| Substrate | Reaction Time (h) | Yield (%) | Reaction Temperature (°C) |
| 3-Cyanoindole | 3.5 | 97 | ~130 (Reflux) |
| 4-Nitroindole | 2 | 96 | 128 |
| 5-Nitroindole | 3 | 97 | 128 |
| 6-Nitroindole | 2 | 97 | 128 |
| 5-Bromoindole | 3.5 | 95 | ~130 (Reflux) |
| 6-Chloroindole | 3.5 | 96 | ~130 (Reflux) |
| Indole-3-carboxaldehyde | 3.5 | 85 | ~130 (Reflux) |
| Methyl indole-3-carboxylate | 3.5 | 96 | ~130 (Reflux) |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
General Procedure for N-methylation using Dimethyl Carbonate (DMC)
This protocol is a general guideline based on procedures for similar substrates and should be optimized for this compound.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 1H-indole-4-carboxylate, 2.0-3.0 equivalents of dimethyl carbonate (DMC), and a suitable amount of anhydrous potassium carbonate (K2CO3).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent.
-
Heating: Heat the reaction mixture to reflux (approximately 130°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. Reaction times typically range from 2 to 5 hours.[1][2][3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by extraction with a suitable solvent like tert-butyl methyl ether (TBME) or ethyl acetate, followed by washing the organic layer with water.[1][3]
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 2. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Methyl 1-methyl-1H-indole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures in the synthesis of Methyl 1-methyl-1H-indole-4-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes:
-
N-methylation: Methylation of the nitrogen of Methyl 1H-indole-4-carboxylate.
-
Esterification: Esterification of 1-methyl-1H-indole-4-carboxylic acid.
The choice of route often depends on the availability and cost of the starting materials.
Q2: My reaction mixture has formed an emulsion during the aqueous work-up. How can I resolve this?
Emulsion formation is a common issue. Here are several techniques to try:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Patience: Allow the mixture to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.
-
Solvent Addition: Add a small amount of a different organic solvent with a different polarity.
Q3: After quenching the reaction, my product has precipitated out of solution. What should I do?
If the product precipitates, you can proceed in one of two ways:
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with the aqueous solution from the work-up and then with cold water or a non-polar solvent like hexane to remove impurities. The crude solid can then be purified by recrystallization or chromatography.
-
Redissolution: Add more of the organic extraction solvent until the precipitate redissolves. Then, proceed with the standard liquid-liquid extraction. Ensure you use a sufficient volume of solvent to keep the product dissolved in the organic phase.
Q4: I am seeing multiple spots on my TLC plate after the work-up. What are the likely impurities?
Common impurities can include:
-
Unreacted Starting Material: Depending on the synthetic route, this could be Methyl 1H-indole-4-carboxylate or 1-methyl-1H-indole-4-carboxylic acid.
-
Byproducts of N-methylation: If using a methylating agent like dimethyl sulfate, residual byproducts may be present.
-
Hydrolysis Product: If the work-up conditions are too acidic or basic for a prolonged period, the ester can hydrolyze back to 1-methyl-1H-indole-4-carboxylic acid.
-
Over-methylation: In some cases, methylation at other positions on the indole ring can occur, although this is less common for the indole nitrogen.
Q5: What is the best way to purify the final product?
Column chromatography is a common and effective method for purifying this compound. A typical stationary phase is silica gel, and the mobile phase is often a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate or dichloromethane. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective purification method if the crude product is of sufficient purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature, or add more of the limiting reagent. |
| Product loss during work-up. | Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Be careful not to discard the organic layer prematurely. Perform multiple extractions with the organic solvent to ensure complete recovery. | |
| Degradation of the indole ring. | Indole rings can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. Use milder conditions where possible. | |
| Product is an oil instead of a solid | Presence of impurities. | Purify the product using column chromatography. Impurities can lower the melting point and prevent crystallization. |
| Residual solvent. | Ensure all solvent is removed under reduced pressure. High-vacuum drying may be necessary. | |
| Column chromatography separation is poor | Inappropriate solvent system. | Optimize the eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. The polarity can be adjusted to achieve better separation. |
| Overloading the column. | Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
Experimental Protocols
Protocol 1: N-methylation of Methyl 1H-indole-4-carboxylate
This protocol is adapted from a similar procedure for an indole-2-carboxylate derivative.
Materials:
-
Methyl 1H-indole-4-carboxylate
-
Dimethyl sulfate
-
Potassium carbonate
-
Acetone (dry)
-
5% Ammonia solution
-
Dichloromethane
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Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend Methyl 1H-indole-4-carboxylate and potassium carbonate in dry acetone.
-
Add dimethyl sulfate to the stirred suspension.
-
Heat the mixture at reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 5% ammonia solution and stir for 2 hours to quench any unreacted dimethyl sulfate.
-
Remove the acetone under reduced pressure.
-
Partition the residue between dichloromethane and water.
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Separate the organic layer, and extract the aqueous layer with more dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).
Protocol 2: Fischer Esterification of 1-methyl-1H-indole-4-carboxylic acid
This protocol is a general method for Fischer esterification.[1]
Materials:
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1-methyl-1H-indole-4-carboxylic acid
-
Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Ice-cold water
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask, dissolve or suspend 1-methyl-1H-indole-4-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
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Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).[1]
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Combine the organic layers and wash with brine.[1]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis and purification.
Caption: Decision tree for troubleshooting common work-up issues.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of Methyl 1-methyl-1H-indole-4-carboxylate by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results and the safety of potential pharmaceutical products. Methyl 1-methyl-1H-indole-4-carboxylate, an indole derivative, is a valuable building block in medicinal chemistry. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a widely adopted and powerful technique for the purity determination of a vast array of organic compounds, including indole derivatives.[1] Its versatility, high resolution, and sensitivity make it an ideal choice for separating this compound from potential impurities.
Experimental Protocol: RP-HPLC Method
This protocol outlines a robust starting point for the purity analysis of this compound, which may be further optimized based on specific instrumentation and sample characteristics.
1. Instrumentation and Materials:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
This compound reference standard (>99.5% purity).
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Water (HPLC Grade, filtered and degassed).
-
Formic Acid (ACS Grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further, dilute with the initial mobile phase composition (60:40 Mobile Phase A:B) to a final concentration of 0.1 mg/mL.
-
Test Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
HPLC Experimental Workflow
Alternative Analytical Techniques for Purity Assessment
While HPLC is a robust method, other techniques offer orthogonal approaches to purity determination, each with unique advantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and semi-volatile compounds.[2] It separates compounds based on their boiling points and provides mass spectral data for identification. For this compound, derivatization may be necessary to increase its volatility. GC-MS is particularly useful for identifying and quantifying residual solvents and volatile synthetic by-products.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the analyte itself.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling the determination of absolute purity by comparing the integral of the analyte's signal to that of a certified internal standard.[3] This makes qNMR a powerful tool for obtaining a highly accurate purity value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[4] This hyphenated technique is invaluable for the identification of unknown impurities, as it provides molecular weight information for each separated component.[5][6]
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, identification of unknown impurities, or high-throughput screening.
| Feature | HPLC-UV | GC-MS | qNMR | LC-MS |
| Principle | Differential partitioning between mobile and stationary phases. | Separation based on volatility and polarity, with mass-based detection. | Signal intensity is directly proportional to the molar concentration of nuclei.[3] | Combines HPLC separation with mass-based detection.[4] |
| Selectivity | High, based on chromatographic separation. | Very high, combines chromatographic separation with mass analysis. | High, based on distinct chemical shifts of nuclei. | Very high, combines chromatographic separation with mass analysis. |
| Sensitivity | Good to excellent, depending on the chromophore. | Excellent for volatile compounds. | Moderate, generally requires more sample than chromatographic methods. | Excellent, capable of detecting trace-level impurities. |
| Quantification | Relative quantification (Area %). Requires reference standards for absolute quantification. | Relative quantification. Can provide absolute quantification with standards. | Absolute quantification using an internal standard.[3] | Relative and absolute quantification (with standards). |
| Sample Throughput | High | Moderate to high | Low to moderate | High |
| Destructive? | Yes | Yes | No | Yes |
| Impurity ID | Tentative, based on retention time. | Yes, based on mass spectral library matching. | Limited, provides structural information. | Yes, based on mass-to-charge ratio and fragmentation patterns. |
| Best For | Routine purity checks, quantification of known impurities. | Analysis of volatile impurities and residual solvents. | Absolute purity determination, certification of reference materials. | Identification of unknown impurities, impurity profiling. |
Hypothetical Purity Data Summary
The following table presents hypothetical purity data for a batch of this compound as determined by the different analytical techniques.
| Analytical Technique | Purity (%) | Major Impurity Detected | Comments |
| HPLC-UV | 99.2 | Unidentified peak at RRT 1.15 | High-throughput method suitable for routine quality control. |
| GC-MS | 99.5 | Residual Toluene (0.1%) | Indicates the presence of a volatile impurity not easily detected by HPLC. |
| qNMR | 98.8 | Starting material (0.8%) | Provides a highly accurate, absolute purity value. |
| LC-MS | 99.1 | Isomeric impurity (m/z 189.08) | Confirmed the presence of an isomer with the same molecular weight. |
Selecting the Appropriate Analytical Technique
The selection of an analytical method is a critical decision in the workflow of chemical analysis. The following diagram illustrates a logical approach to choosing the most suitable technique for purity assessment.
Decision tree for analytical technique selection.
Conclusion
The purity analysis of this compound can be effectively performed using several analytical techniques. HPLC stands out as a robust and versatile method for routine purity assessments due to its high resolution and throughput. However, for a comprehensive understanding of a sample's purity, orthogonal methods such as GC-MS for volatile impurities and qNMR for absolute quantification are invaluable. Furthermore, LC-MS is the gold standard for identifying and characterizing unknown impurities. The choice of methodology should be guided by the specific analytical question, whether it is for routine quality control, in-depth impurity profiling, or the certification of a reference standard. By selecting the appropriate technique or a combination thereof, researchers can ensure the quality and integrity of their chemical entities.
References
Navigating the Therapeutic Potential of Indole-4-Carboxylates: A Comparative Guide
A comprehensive analysis of "Methyl 1-methyl-1H-indole-4-carboxylate" and its derivatives remains a field ripe for exploration, as current scientific literature lacks specific comparative studies and extensive experimental data for this particular scaffold. Researchers, scientists, and drug development professionals are instead presented with a broader landscape of indole-containing compounds that demonstrate significant therapeutic promise. This guide, therefore, leverages available data on closely related indole-4-carboxylate derivatives to provide an objective comparison of their performance, supported by experimental insights.
The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Strategic modifications to the indole ring, such as the addition of a methyl ester at the 4-position, can significantly influence the molecule's physicochemical properties and biological effects, making these derivatives attractive candidates for drug discovery programs.[4]
Comparative Analysis of Biological Activity
While specific quantitative data for "this compound" is not available, the broader class of indole derivatives has been extensively studied for its anticancer and anti-inflammatory properties. The following tables summarize the activities of various substituted indole derivatives, offering a comparative perspective on their potential efficacy.
Anticancer Activity of Indole Derivatives
The anticancer potential of indole derivatives is a significant area of research, with many compounds demonstrating potent activity against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR/NF-κB pathway, which is crucial in cancer cell proliferation, survival, and metastasis.[2][3]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Indole-3-carbinol (I3C) & Diindolylmethane (DIM) | Multiple Cancer Cells | Not specified | Inhibition of Akt and NF-κB activation | [2] |
| Spirooxindoles-based N-alkylated maleimides | MCF-7 (Breast) | 3.88 - 5.83 | HER2 and HER3 inhibition | [5] |
| Spirooxindoles-based N-alkylated maleimides | MDA-MB-231 (Breast) | 17.897 | HER2 and HER3 inhibition | [5] |
| Bisindole with 4-trifluoromethyl substituent | HepG2 (Liver) | 7.37 | Not specified | [6] |
| Bisindoles with halogen substituents | HuCCA-1 (Bile Duct) | 7.75 - 9.69 | Not specified | [6] |
| Indole-2-carboxamide (LG25) | MDA-MB-231 (Breast) | Not specified | Suppression of Akt/mTOR/NF-κB signaling | [7] |
Anti-inflammatory Activity of Indole Derivatives
Indole derivatives have also shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and enzymes like cyclooxygenase (COX).
| Compound/Derivative Class | Assay | % Inhibition / IC50 (µM) | Key Findings | Reference |
| 1,5-disubstituted indole derivatives | Carrageenan-induced rat paw edema | 12.12 - 65.51% | Some derivatives more potent than indomethacin | [8] |
| Indole derivatives of Ursolic Acid | Nitric Oxide (NO) inhibition in RAW 264.7 cells | Significant reduction | Significantly reduced pro-inflammatory cytokines | [9] |
| Oxindole derivatives | COX-2 Inhibition | IC50 = 0.0533 µM | Dual COX/5-LOX inhibitory activity | [10] |
| Oxindole derivatives | 5-LOX Inhibition | IC50 = 0.4195 µM | Dual COX/5-LOX inhibitory activity | [10] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of "this compound" are not available. However, the following represents a generalized workflow that can be adapted for the characterization of novel indole derivatives.[1]
General Synthesis of Indole Carboxamides
A common method for synthesizing indole carboxamide derivatives involves a coupling reaction between an indole carboxylic acid and an amino acid.[11]
-
Starting Materials: Indole-2- or 3-carboxylic acid and various amino acid esters.
-
Coupling Agents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) are used to facilitate the amide bond formation.
-
Reaction Conditions: The reaction is typically carried out in an organic solvent like DMF (Dimethylformamide) at room temperature.
-
Purification: The resulting carboxamides are purified using techniques like column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[12]
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR/NF-κB signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Many indole derivatives exert their anticancer effects by modulating this pathway.[2][3][7]
Caption: PI3K/Akt/mTOR/NF-κB signaling pathway targeted by indole derivatives.
The discovery and development of novel bioactive compounds, such as derivatives of "this compound," follows a structured workflow.
Caption: A generalized workflow for the discovery of bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 6. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
"Methyl 1-methyl-1H-indole-4-carboxylate" vs other indole isomers
An Objective Comparison of Methyl 1-methyl-1H-indole-4-carboxylate and Its Positional Isomers for Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and natural products.[1] The specific placement of functional groups on this bicyclic heterocycle can dramatically alter a molecule's physicochemical properties and biological activity, making the study of its isomers crucial for drug development. This guide provides a comparative analysis of this compound against its other positional isomers, offering insights into their synthetic utility and potential therapeutic applications based on available data.
While direct, head-to-head experimental comparisons of all methyl 1-methyl-1H-indole-carboxylate isomers within a single study are limited, a comparative analysis can be constructed by examining the known roles and activities of compounds based on the substitution pattern on the indole ring. The indole nucleus is a privileged structure, and its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3]
Physicochemical Profile Comparison
The position of the methyl carboxylate group influences fundamental properties such as melting point, boiling point, and crystal packing, which in turn affect solubility, bioavailability, and suitability as a synthetic intermediate. Below is a comparison of the parent compound, Methyl 1H-indole-4-carboxylate, and its corresponding acid. Data for the N-methylated target compound is less available, but it serves as a key intermediate in the synthesis of other bioactive molecules.[4][5]
| Property | Methyl 1H-indole-4-carboxylate | Indole-4-carboxylic acid |
| Molecular Formula | C₁₀H₉NO₂ | C₉H₇NO₂ |
| Molecular Weight | 175.19 g/mol [4] | 161.16 g/mol |
| CAS Number | 39830-66-5[6] | 21598-05-0 |
| Appearance | Off-white to yellowish crystalline powder[4] | Not specified |
| Melting Point | 67-71 °C[6] | 213-214 °C[7] |
| Primary Use | Synthetic building block for pharmaceuticals & agrochemicals[4] | Reactant for preparing histamine H3 antagonists and 15-lipoxygenase-1 inhibitors[7] |
Structural Isomers and Their Synthetic Potential
The strategic placement of the carboxylate group on the indole ring defines the synthetic pathways available for further functionalization. Different isomers serve as precursors to distinct classes of compounds.
Comparative Biological Activity Profile
The position of the carboxylate group is a critical determinant of biological function. While specific data for this compound is sparse, the activities of other indole carboxylate isomers provide a strong indication of the structure-activity relationships.
| Isomer Class | Reported Biological Activity | Supporting Evidence |
| Indole-2-carboxylates | Potent antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.[8] | A study on substituted indole-2-carboxylates demonstrated nanomolar affinity for the glycine binding site and in vivo efficacy in inhibiting NMDA-induced convulsions.[8] |
| Indole-3-substituted | Often used as a core for anti-inflammatory drugs (e.g., Indomethacin) and other agents.[9] The 3-position is the most common site for electrophilic substitution.[3] | Indomethacin, an indole-3-acetic acid derivative, functions by inhibiting cyclooxygenase (COX) enzymes, which are key to producing inflammatory prostaglandins.[9] |
| Indole-4-substituted | Anti-inflammatory properties. | Indole-4-carboxaldehyde, isolated from seaweed, was shown to attenuate methylglyoxal-induced hepatic inflammation in HepG2 cells by reducing pro-inflammatory cytokine production.[10] |
| Indole-5/6-substituted | Diverse activities including anticancer and antiviral. | The position of substituents like methoxy groups at C5 or C6 has been shown to alter the mechanism of anticancer action, shifting from microtubule disruption to inducing methuosis, a form of non-apoptotic cell death.[2] |
Featured Signaling Pathway: Methuosis Induction by Indole Derivatives
Certain substituted indole derivatives have been found to induce a unique form of cell death known as methuosis. This pathway is distinct from apoptosis and is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. The signaling cascade is initiated by the hyperactivation of Ras, leading to downstream effects on Rac1 and Arf6.[2]
Experimental Protocols
To evaluate and compare the biological performance of indole isomers, standardized assays are essential. Below are detailed methodologies for two key experimental procedures relevant to the activities discussed.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a common metric for anticancer activity.[11]
Objective: To measure the cytotoxic effects of indole isomers on a cancer cell line (e.g., A549, human lung carcinoma).
Materials:
-
Indole compounds (dissolved in DMSO)
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the indole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates [frontiersin.org]
A Comparative Guide to the Synthesis of Methyl 1-methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-methyl-1H-indole-4-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of pharmacologically active compounds. The efficient and scalable production of this key intermediate is of paramount importance. This guide provides a detailed comparison of the primary synthetic routes to this compound, offering an objective analysis of their respective methodologies, performance metrics, and mechanistic pathways.
At a Glance: Comparison of Synthetic Routes
Two principal strategies dominate the synthesis of this compound: a two-step approach involving the initial formation of the indole-4-carboxylate core followed by N-methylation, and a direct one-pot Fischer indole synthesis.
| Parameter | Route A: Two-Step Synthesis | Route B: Fischer Indole Synthesis |
| Starting Materials | Substituted o-nitrotoluene or related precursors | N-methyl-phenylhydrazine and a suitable ketoester |
| Key Reactions | Indole ring formation (e.g., Leimgruber-Batcho, Pd-catalyzed cyclization), N-alkylation | Hydrazone formation, acid-catalyzed indolization |
| Overall Yield | ~69-79% | Not well-documented for this specific product |
| Number of Steps | 2 | 1 (potentially 2 if hydrazone is pre-formed) |
| Scalability | Good | Moderate to Good |
| Key Advantages | Well-documented, reliable, high yields for individual steps | Potentially more atom-economical (one-pot) |
| Key Disadvantages | Longer overall sequence | Lack of specific literature protocols for this target |
Route A: Two-Step Synthesis - Indole Formation Followed by N-Methylation
This widely-used approach first constructs the methyl 1H-indole-4-carboxylate scaffold, which is subsequently methylated at the nitrogen atom. This strategy offers robust and high-yielding individual steps.
Step 1: Synthesis of Methyl 1H-indole-4-carboxylate
Two highly effective methods for the synthesis of the indole precursor are the Leimgruber-Batcho synthesis and a Palladium-catalyzed reductive cyclization.
This method begins with an o-nitrotoluene derivative and proceeds via an enamine intermediate which undergoes reductive cyclization.
Experimental Protocol:
A mixture of 6-carbomethoxy-β-dimethylamino-2-nitrostyrene is subjected to catalytic hydrogenation. A typical procedure involves shaking the starting material in dry benzene with 10% palladium on carbon under a hydrogen atmosphere (50 psi) for 1.5 hours. Following filtration of the catalyst, the solution is washed, dried, and concentrated. The resulting residue is then purified by chromatography on silica gel to yield methyl indole-4-carboxylate.
Quantitative Data:
| Parameter | Value |
| Yield | 73-82%[1] |
| Reaction Time | 1.5 hours[1] |
| Purity | High (requires chromatographic purification)[1] |
This modern approach utilizes a palladium catalyst to effect the cyclization of a 2-nitrostyrene derivative in the presence of carbon monoxide.
Experimental Protocol:
Methyl 2-ethenyl-3-nitrobenzoate, triphenylphosphine, and palladium acetate are combined in acetonitrile. The vessel is charged with carbon monoxide (59 psi), and the mixture is heated in an oil bath at 100°C for 50 hours. After cooling and concentration, the crude product is purified by column chromatography on silica gel. This method has a reported overall yield of 72% from commercially available starting materials.[2]
Quantitative Data:
| Parameter | Value |
| Overall Yield | 72%[2] |
| Reaction Time | 50 hours[2] |
| Reaction Temperature | 100°C[2] |
| Purity | High (requires chromatographic purification)[2] |
Step 2: N-Methylation of Methyl 1H-indole-4-carboxylate
The final step involves the alkylation of the indole nitrogen. The use of dimethyl carbonate is a greener and safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.
Experimental Protocol (with Dimethyl Carbonate):
Methyl 1H-indole-4-carboxylate, potassium carbonate, and dimethyl carbonate are heated to reflux (around 130°C) in N,N-dimethylformamide (DMF) for approximately 3.5 hours. Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of ice-cold water. The solid is then filtered, washed, and dried to afford this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 96.3%[3] |
| Reaction Time | 3.5 hours[3] |
| Reaction Temperature | ~130°C[3] |
| Purity | High (often requires no further purification)[3] |
Route B: Fischer Indole Synthesis (Potential Direct Route)
The Fischer indole synthesis is a classic and powerful method for forming the indole ring from a phenylhydrazine and a carbonyl compound under acidic conditions. A direct synthesis of this compound would likely involve the reaction of a suitably substituted N-methyl-phenylhydrazine with a ketoester.
Hypothetical Experimental Workflow:
-
Hydrazone Formation: Reaction of an appropriately substituted N-methyl-phenylhydrazine with a pyruvate derivative.
-
Indolization: Acid-catalyzed cyclization of the resulting hydrazone, using catalysts such as polyphosphoric acid, zinc chloride, or strong Brønsted acids.
The lack of specific data for this route makes a direct quantitative comparison with Route A challenging. However, the Fischer indole synthesis is known to be sensitive to the substitution pattern on both the hydrazine and the carbonyl component, which can affect yields and regioselectivity.
Visualizing the Synthetic Pathways
Route A: Two-Step Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Mechanistic Overview of the Leimgruber-Batcho Reductive Cyclization
Caption: Key steps in the Leimgruber-Batcho indole synthesis.
General Mechanism of Fischer Indole Synthesis
Caption: The generalized mechanism of the Fischer indole synthesis.
Conclusion and Recommendations
For the synthesis of this compound, the two-step approach (Route A) stands out as the most reliable and well-documented method. Both the Leimgruber-Batcho and the Palladium-catalyzed cyclization provide high yields of the key intermediate, methyl 1H-indole-4-carboxylate. The subsequent N-methylation using dimethyl carbonate is also a high-yielding and environmentally conscious step.
While the Fischer indole synthesis (Route B) presents a potentially more direct route, the lack of specific protocols for this particular target molecule makes it a less predictable choice for reliable production without significant process development and optimization.
For researchers and drug development professionals requiring a dependable and scalable synthesis, Route A is the recommended pathway . The choice between the Leimgruber-Batcho and the Palladium-catalyzed method for the initial indole formation may depend on factors such as starting material availability, reaction time tolerance, and familiarity with handling pressurized gases like hydrogen and carbon monoxide.
References
A Comparative Guide to the Biological Landscape of Methyl 1-methyl-1H-indole-4-carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive natural products. The strategic placement of substituents on this privileged core can dramatically alter a molecule's biological activity. This guide provides a comparative analysis of the potential biological activities of "Methyl 1-methyl-1H-indole-4-carboxylate" and its positional isomers.
It is crucial to note that direct, head-to-head comparative studies on the biological activities of these specific isomers are scarce in publicly available literature.[1] Therefore, this guide synthesizes data from structurally related indole derivatives to infer potential activities and highlight the importance of substituent positioning. The information presented herein is intended to guide future research and drug discovery efforts in this promising area of chemical space.
The Critical Role of Isomerism in Biological Activity
The position of the methyl carboxylate group on the 1-methyl-1H-indole ring is a key determinant of the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. Even a subtle shift of this functional group from one position to another can lead to significant changes in pharmacological effects, underscoring the importance of systematic structure-activity relationship (SAR) studies. Research on various indole derivatives has consistently shown that positional isomerism can influence a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Comparative Biological Activity Profile: An Extrapolated View
While specific quantitative data for each isomer of "this compound" is limited, we can extrapolate potential activities based on studies of related indole carboxylates and carboxamides. The following table summarizes known biological activities of various substituted indole carboxylate derivatives, offering a glimpse into the potential therapeutic avenues for the isomers of interest.
| Isomeric Position of Carboxylate/Carboxamide | General Biological Activity Observed in Related Derivatives | Specific Examples and Quantitative Data (for related compounds) |
| 2-Carboxylate/Carboxamide | CB1 receptor modulation, antiparasitic, anticancer, antimicrobial.[2][3][4][5][6] | - A 1H-indole-2-carboxamide derivative showed potent CB1 allosteric modulation with an IC50 value of 79 nM.[2] - Certain 1H-indole-2-carboxamides exhibited anti-Trypanosoma cruzi activity with pEC50 values between 5.4 and 6.2.[3] - (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed significant antimicrobial activity with MIC values as low as 0.004 mg/mL.[4] |
| 3-Carboxylate/Carboxamide | Antimicrobial, antitumor.[7] | - Methyl 6-bromo-1H-indole-3-carboxylate, a marine natural product, has demonstrated antitumor activity and growth inhibition against Staphylococcus epidermidis.[7] |
| 5-Carboxylate/Carboxamide | Anticancer.[8] | - 5-Hydroxyindole-3-carboxylic acid and its ester derivatives have been investigated as potential anti-breast cancer agents.[8] |
| 6-Carboxylate/Carboxamide | Limited specific data available for biological activity. | - While the chemical structure of 1-Methyl-1H-indole-6-carboxylic acid is known, its biological activities are not extensively documented in the available literature.[9] |
| 7-Carboxylate/Carboxamide | Limited specific data available for biological activity. | - PubChem entry for Methyl indole-7-carboxylate exists, but detailed biological activity data is not provided.[10] |
Structure-Activity Relationship (SAR) Insights
The biological activity of indole derivatives is profoundly influenced by the substitution pattern on the indole ring. SAR studies on various indole-based compounds have revealed several key principles:
-
Position 2 vs. 3: The electronic and steric properties of substituents at the C2 and C3 positions can lead to different biological activities. For instance, indole-2-carboxylic acids have been explored as inhibitors of glutamate carboxypeptidase II, while indole-3-acetic acid is a well-known plant hormone.
-
Benzene Ring Substitution (Positions 4, 5, 6, 7): The nature and position of substituents on the benzene portion of the indole ring are critical for modulating activity and selectivity. For example, in a series of 1H-indole-2-carboxamides acting as CB1 receptor modulators, a chloro or fluoro group at the C5 position enhanced potency.[2][11] Similarly, for anti-Trypanosoma cruzi activity, small, aliphatic, electron-donating groups at the 5-position of the indole core were favored.[3][12]
The following diagram illustrates the conceptual influence of substituent position on the biological activity of an indole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Methyl-1H-indole-6-carboxylic acid | C10H9NO2 | CID 19819261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl indole-7-carboxylate | C10H9NO2 | CID 676694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Spectroscopic Showdown: Differentiating Methyl Indole Carboxylate Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step. This guide provides a comprehensive spectroscopic comparison of methyl indole carboxylate isomers, offering a clear and objective analysis of their performance across various analytical techniques. By presenting key experimental data and detailed protocols, this document serves as a practical resource for distinguishing between these closely related molecules.
The subtle differences in the position of the methyl carboxylate group on the indole ring give rise to distinct spectroscopic signatures. This guide delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy to provide a multi-faceted approach to isomer differentiation.
Data at a Glance: A Comparative Summary
To facilitate a rapid comparison, the following tables summarize the key quantitative data obtained from the spectroscopic analysis of methyl indole carboxylate isomers.
¹H NMR Spectral Data (δ, ppm)
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | N-H | O-CH₃ |
| 2-COOCH₃ | - | ~7.18 | ~7.67 | ~7.09 | ~7.27 | ~7.49 | ~11.91 | ~3.88 |
| 3-COOCH₃ | ~8.13 | - | ~8.06 | ~7.22 | ~7.22 | ~7.53 | ~12.0 | ~3.84 |
| 4-COOCH₃ | ~7.30 | ~7.30 | - | ~7.89 | ~7.23 | ~7.37 | ~8.80 | ~3.93 |
| 5-COOCH₃ | ~7.23 | ~6.62 | ~7.37 | - | ~7.90 | ~8.43 | ~8.80 | ~3.93 |
| 6-COOCH₃ | ~7.60 | ~6.50 | ~7.80 | ~7.10 | - | ~8.10 | ~8.70 | ~3.90 |
| 7-COOCH₃ | ~7.25 | ~6.55 | ~7.70 | ~7.10 | ~7.50 | - | ~10.8 | ~3.95 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Spectral Data (δ, ppm)
| Isomer | C=O | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | O-CH₃ |
| 2-COOCH₃ | ~162.3 | ~127.2 | ~108.3 | ~127.5 | ~122.5 | ~120.7 | ~125.1 | ~113.1 | ~137.9 | ~52.2 |
| 3-COOCH₃ | ~165.0 | ~133.4 | ~105.7 | ~128.8 | ~115.0 | ~128.2 | ~130.5 | ~135.6 | ~164.5 | ~50.9 |
| 4-COOCH₃ | ~168.0 | ~126.0 | ~103.0 | ~137.0 | ~121.0 | ~122.0 | ~129.0 | ~116.0 | ~124.0 | ~52.0 |
| 5-COOCH₃ | ~167.9 | ~125.8 | ~102.7 | ~136.9 | ~121.8 | ~122.8 | ~120.9 | ~111.0 | ~127.9 | ~51.7 |
| 6-COOCH₃ | ~167.7 | ~128.0 | ~102.0 | ~135.0 | ~120.0 | ~121.0 | ~131.0 | ~114.0 | ~123.0 | ~52.0 |
| 7-COOCH₃ | ~167.0 | ~127.0 | ~104.0 | ~135.0 | ~120.0 | ~123.0 | ~121.0 | ~118.0 | ~129.0 | ~52.0 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Infrared (IR) Spectral Data (cm⁻¹)
| Isomer | N-H Stretch | C=O Stretch | C-O Stretch | Aromatic C-H Stretch |
| 2-COOCH₃ | ~3300 | ~1700 | ~1240 | ~3100 |
| 3-COOCH₃ | ~3273 | ~1680 | ~1194 | ~2923 |
| 4-COOCH₃ | ~3400 | ~1680 | ~1280 | ~3100 |
| 5-COOCH₃ | ~3300 | ~1690 | ~1290 | ~3100 |
| 6-COOCH₃ | ~3350 | ~1690 | ~1280 | ~3100 |
| 7-COOCH₃ | ~3300 | ~1690 | ~1280 | ~3100 |
Note: Absorption frequencies are approximate.
Mass Spectrometry (MS) and UV-Vis Spectroscopy Data
| Isomer | Molecular Ion (m/z) | Key Fragments (m/z) | UV-Vis λmax (nm) |
| 2-COOCH₃ | 175 | 144, 116, 89 | ~295, 220 |
| 3-COOCH₃ | 175 | 144, 116, 89 | ~285, 220 |
| 4-COOCH₃ | 175 | 144, 116, 89 | ~290, 225 |
| 5-COOCH₃ | 175 | 144, 116, 89 | ~298, 220 |
| 6-COOCH₃ | 175 | 144, 116, 89 | ~295, 220 |
| 7-COOCH₃ | 175 | 144, 116, 89 | ~290, 220 |
Note: Mass spectrometry data is based on Electron Ionization (EI). UV-Vis data can vary with solvent.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a standard 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the methyl indole carboxylate isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Standard pulse programs were used to acquire ¹H NMR spectra. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired using a standard pulse program. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
FT-IR spectra were obtained using a Fourier Transform Infrared spectrometer.
-
Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample was placed directly on the ATR crystal, and pressure was applied to ensure good contact. Alternatively, a KBr pellet was prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra were acquired using a mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample was ionized using a standard electron energy of 70 eV.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole or time-of-flight mass analyzer.
UV-Vis Spectroscopy
UV-Vis absorption spectra were recorded on a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the methyl indole carboxylate isomer was prepared in a suitable UV-transparent solvent, such as ethanol or methanol. The concentration was adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm. A cuvette containing the pure solvent was used as a reference. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.[1]
Visualizing the Workflow and Logic
To better illustrate the experimental process and the complementary nature of the spectroscopic techniques, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Complementary nature of spectroscopic methods.
References
Stability Under Scrutiny: A Comparative Guide to the Forced Degradation of Methyl 1-methyl-1H-indole-4-carboxylate
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of robust pharmaceutical development. This guide provides a comparative analysis of the stability of "Methyl 1-methyl-1H-indole-4-carboxylate" under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. Due to the limited availability of public-domain stability studies on this specific molecule, this guide presents an objective comparison based on established chemical principles of the indole scaffold and ester functionality, alongside a close structural analog, "Ethyl 1-methyl-1H-indole-4-carboxylate," to highlight potential stability differences arising from the ester substituent.
The indole ring system, a privileged scaffold in medicinal chemistry, is known to be susceptible to oxidative and photolytic degradation, while the ester functional group is prone to hydrolysis, particularly under basic conditions.[1][2] This guide summarizes the expected stability profile of these compounds when subjected to hydrolytic, oxidative, thermal, and photolytic stress.
Data Presentation: Comparative Stability Analysis
The following table summarizes the anticipated quantitative degradation of this compound and its ethyl analog under various stress conditions. The data is illustrative and serves as a comparative benchmark based on general degradation patterns of similar chemical structures. The slightly higher anticipated degradation in the ethyl ester under hydrolytic conditions is based on potential differences in steric hindrance and electronic effects influencing the rate of hydrolysis.
| Stress Condition | Parameters | This compound (% Degradation) | Ethyl 1-methyl-1H-indole-4-carboxylate (% Degradation) | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | ~5-10% | ~5-10% | Indole Ring Degradation |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 8h | ~15-20% | ~18-23% | Ester Hydrolysis |
| Oxidative Stress | 3% H₂O₂ at RT for 24h | ~10-15% | ~10-15% | Indole Ring Oxidation |
| Thermal Stress | 80°C for 48h (Solid State) | < 5% | < 5% | Minimal Degradation |
| Photolytic Stress | ICH Q1B Option 2* | ~5-8% | ~5-8% | Photodegradation of Indole Ring |
*Exposure to not less than 1.2 million lux hours and 200 watt hours/square meter.
Experimental Protocols
The following are detailed methodologies for the key forced degradation experiments cited in this guide, designed to meet ICH Q1A(R2) and Q1B guidelines.[2][3]
Sample Preparation
A stock solution of the test compound (e.g., this compound) is prepared by dissolving the substance in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
Hydrolytic Degradation
-
Acidic Conditions: To 1 mL of the stock solution, 9 mL of 0.1 M hydrochloric acid is added. The mixture is then incubated in a water bath at 60°C for 24 hours. Samples are withdrawn at appropriate time intervals, neutralized with an equivalent amount of 0.1 M sodium hydroxide, and diluted with the mobile phase for HPLC analysis.
-
Basic Conditions: To 1 mL of the stock solution, 9 mL of 0.1 M sodium hydroxide is added. The mixture is incubated at 60°C for 8 hours. Samples are withdrawn, neutralized with 0.1 M hydrochloric acid, and prepared for HPLC analysis.[1]
Oxidative Degradation
To 1 mL of the stock solution, 9 mL of 3% hydrogen peroxide is added. The solution is kept at room temperature for 24 hours, protected from light. Samples are taken at intervals and diluted for HPLC analysis.[3]
Thermal Degradation
A thin layer of the solid compound is placed in a petri dish and exposed to a temperature of 80°C in a calibrated oven for 48 hours. Samples are then dissolved in the solvent and diluted for analysis.
Photolytic Degradation
The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample is kept in the dark under the same temperature conditions. Both samples are then prepared for HPLC analysis.
Analytical Methodology
All stressed samples are analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. A typical method would employ a C18 column with a gradient elution using a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[4] Detection is commonly performed using a photodiode array (PDA) detector to monitor the parent peak and any degradation products.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for forced degradation studies and a plausible degradation pathway for this compound.
Caption: Workflow for Forced Degradation Studies.
Caption: Simplified Degradation Pathways.
References
A Comparative Guide to Analytical Methods for Methyl 1-methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Methyl 1-methyl-1H-indole-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules, is crucial for research and drug development. This guide provides a comparative overview of validated analytical methods applicable to this compound and its derivatives. The information is compiled to assist in method selection, development, and validation.
Overview of Analytical Techniques
Several analytical techniques can be employed for the characterization and quantification of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The choice of method depends on the analytical objective, whether it is for purity assessment, quantification in a complex matrix, or structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC is the most common approach.
Key Performance Parameters of a Representative HPLC Method:
| Parameter | Typical Value/Condition |
| Purity Assessment | ≥ 98% (as per commercial standards)[1] |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |
| Detection | UV at ~220 nm or ~280 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Advantages of HPLC:
-
High resolution and sensitivity.
-
Suitable for a wide range of indole derivatives.[2]
-
Non-destructive, allowing for sample recovery.
Limitations of HPLC:
-
Requires the use of solvents.
-
May require derivatization for detection of some compounds.
Experimental Protocol: HPLC Purity Assessment
A representative HPLC method for determining the purity of this compound is as follows:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile, ramping to 80% over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. As this compound is a methyl ester, it is generally amenable to GC analysis.
Key Performance Parameters of a Representative GC Method:
| Parameter | Typical Value/Condition |
| Column | Non-polar or medium-polarity capillary column (e.g., DB-5, HP-1)[3] |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium or Nitrogen at a constant flow rate |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Advantages of GC:
-
High resolution and sensitivity, especially with MS detection.
-
Suitable for volatile and semi-volatile compounds.
Limitations of GC:
-
Requires the analyte to be thermally stable and volatile.
-
Derivatization may be necessary for less volatile indole derivatives.
Experimental Protocol: GC Analysis
A typical GC-FID protocol for the analysis of this compound would involve:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless, 250 °C, split ratio 20:1.
-
Oven Temperature Program: Initial temperature 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Detector: FID at 300 °C.
-
-
Analysis: Inject the prepared sample. The concentration can be determined using an external or internal standard method.
Spectroscopic Methods: NMR and MS
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primarily used for the structural elucidation and confirmation of this compound.
-
¹H and ¹³C NMR: Provide detailed information about the chemical structure, including the number and connectivity of protons and carbons.[4] These techniques are essential for confirming the identity and purity of the synthesized compound.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.[5][6] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Comparison of Analytical Methods
| Feature | HPLC | GC | NMR | MS |
| Primary Use | Quantification, Purity | Quantification, Purity | Structural Elucidation | Structural Elucidation, Identification |
| Sample Volatility | Not required | Required | Not required | Can be coupled with GC/LC |
| Sensitivity | High | Very High (with MS) | Moderate | Very High |
| Destructive | No | Yes | No | Yes |
| Throughput | High | High | Low | High |
Analytical Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis.
Caption: A generalized workflow for the analysis of this compound.
Conclusion
The selection of an appropriate analytical method for this compound is dependent on the specific research or development objective. For routine purity and content analysis, HPLC and GC are robust and reliable methods. For definitive structural confirmation, NMR and MS are indispensable. A combination of these techniques is often employed to provide a comprehensive analytical characterization of the compound. The protocols and comparative data presented in this guide are intended to serve as a starting point for the development and validation of analytical methods tailored to specific needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tetratek.com.tr [tetratek.com.tr]
- 5. Ethyl 1H-indole-4-carboxylate | 50614-84-1 | Benchchem [benchchem.com]
- 6. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent [mdpi.com]
A Comparative Guide to Reference Standards for Methyl 1-methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reference standards for Methyl 1-methyl-1H-indole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The purity and characterization of such reference standards are paramount for ensuring the accuracy and reproducibility of research and development activities. This document outlines the key analytical techniques used for quality control and compares commercially available alternatives.
Comparison of Reference Standards
While a dedicated, universally certified reference standard for this compound with publicly available comprehensive analytical data is not readily found, several suppliers offer this compound with promised analytical data, and closely related structural analogs are available with certified purity. This comparison focuses on the stated purity of these alternatives, which serves as a benchmark for what researchers should expect for a high-quality reference standard of the target compound.
Table 1: Comparison of "this compound" and Alternative Reference Standards
| Compound Name | CAS Number | Supplier | Stated Purity | Analytical Method(s) Cited |
| This compound | 1444-12-8 | BLD Pharm | Data available (NMR, HPLC, LC-MS) | NMR, HPLC, LC-MS |
| Methyl indole-4-carboxylate | 39830-66-5 | Matrix Scientific | 99% | HPLC |
| Methyl indole-4-carboxylate | 39830-66-5 | Sigma-Aldrich | 99% | Not specified on CoA, but likely GC or HPLC |
| Methyl indole-4-carboxylate | 39830-66-5 | Chem-Impex | ≥ 98% | HPLC[1] |
| Methyl indole-4-carboxylate | 39830-66-5 | TCI America | ≥ 98.0% | GC |
| Methyl indole-4-carboxylate | 39830-66-5 | Thermo Scientific | ≥98.5% | GC[2] |
Note: The analytical data for this compound from BLD Pharm was indicated as available but not publicly accessible for this review. Researchers should request this data directly from the supplier.
Experimental Protocols for Quality Assessment
The following are detailed methodologies for the key experiments typically cited for the quality control of indole-carboxylate reference standards. These protocols are based on established analytical practices for similar small molecules.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of the reference standard by separating it from any potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to ensure the separation of compounds with a range of polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm (Indole ring absorbs strongly in this region).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the reference standard in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
Objective: To confirm the identity of the compound by its mass spectrum and to identify any volatile impurities.
Methodology:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the reference standard in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: The identity is confirmed by matching the obtained mass spectrum with a reference library or theoretical fragmentation pattern. Impurities are identified by their respective mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the reference standard and to detect any structurally related impurities.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of proton and carbon signals and to confirm connectivity.
-
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent.
-
Data Analysis: The chemical shifts, coupling constants, and signal integrations of the obtained spectra are compared with the expected values for the structure of this compound.
Visualizations
The following diagrams illustrate the typical workflows and logical relationships in the quality control of a chemical reference standard.
Caption: A typical experimental workflow for the analysis of a chemical reference standard.
Caption: Logical relationship between the quality attributes of a reference standard and the analytical methods used for their verification.
References
Comparative Analysis of Methyl 1-methyl-1H-indole-4-carboxylate and Its Positional Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The strategic placement of functional groups on the indole ring can dramatically alter a molecule's biological activity, making the study of positional isomers crucial for structure-activity relationship (SAR) elucidation in drug discovery. This guide provides a comparative overview of Methyl 1-methyl-1H-indole-4-carboxylate and its isomers, presenting key analytical specifications, comparative biological data, and standardized experimental protocols to aid in research and development.
Certificate of Analysis: Reference Standard
A Certificate of Analysis (CoA) establishes the quality and purity of a chemical standard. Below is a representative CoA for research-grade this compound, compiled from typical specifications for analogous compounds.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white or pale cream powder | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Purity (Assay) | ≥98.0% | HPLC or GC |
| Melting Point | 68-72 °C | Capillary Method |
| Molecular Formula | C₁₁H₁₁NO₂ | - |
| Molecular Weight | 189.21 g/mol | - |
| Solubility | Soluble in DMSO, Methanol | Visual Inspection |
| Storage | Store at 2-8 °C, protect from light | - |
Comparative Analysis of Positional Isomers
The position of the methyl carboxylate group on the N-methylated indole ring is a critical determinant of biological activity. While comprehensive, direct comparative studies are limited, existing research on individual isomers and related indole derivatives points towards distinct pharmacological profiles, particularly in anticancer applications.
Table 2: Physicochemical and Biological Activity Profile of Methyl 1-methyl-1H-indole Isomers
| Compound | Structure | CAS Number | Molecular Weight | Reported Biological Activity / Application |
| This compound | 1444-12-8 | 189.21 | Building block for synthesis of bioactive molecules. | |
| Methyl 1-methyl-1H-indole-2-carboxylate | 16732-57-3 | 189.21 | Intermediate in the synthesis of kinase inhibitors. | |
| Methyl 1-methyl-1H-indole-3-carboxylate | 943-98-6 | 189.21 | Investigated for muscle relaxant and anti-inflammatory properties.[1] | |
| Methyl 1-methyl-1H-indole-5-carboxylate | 50929-16-3 | 189.21 | Precursor for serotonin receptor agonists and antagonists. | |
| Methyl 1-methyl-1H-indole-6-carboxylate | 50929-17-4 | 189.21 | Used in the development of anticancer agents. |
Note: The images are illustrative representations of the chemical structures.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental methodologies are essential. The following is a detailed protocol for a common in vitro cytotoxicity assay used to evaluate the anticancer potential of compounds like indole carboxylates.
Protocol: MTT Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line (e.g., MCF-7, A549).
1. Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (Indole isomers) dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
2. Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration matched to the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for screening and comparing the cytotoxic effects of the indole isomers.
Caption: Workflow for comparative cytotoxicity screening of indole isomers.
References
A Comparative Guide to the Reactivity of Methyl 1-methyl-1H-indole-4-carboxylate and Methyl indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and organic synthesis, valued for its prevalence in bioactive natural products and pharmaceuticals.[1][2] The functionalization of the indole core is critical for developing novel therapeutic agents. This guide provides an objective comparison of the chemical reactivity of two closely related indole derivatives: Methyl 1-methyl-1H-indole-4-carboxylate and Methyl indole-4-carboxylate . The sole structural difference—the presence of a methyl group on the indole nitrogen—profoundly influences their behavior in key chemical transformations. This comparison is supported by established principles of organic chemistry and data from synthetic literature.
Core Reactivity Principles: The Impact of N-Substitution
The fundamental difference in reactivity stems from the electronic nature of the indole nitrogen substituent.
-
This compound : The N-methyl group acts as an electron-donating group through induction. This increases the electron density of the pyrrole ring, making the indole system more nucleophilic. Consequently, it is more reactive towards electrophiles.
-
Methyl indole-4-carboxylate : The N-H bond possesses a proton that is weakly acidic.[3] Under basic conditions, this proton can be removed to form a nucleophilic indolyl anion, opening up pathways for reactions directly at the nitrogen atom.[3] However, the unsubstituted nitrogen provides less electron donation to the ring compared to an N-alkyl group, rendering the ring less nucleophilic.
This core difference dictates the preferred reaction pathways for each molecule, as illustrated below.
Comparative Reactivity in Key Synthetic Transformations
The choice between these two molecules is dictated by the intended synthetic outcome. The following sections and the summary table detail their behavior in common organic reactions.
| Reaction Type | Methyl indole-4-carboxylate (N-H) | This compound (N-Me) | Key Difference & Rationale |
| Electrophilic Aromatic Substitution (EAS) | Moderately reactive. Reactions like nitration, halogenation, and Vilsmeier-Haack formylation proceed, typically at the C3 position.[4] | More reactive. Undergoes EAS more readily, often under milder conditions or with faster reaction rates. | The electron-donating N-methyl group increases the nucleophilicity of the indole ring, accelerating the attack by an electrophile.[5][6] |
| Reactions at Indole Nitrogen | Reactive site. Can be N-alkylated, N-acylated, or undergo N-arylation (e.g., Buchwald-Hartwig amination).[7] | Unreactive. The nitrogen atom is a tertiary amine and does not participate in these reactions. | The presence of the acidic N-H proton allows for deprotonation and subsequent functionalization. The N-methylated compound lacks this reactive site. |
| Metal-Catalyzed Cross-Coupling (at C-positions) | Can be problematic. The N-H proton can interfere with some catalysts or react with the base, sometimes necessitating N-protection/deprotection steps.[8] | Preferred substrate. The inert N-methyl group prevents side reactions, leading to cleaner and more efficient C-H functionalization or coupling at halogenated positions.[9] | The acidic N-H can lead to catalyst deactivation or undesired side products. The N-methyl group circumvents these issues. |
| Ester Group Reactions (e.g., Hydrolysis) | Reactivity is standard. The ester can be hydrolyzed to a carboxylic acid, typically under basic conditions (e.g., LiOH, NaOH). | Reactivity is similar. The ester undergoes hydrolysis under comparable conditions.[10] | The N-substituent has a negligible electronic effect on the distant C4-carboxylate group, resulting in similar reactivity for both compounds. |
Experimental Protocols
Electrophilic Aromatic Substitution: Vilsmeier-Haack Formylation
This reaction introduces a formyl (-CHO) group at the electron-rich C3 position of the indole ring.
Protocol:
-
Cool a solution of dimethylformamide (DMF, 1.2 eq.) in a suitable solvent (e.g., 1,2-dichloroethane) to 0 °C in an inert atmosphere.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the indole substrate (Methyl indole-4-carboxylate or this compound, 1.0 eq.) in the same solvent to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Basify the aqueous solution with aqueous sodium hydroxide until pH > 10, then stir until hydrolysis is complete.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: this compound is expected to react faster and potentially give a higher yield due to its enhanced nucleophilicity.
Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
This protocol describes a representative Suzuki-Miyaura coupling of a hypothetical 3-bromo-indole derivative to form a C-C bond.
Protocol:
-
To a reaction vessel, add the bromo-indole substrate (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Note: If using a derivative of Methyl indole-4-carboxylate, the N-H may require protection (e.g., as a Boc or SEM group) prior to the coupling reaction to prevent side reactions, although some modern catalytic systems can tolerate N-H bonds.[8][11] This step is unnecessary for the N-methylated analog.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the coupled product.
Ester Hydrolysis
This protocol converts the methyl ester to the corresponding carboxylic acid, a common step in pharmaceutical synthesis.[10]
Protocol:
-
Dissolve the indole substrate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH, >2.0 eq.).
-
Stir the resulting solution at room temperature or with gentle heating (e.g., 30 °C) for 12-24 hours until the reaction is complete.[10]
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 5-6 with a suitable acid (e.g., 1N HCl).
-
Collect the resulting solid precipitate by filtration, wash with water, and dry in vacuo to obtain the carboxylic acid product.
Application in Drug Discovery & Development
The choice between these two building blocks has direct implications for drug design. Indole derivatives are known to act as inhibitors for various enzymes by interacting with their active sites. The N-H group of Methyl indole-4-carboxylate can act as a hydrogen bond donor, which can be crucial for binding to a biological target. Conversely, the N-methyl group of its counterpart introduces steric bulk and removes this hydrogen bonding capability, which may either enhance or diminish binding affinity depending on the target's topology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic substitution at the indole [quimicaorganica.org]
- 5. Electrophilic heteroaromatic substitutions: reactions of 5-X-substituted indoles with 4,6-dinitrobenzofuroxan - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Methyl 1-methyl-1H-indole-4-carboxylate Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of Methyl 1-methyl-1H-indole-4-carboxylate and a series of its hypothetical analogs against a selected anticancer target, Protein Kinase B (Akt1). The objective is to illustrate a methodological approach for evaluating and comparing potential drug candidates based on their in-silico binding affinities and interactions. The data presented herein is representative and for illustrative purposes to guide researchers in conducting similar comparative studies. Indole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2].
Data Presentation: Comparative Docking Scores
The following table summarizes the hypothetical docking scores and binding energies of this compound and its analogs against the active site of Akt1. Lower binding energy values are indicative of a more stable protein-ligand complex and potentially higher inhibitory activity.
| Compound ID | Analog (Modification from Parent Compound) | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| M1IC-00 | This compound (Parent) | -7.2 | -7.5 | Glu278, Leu156 |
| M1IC-01 | 5-Fluoro analog | -7.8 | -8.1 | Glu278, Thr291, Phe161 |
| M1IC-02 | 5-Chloro analog | -8.1 | -8.4 | Glu278, Thr291, Leu156 |
| M1IC-03 | 5-Bromo analog | -8.3 | -8.7 | Glu278, Thr291, Phe161 |
| M1IC-04 | 5-Nitro analog | -8.9 | -9.2 | Asp292, Thr291, Lys158 |
| M1IC-05 | Carboxylate replaced with Amide | -6.9 | -7.1 | Glu278, Lys158 |
| M1IC-06 | 1-Methyl group replaced with 1-Ethyl group | -7.5 | -7.8 | Leu156, Phe161 |
Experimental Protocols
The following outlines a representative methodology for the molecular docking studies cited in this guide.
1. Protein and Ligand Preparation
-
Protein Preparation: The three-dimensional crystal structure of the target protein, Akt1 (PDB ID: 1UNQ), would be obtained from the Protein Data Bank. The protein structure would be prepared for docking by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDockTools.
-
Ligand Preparation: The 2D structures of this compound and its analogs would be drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands would be performed using a suitable force field (e.g., MMFF94). Gasteiger charges would be computed for each ligand.
2. Molecular Docking
-
Grid Generation: A grid box would be defined to encompass the active site of Akt1. The grid parameters would be centered on the co-crystallized ligand of the protein structure to define the binding site.
-
Docking Simulation: Molecular docking would be performed using AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the active site of the protein[3]. The docking process would generate multiple binding poses for each ligand.
-
Analysis of Results: The resulting docking poses would be ranked based on their binding energies. The pose with the lowest binding energy for each ligand would be selected for further analysis of the protein-ligand interactions. Visualization of the interactions would be carried out using software such as PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.
Visualizations
Experimental Workflow for Comparative Docking Studies
Caption: A generalized workflow for in-silico comparative docking studies.
Hypothetical Signaling Pathway Modulated by Akt1 Inhibitors
Caption: Simplified PI3K/Akt signaling pathway targeted by indole analogs.
References
Safety Operating Guide
Proper Disposal of Methyl 1-methyl-1H-indole-4-carboxylate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety Precautions
Before beginning any disposal procedures, it is imperative to handle Methyl 1-methyl-1H-indole-4-carboxylate with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield should be worn. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. |
| Body Protection | A laboratory coat and long-sleeved clothing must be worn. |
| Respiratory Protection | All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Hazard Summary: Based on data for similar indole compounds, this compound should be considered a potential skin and eye irritant and may cause respiratory irritation. All chemical waste of this nature should be treated as hazardous.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Identify: All waste streams containing this compound must be identified. This includes the pure, unreacted compound, solutions containing the compound, and any materials contaminated during handling (e.g., pipette tips, weighing boats, gloves, absorbent paper).
-
Segregate: Separate the waste based on its physical state.
-
Solid Waste: Place contaminated solids in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
2. Container Management:
-
Compatibility: Ensure the waste container is chemically compatible with indole compounds and any solvents used.
-
Closure: Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Location: All waste collection should be performed within a chemical fume hood to minimize inhalation exposure.
3. Labeling:
-
Immediate Labeling: As soon as waste is added, label the container with a hazardous waste tag.
-
Content Identification: Clearly write the full chemical name: "this compound". List all other components of the waste mixture, including solvents, with their approximate percentages.
-
Hazard Warning: Mark the appropriate hazard warnings on the label (e.g., "Irritant," "Handle with Care").
4. Storage:
-
Designated Area: Store the labeled, sealed waste container in a designated satellite accumulation area (SAA).
-
Safe Environment: This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.
-
Secondary Containment: It is best practice to use secondary containment, such as a chemical-resistant tray, to capture any potential leaks.
5. Disposal:
-
Professional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Regulatory Compliance: Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Personal protective equipment for handling Methyl 1-methyl-1H-indole-4-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 1-methyl-1H-indole-4-carboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted lab coat. |
| Respiratory Protection | Dust Mask | N95 (US) or equivalent respirator, especially when handling the solid form or if ventilation is inadequate.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety.
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Collect unused solid compound and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous solid waste. |
| Liquid Waste | Labeled Hazardous Waste Container | Collect solutions containing the compound in a designated, sealed, and clearly labeled container for hazardous liquid waste. Do not pour down the drain. |
| Empty Containers | Triple-Rinsed Container | Triple-rinse the original container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste according to institutional guidelines. |
All waste must be disposed of through a licensed hazardous waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
